molecular formula C8H7NO5 B1295419 Methyl 3-hydroxy-5-nitrobenzoate CAS No. 55076-32-9

Methyl 3-hydroxy-5-nitrobenzoate

Cat. No.: B1295419
CAS No.: 55076-32-9
M. Wt: 197.14 g/mol
InChI Key: HTYJYEKZUXJKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYJYEKZUXJKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286232
Record name Methyl 3-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55076-32-9
Record name Methyl 3-hydroxy-5-nitrobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-nitrobenzoate is an aromatic organic compound with the chemical formula C₈H₇NO₅. As a derivative of benzoic acid, it possesses a structural backbone that is a common motif in a variety of biologically active molecules and a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for the synthesis of analogous compounds, and a discussion of its potential, though currently undocumented, biological significance.

While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from closely related compounds to provide a predictive profile for researchers. All quantitative data is presented in structured tables for clarity, and hypothetical experimental workflows are visualized using the DOT language.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₈H◂NO₅-
Molecular Weight 197.14 g/mol -
CAS Number 55076-32-9[1][2]
Appearance Light yellow powder-
Melting Point 154-156 °C-
Boiling Point 377.2 ± 27.0 °C (Predicted)-
Density 1.432 ± 0.06 g/cm³ (Predicted)-
pKa 7.52 ± 0.10 (Predicted)-
Solubility Insoluble in water; soluble in hot ethanol.[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro group and the hydroxyl group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbons attached to the nitro and hydroxyl groups will be significantly shifted.

For comparative purposes, the reported NMR data for the related compound, Methyl 3-nitrobenzoate, is provided in the table below.[4]

NucleusChemical Shift (δ) ppm (Solvent: CDCl₃)
¹H 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H)
¹³C 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (ester)~1720
NO₂ (nitro)~1530 and ~1350
C-O (ester)~1250
Aromatic C-H~3000-3100
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route would involve the esterification of 3-hydroxy-5-nitrobenzoic acid. A general procedure for Fischer esterification is provided below, which can be adapted for this synthesis.

Synthesis of this compound via Fischer Esterification (Hypothetical)

Materials:

  • 3-hydroxy-5-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Hypothetical Synthesis Workflow A 3-hydroxy-5-nitrobenzoic acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Cool and Concentrate C->D E Work-up (Extraction and Washing) D->E F Dry and Concentrate E->F G Recrystallization F->G H This compound G->H

Hypothetical Synthesis Workflow

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, the presence of the nitroaromatic and phenolic moieties suggests potential for various biological activities.

Nitroaromatic compounds are known to have a broad spectrum of biological effects, including antimicrobial and cytotoxic activities. Phenolic compounds are well-established as antioxidants due to their ability to scavenge free radicals.

Given the structural similarities to other studied compounds, it is plausible that this compound could be investigated for:

  • Antimicrobial Activity: Many nitroaromatic compounds exhibit antibacterial and antifungal properties.

  • Antioxidant Activity: The phenolic hydroxyl group could confer radical scavenging capabilities.

  • Enzyme Inhibition: The molecule could potentially interact with the active sites of various enzymes.

Further research is required to explore these potential biological activities and to elucidate any underlying mechanisms of action and signaling pathways.

G Potential Areas of Biological Investigation A This compound B Antimicrobial Assays A->B C Antioxidant Assays A->C D Enzyme Inhibition Assays A->D E Cytotoxicity Studies A->E

Potential Areas of Biological Investigation

Conclusion

This compound is a chemical compound with defined physical and predicted chemical properties. While it serves as a potential building block in organic synthesis, its biological role remains largely unexplored. This guide has synthesized the available information and provided a predictive framework based on analogous compounds to aid researchers in their investigations. The provided hypothetical experimental protocols and areas for biological screening are intended to serve as a starting point for future studies to fully characterize this molecule and unlock its potential applications in drug development and other scientific fields. Experimental validation of the predicted properties and a thorough investigation of its biological activities are crucial next steps.

References

Methyl 3-hydroxy-5-nitrobenzoate structure and chemical formula.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-hydroxy-5-nitrobenzoate (CAS No: 55076-32-9) is an aromatic organic compound that serves as a valuable building block in various chemical syntheses.[1] Its structure, featuring a hydroxyl, a nitro, and a methyl ester group on a benzene ring, provides multiple reactive sites for developing more complex molecules. This guide offers a consolidated overview of its chemical structure, properties, and relevant experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Formula

The core of this compound is a benzene ring substituted with three functional groups. The methyl ester group is at position 1, the hydroxyl group at position 3, and the nitro group at position 5.

Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 55076-32-9[1]
Chemical Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [3][4]

| SMILES | O=C(OC)C1=CC(--INVALID-LINK--=O)=CC(O)=C1[2] |

Physicochemical Properties

This table summarizes the known physical and chemical properties of the compound.

PropertyValueSource
Purity ≥ 95%[1]
Appearance Not Available[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1][2]
Shipping Temperature Room Temperature[1]

Spectroscopic Data

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for its hydroxyl, nitro, ester, and aromatic functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H Stretch (hydroxyl)3200-3600Broad peak[5][6]
C-H Stretch (aromatic)3000-3100Medium to weak
C=O Stretch (ester)1620-1780Strong, sharp peak[5][7]
N-O Stretch (nitro)1490-1550 and 1315-1355Two strong peaks[8]
C-O Stretch (ester)1160-1210Strong peak

Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for this compound were not found. For reference, the following table provides data for the related compound Methyl 3-nitrobenzoate .

NucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
¹H NMR 8.76sH-2 (proton between COOCH₃ and NO₂)
8.37 - 8.28mH-4, H-6 (protons ortho to NO₂)
7.65 - 7.50mH-5 (proton meta to both groups)
3.93s-OCH₃ (methyl ester protons)
¹³C NMR 164.7-C=O (ester carbonyl)
148.1-C-NO₂ (carbon attached to nitro group)
135.1-Aromatic CH
131.7-Aromatic C-COOCH₃
129.5-Aromatic CH
127.2-Aromatic CH
124.3-Aromatic CH
52.6--OCH₃ (methyl ester carbon)
Data sourced from reference spectra for Methyl 3-nitrobenzoate.[9]

Experimental Protocols

Reference Synthesis Protocol for a Related Compound: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

A direct synthesis protocol for this compound was not available. However, a method for a structurally similar compound is detailed below, which may inform synthetic strategies.[10]

Objective: To synthesize methyl 5-hydroxy-2-methyl-3-nitrobenzoate.

Materials:

  • Precursor compound (C2-3 in the literature)

  • Acetone

  • Saturated aqueous OXONE® (potassium peroxymonosulfate)

  • Saturated aqueous Sodium bisulfite (NaHSO₃)

  • Ethyl acetate (EA)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ice-water bath

Procedure:

  • Dissolve the starting material (24.2 g, 68.5 mmol) in acetone (250 mL) in a flask placed in an ice-water bath.[10]

  • Add saturated aqueous OXONE® (100 mL) to the solution with vigorous stirring.[10]

  • Continue stirring the mixture for 1 hour at room temperature.[10]

  • Quench the reaction by adding saturated aqueous NaHSO₃.[10]

  • Concentrate the mixture in vacuo to remove the acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers and wash with brine.[10]

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the resulting solid by reversed-phase chromatography to yield the final product.[10]

Potential Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity of this compound in the searched literature. However, a closely related compound, Methyl 3,4-dihydroxybenzoate, has been shown to mitigate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[11] It is plausible that this compound or its derivatives could exhibit similar antioxidant properties through a comparable mechanism.

The proposed Nrf2 pathway activation proceeds as follows:

  • Induction of Oxidative Stress: Cellular exposure to reactive oxygen species (ROS) creates a state of oxidative stress.

  • Activation of Nrf2: The antioxidant compound may promote the dissociation of Nrf2 from its inhibitor, Keap1.[11]

  • Nuclear Translocation: Free Nrf2 moves into the cell nucleus.[11]

  • ARE Binding: Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[11]

  • Gene Transcription: This binding initiates the transcription of genes encoding for protective antioxidant proteins and enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Cellular ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Compound Antioxidant Compound (e.g., Phenolic Ester) Compound->Keap1_Nrf2 Promotes Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Proteins Protective Proteins Antioxidant_Genes->Proteins Transcription & Translation

Caption: Proposed Nrf2 signaling pathway activation by an antioxidant compound.

References

The Diverse Biological Activities of Substituted Nitrobenzoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antimicrobial, anticancer, and anti-inflammatory potential of substituted nitrobenzoates, providing researchers and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental methodologies.

Substituted nitrobenzoates, a class of aromatic compounds featuring a benzene ring adorned with both a nitro group and a carboxylate group, have emerged as a versatile scaffold in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly shapes the molecule's electronic properties, bestowing upon these compounds a broad spectrum of biological activities.[1][2] Extensive research has demonstrated their efficacy as antimicrobial, anti-inflammatory, and anticancer agents, making them promising candidates for further drug development.[1] This technical guide provides a comprehensive summary of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to support ongoing discovery and development efforts.

Antimicrobial Activity: A Potent Force Against Diverse Pathogens

Substituted nitrobenzoates have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. A common mechanism of action involves the intracellular bioreduction of the nitro group, which leads to the formation of toxic reactive nitrogen species capable of damaging microbial DNA and other vital biomolecules.[1][2]

Antibacterial Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often a key determinant of antibacterial potency.[1] For instance, certain novel nitro-substituted benzothiazole derivatives have shown potent activity against the challenging nosocomial pathogen Pseudomonas aeruginosa.[2] Compounds designated N-01, K-06, and K-08 were particularly effective at concentrations of 50µg/ml and 100µg/ml.[2][3]

In the context of Mycobacterium tuberculosis, a library of 64 nitrobenzoate esters and thioesters revealed that compounds with an aromatic nitro substitution were the most active, with the 3,5-dinitrobenzoate esters demonstrating the highest potency.[2][4] This antitubercular activity was found to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group.[2][4] Notably, despite the common association of nitro compounds with toxicity, no significant cytotoxicity against human monocytic THP-1 cells was observed for the most active compounds.[2]

Table 1: Antibacterial Activity of Substituted Nitrobenzoates

Compound/Derivative ClassTarget Organism(s)Activity MeasurementResultReference(s)
Nitro-substituted benzothiazoles (N-01, K-06, K-08)Pseudomonas aeruginosaZone of InhibitionPotent activity at 50µg/ml and 100µg/ml[2][3]
3,5-Dinitrobenzoate EstersMycobacterium tuberculosisMICMost active series in a library of 64 compounds[2][4]
Salicylanilide 4-(trifluoromethyl)benzoatesGram-positive bacteria (including MRSA)MIC≥ 0.49 µmol/L[2]
4-Nitrobenzoates (general)Salmonella sp., Staphylococcus aureusMIC (as disinfectant)5 × 10⁻⁴ M[2]
Antifungal Activity

Certain substituted nitrobenzoates have also exhibited promising antifungal properties. Among eleven tested analogs, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed the most significant antifungal activity against Candida guilliermondii, with MIC values of 39 µM and 31 µM, respectively.[2] In silico modeling suggested that the most bioactive compound interacts with the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[2][5]

Table 2: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida guilliermondii

CompoundActivity MeasurementResultReference(s)
Methyl 3-methyl-4-nitrobenzoateMIC39 µM[2][5]
Pentyl 3-methyl-4-nitrobenzoateMIC31 µM[2][5]

Anticancer Activity: Targeting Cell Viability and Migration

The potential of nitrobenzoate derivatives as anticancer agents is a burgeoning area of research. Their mechanisms of action are varied and can include the inhibition of cancer cell migration and the induction of apoptosis.

One notable example is 4-methyl-3-nitrobenzoic acid, which was identified in a high-throughput screening of 20,000 compounds for its ability to inhibit the migration of nine different tumor cell lines. Further studies on non-small cell lung cancer (NSCLC) cells revealed that this compound significantly inhibited epithelial growth factor (EGF)-induced chemotaxis and chemokinesis. This effect is likely due to the impairment of EGF-induced cofilin phosphorylation and actin polymerization.

Table 3: Anticancer Activity of Substituted Nitrobenzoates

CompoundCell Line(s)Activity MeasurementResultReference(s)
4-methyl-3-nitrobenzoic acidVarious cancer cell linesInhibition of cell migrationPotent inhibitor
Substituted Nitrobenzoate Derivative XA549 (Lung), L929 (Fibroblast)IC5014.33±0.47 µg/mL (A549), Selective[6]
Substituted Nitrobenzoate Derivative Y5RP7 (Ras-transformed)IC50<0.97 µg/mL[6]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)IC500.48±0.05mM[7]

Anti-inflammatory Activity: The Role of Nitric Oxide Donation

The anti-inflammatory potential of substituted nitrobenzoates has been linked to their ability to act as nitric oxide (NO) donors.[1] NO is a key signaling molecule with complex roles in inflammation.[8] Under normal physiological conditions, it exerts anti-inflammatory effects; however, overproduction can lead to pro-inflammatory responses.[8] Certain nitrobenzoate derivatives are designed to release NO, which can modulate inflammatory pathways.[1]

Table 4: Anti-inflammatory Activity of Substituted Nitrobenzoates

Compound/Derivative ClassAssayActivity MeasurementResultReference(s)
4-Nitrobenzyl malonatesAlbumin denaturation, RBC membrane stabilizationIC50Varies by derivative[9]
Substituted Nitro-benzoxazolonesNO and iNOS inhibitionIC5013.44 µM (NO), 9.733 µM (iNOS) for compound 3d[10]
Diorganotin(IV) complexes of a nitro-substituted Schiff baseProtein denaturationIC509.75 µg/mL[11]

Experimental Protocols

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used to evaluate the antimicrobial activity of compounds.[12]

1. Media and Inoculum Preparation:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[1]

  • Pour the sterile agar into petri dishes and allow it to solidify.[1]

  • Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[1][2]

2. Assay Procedure:

  • Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.[1][2]

  • Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.[1][2]

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).[1]

  • Add a fixed volume (e.g., 100 µL) of each compound dilution into the wells.[1][12]

  • Include a positive control (standard antibiotic) and a negative control (solvent alone).[1]

3. Incubation and Data Analysis:

  • Incubate the plates at 37°C for 18-24 hours.[1][2]

  • Measure the diameter of the zone of inhibition in millimeters around each well. A larger zone indicates greater antibacterial activity.[2]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[13]

2. Cell Treatment:

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified period (e.g., 24-72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for a few hours to allow the formation of formazan crystals.[13][14]

4. Solubilization and Absorbance Reading:

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[13]

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

5. Data Analysis:

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[15][16]

1. Animal Preparation:

  • Use male Wistar rats (or a similar strain) weighing 180-250g.

  • Divide the animals into control, standard, and test groups.

2. Compound Administration:

  • Administer the test compounds (substituted nitrobenzoates) and the standard drug (e.g., diclofenac sodium) orally or intraperitoneally at a specific time (e.g., 30 minutes) before carrageenan injection.[16] The control group receives the vehicle.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[15][16]

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[16]

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Workflows

experimental_workflow_agar_well_diffusion A Prepare Mueller-Hinton Agar Plates C Swab Plates with Bacterial Inoculum A->C B Prepare Standardized Bacterial Inoculum B->C D Bore Wells in Agar C->D F Load Compounds into Wells D->F E Prepare Test Compound and Control Solutions E->F G Incubate Plates (37°C, 18-24h) F->G H Measure Zones of Inhibition G->H

Experimental workflow for the agar well diffusion method.

experimental_workflow_mtt_assay A Seed Cancer Cells in 96-well Plate B Incubate for Cell Attachment (24h) A->B C Treat Cells with Compound Dilutions B->C D Incubate for a Defined Period (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate to Allow Formazan Formation (e.g., 4h) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Inhibition and IC50 Value H->I

Experimental workflow for the MTT cell viability assay.

anti_inflammatory_signaling_pathway cluster_cell Macrophage / Inflammatory Cell LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation LPS->NFkB iNOS iNOS Expression NFkB->iNOS NO_synthase Nitric Oxide Synthase (iNOS) iNOS->NO_synthase NO Nitric Oxide (NO) NO_synthase->NO O2, NADPH Arginine L-Arginine Arginine->NO_synthase Inflammation Pro-inflammatory Response NO->Inflammation Nitrobenzoate Substituted Nitrobenzoate (NO-donor) Released_NO Released NO Nitrobenzoate->Released_NO Bioreduction Released_NO->Inflammation Modulates

Anti-inflammatory signaling pathway of a nitrobenzoate NO-donor.

anticancer_signaling_pathway cluster_cancer_cell Cancer Cell Microtubules Microtubule Dynamics CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Migration Cell Migration (Chemotaxis) Actin Actin Polymerization Migration->Actin Cofilin Cofilin Phosphorylation Migration->Cofilin Nitrobenzoate Substituted Nitrobenzoate Nitrobenzoate->Microtubules Inhibits Polymerization Nitrobenzoate->Apoptosis Induces Nitrobenzoate->Migration Inhibits Nitrobenzoate->Actin Inhibits Nitrobenzoate->Cofilin Inhibits

Anticancer mechanisms of substituted nitrobenzoates.

Structure-Activity Relationship (SAR)

The biological activity of substituted nitrobenzoates is significantly influenced by the nature and position of substituents on the benzene ring. The nitro group is a critical pharmacophore for many of the observed activities.

  • Antimicrobial Activity: The presence and number of nitro groups are often directly correlated with antimicrobial potency. For instance, 3,5-dinitrobenzoate esters were the most active against M. tuberculosis in a large series of compounds.[4] The antitubercular activity of nitro derivatives does not seem to be related to their pKa values or hydrolysis rates, suggesting a specific mechanism of action beyond simple acidity.[4]

  • Anticancer Activity: The substitution pattern influences the specific anticancer mechanism. For example, the position of substituents can affect the ability of the molecule to interact with specific cellular targets like microtubules or proteins involved in cell migration.

  • General Considerations: The lipophilicity and electronic properties of the substituents play a crucial role in the overall activity profile. These factors can affect the compound's ability to cross cell membranes, interact with target enzymes or receptors, and undergo metabolic activation or detoxification.

Conclusion

Substituted nitrobenzoates represent a promising class of compounds with a wide range of biological activities. Their demonstrated efficacy against various microbial pathogens, cancer cell lines, and inflammatory models warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this versatile chemical scaffold. A deeper understanding of their structure-activity relationships will be crucial for the rational design of new, more potent, and selective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-hydroxy-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 3-hydroxy-5-nitrobenzoate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups—a hydroxyl, a nitro group, and a methyl ester on an aromatic ring. These features make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This document outlines detailed experimental protocols, presents characterization data in a structured format, and explores the biological significance of these derivatives.

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-5-nitrobenzoic acid. This acid-catalyzed reaction provides a straightforward and efficient method for producing the methyl ester.

General Experimental Protocol: Fischer Esterification

The following protocol is a standard procedure for the Fischer esterification of a benzoic acid derivative and can be adapted for the synthesis of this compound.[1][2][3]

Materials:

  • 3-hydroxy-5-nitrobenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.[1]

  • If a precipitate forms, it can be collected by vacuum filtration and washed with cold water.[1]

  • Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization, typically from methanol, to obtain a product of high purity.[1]

Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start Start: 3-hydroxy-5-nitrobenzoic acid esterification Fischer Esterification (Reflux) start->esterification reagents Reagents: Methanol (excess) Sulfuric Acid (catalyst) reagents->esterification workup Reaction Work-up: - Quench with ice water - Extraction - Neutralization - Drying esterification->workup purification Purification: Recrystallization workup->purification product Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via Fischer Esterification.

Characterization of this compound and Derivatives

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its close analog, Methyl 3-nitrobenzoate.

Table 1: ¹H NMR and ¹³C NMR Data for Methyl 3-nitrobenzoate [4]

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.76s
H-4, H-68.28 - 8.37m
H-57.50 - 7.65m
-OCH₃3.93s
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)
C=O164.7
C-NO₂148.1
C-H (aromatic)135.1, 129.5, 127.2, 124.3
C-COOCH₃131.7
-OCH₃52.6

Note: For this compound, the presence of the hydroxyl group would be expected to cause a downfield shift in the signals of the adjacent aromatic protons and introduce a broad singlet corresponding to the phenolic proton, which is exchangeable with D₂O.

Table 2: IR and Mass Spectrometry Data for Methyl 3-nitrobenzoate

Technique Characteristic Peaks/Fragments Reference
IR Spectroscopy ~3100 cm⁻¹ (Aromatic C-H stretch)~1720 cm⁻¹ (C=O ester stretch)~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch)~1250 cm⁻¹ (C-O ester stretch)[5]
Mass Spectrometry (EI) m/z 181 (M⁺)m/z 150 (M⁺ - OCH₃)m/z 121 (M⁺ - NO₂ - CH₃)[6][7]

Note: For this compound, the IR spectrum would additionally show a broad O-H stretching band around 3300-3500 cm⁻¹. The molecular ion peak in the mass spectrum would be at m/z 197.

Experimental Workflow for Characterization:

G cluster_characterization Characterization Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis G cluster_pathway Potential Nrf2 Signaling Pathway Involvement cluster_nucleus ROS Cellular Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Compound Methyl 3-hydroxy- 5-nitrobenzoate Derivative Compound->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates Nrf2_n Nrf2 Nrf2_n->ARE binds to

References

The Strategic Role of Methyl 3-hydroxy-5-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile and strategic building block in organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic hydroxyl group, an electrophilically activating and reducible nitro group, and a modifiable methyl ester. This trifecta of reactivity allows for a wide range of selective transformations, making it a valuable precursor for the synthesis of complex molecules, particularly heterocyclic scaffolds of medicinal importance. This guide provides a detailed overview of its synthesis, key transformations, and applications, complete with experimental protocols and structured data for laboratory use.

Synthesis of this compound

The most direct and common method for the preparation of this compound is through the electrophilic nitration of its precursor, methyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director; however, the ester group is a meta-director. The reaction conditions can be controlled to favor nitration at the 5-position, which is meta to the ester and ortho to the hydroxyl group.

Table 1: Synthesis of this compound
StepReactantsReagents & ConditionsYield (%)PurityReference
1Methyl 3-hydroxybenzoateConcentrated H₂SO₄, Concentrated HNO₃, 0-10°C80-90%>95%General Procedure[1][2][3]
Experimental Protocol: Nitration of Methyl 3-hydroxybenzoate
  • Preparation: In a round-bottomed flask fitted with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Substrate: Slowly add methyl 3-hydroxybenzoate (0.5 mol) to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.55 mol) to 50 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate over a period of 1-2 hours. The temperature of the reaction mixture must be maintained between 5-15°C.[3]

  • Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Pour the reaction mixture carefully onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid, crude this compound, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.[2]

G A Methyl 3-hydroxybenzoate C Reaction Vessel (0-10 °C) A->C Dissolve in conc. H₂SO₄ B Nitrating Mixture (HNO₃ / H₂SO₄) B->C Add dropwise (maintain temp) D Electrophilic Aromatic Substitution C->D Stir 1-2h E Ice Quench & Precipitation D->E F Filtration & Washing E->F G Recrystallization (Ethanol/Water) F->G H Methyl 3-hydroxy-5-nitrobenzoate G->H

Caption: Synthesis workflow for this compound.

Core Transformations and Synthetic Utility

The strategic value of this compound lies in the selective manipulation of its functional groups.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation, opening the door to a vast array of heterocyclic compounds. This reduction must be performed under conditions that do not affect the ester or hydroxyl functionalities.

Table 2: Selective Reduction of this compound
Reagents & ConditionsProductYield (%)NotesReference
Fe powder, NH₄Cl, EtOH/H₂O, refluxMethyl 3-amino-5-hydroxybenzoate85-95%Standard, cost-effective method.General Procedure
H₂, 10% Pd/C, MeOH, rt, atm pressureMethyl 3-amino-5-hydroxybenzoate>95%Clean, high-yielding, requires hydrogenation setup.[4][4]
SnCl₂·2H₂O, EtOH, refluxMethyl 3-amino-5-hydroxybenzoate90-98%Effective but generates tin waste.General Procedure
Experimental Protocol: Reduction with Iron Powder
  • Setup: To a solution of this compound (0.1 mol) in a 3:1 mixture of ethanol and water (200 mL), add ammonium chloride (0.05 mol).

  • Reaction: Heat the mixture to reflux. Add iron powder (0.3 mol) portion-wise over 30 minutes to control the exothermic reaction.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: While hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the desired amine.

This amino-hydroxy-ester intermediate is a direct precursor to benzoxazoles (by condensation with carboxylic acids or their derivatives) and benzimidazoles (after reduction of the ester to an aldehyde followed by condensation with an o-phenylenediamine).[5][6]

G start Methyl 3-hydroxy-5-nitrobenzoate reduction Reduction (e.g., Fe/NH₄Cl) start->reduction hydrolysis Ester Hydrolysis (e.g., NaOH, then H⁺) start->hydrolysis etherification O-Alkylation (e.g., R-X, K₂CO₃) start->etherification amine Methyl 3-amino-5-hydroxybenzoate reduction->amine acid 3-hydroxy-5-nitrobenzoic acid hydrolysis->acid ether Methyl 3-alkoxy-5-nitrobenzoate etherification->ether heterocycles Heterocycle Synthesis (Benzoxazoles, etc.) amine->heterocycles Key Application amides Amide Coupling acid->amides

Caption: Key synthetic transformations of this compound.
Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized, most commonly via etherification. This allows for the introduction of diverse side chains, which is crucial for modifying the steric and electronic properties of the molecule, often in the context of structure-activity relationship (SAR) studies in drug development.

Experimental Protocol: O-Alkylation (Etherification)
  • Setup: In a round-bottom flask, dissolve this compound (0.1 mol) in anhydrous N,N-dimethylformamide (DMF) or acetone (150 mL).

  • Base: Add anhydrous potassium carbonate (0.2 mol).

  • Alkylation: Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 0.12 mol) dropwise at room temperature.[7][8]

  • Reaction: Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC.[7]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Hydrolysis of the Methyl Ester

The ester group can be saponified to the corresponding carboxylic acid, providing another handle for further synthetic manipulations such as amide bond formation.

Experimental Protocol: Saponification
  • Setup: In a round-bottomed flask, dissolve this compound (0.1 mol) in a solution of sodium hydroxide (0.2 mol) in 100 mL of water/methanol (1:1).[9]

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until the disappearance of the ester is confirmed by TLC.[9]

  • Work-up: Cool the reaction mixture to room temperature and dilute with an equal volume of water.

  • Isolation: Pour the cooled solution into cold, concentrated hydrochloric acid with stirring to precipitate the carboxylic acid.[9] Filter the resulting solid, wash with cold water, and dry to obtain 3-hydroxy-5-nitrobenzoic acid.

Application in Heterocyclic Synthesis: A Workflow for Benzimidazole Derivatives

A prime application of this building block is in the synthesis of substituted benzimidazoles, a scaffold present in numerous pharmacologically active compounds.[5] The synthesis leverages the sequential transformation of the nitro and ester groups.

G start Methyl 3-hydroxy-5-nitrobenzoate step1 1. Nitro Reduction (e.g., H₂/Pd-C) start->step1 intermediate1 Methyl 3-amino-5-hydroxybenzoate step1->intermediate1 step2 2. Condensation with o-phenylenediamine intermediate1->step2 Requires prior functionalization intermediate2 Diamino Intermediate step2->intermediate2 step3 3. Oxidative Cyclization intermediate2->step3 product Substituted Benzimidazole step3->product

Caption: Logical workflow for benzimidazole synthesis.

Note: The direct condensation of the methyl ester with an o-phenylenediamine is challenging. A more common route involves first hydrolyzing the ester to the acid, converting it to an acid chloride or activating it for amide coupling, or reducing the ester to an aldehyde for condensation.

Conclusion

This compound is a powerful and cost-effective intermediate in organic synthesis. The distinct reactivity of its functional groups allows for a predictable and stepwise construction of molecular complexity. Its primary role as a precursor to amino-phenols makes it particularly valuable in the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles, which are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented in this guide serve as a practical resource for chemists leveraging this versatile building block in their synthetic endeavors.

References

The Nitro-Phenolic Saga: From Explosive Dyes to Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the History, Synthesis, and Biological Impact of Nitrated Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrated phenolic compounds, a class of molecules with a rich and multifaceted history, have journeyed from their early applications as vibrant dyes and potent explosives to their current status as significant modulators of biological signaling pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activities of these compounds, with a focus on their relevance to modern research and drug development. We delve into the historical milestones that marked their discovery, provide detailed experimental protocols for their synthesis, and present a comprehensive overview of their interactions with key cellular signaling cascades. Quantitative data on their biological effects are systematically tabulated for comparative analysis, and critical pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their complex mechanisms of action.

A Historical Trajectory: From Serendipitous Discovery to Deliberate Design

The story of nitrated phenolic compounds begins in the 18th century with the serendipitous discovery of picric acid (2,4,6-trinitrophenol). In 1771, the Irish chemist Peter Woulfe, while treating indigo with nitric acid, produced a yellow substance that could dye wool and silk.[1][2] This marked the synthesis of the first artificial dye.[1] Initially, the explosive nature of this compound was not fully recognized. It was the French chemist Jean-Baptiste-André Dumas who, in 1841, named it "picric acid" from the Greek word "pikros," meaning bitter, due to its intensely bitter taste.[1] Around the same time, the synthesis of picric acid from phenol was established, providing a more efficient production method.[1]

The 19th and early 20th centuries saw the rise of nitrated phenolic compounds, particularly picric acid, as powerful explosives. Their use in military applications became widespread, shaping the course of several conflicts.[1][3] Concurrently, other nitrated phenols, such as 2,4-dinitrophenol (DNP), were synthesized and utilized in the manufacturing of dyes, pesticides, and herbicides.[4] The journey of these compounds took a significant turn in the 20th century with the discovery of their profound biological effects, most notably the mitochondrial uncoupling action of DNP, which led to its brief and controversial use as a weight-loss drug.[1] This discovery opened the door to investigating the intricate ways in which nitrated phenolic compounds interact with cellular machinery, a field of study that continues to evolve and yield fascinating insights.

Synthesis of Key Nitrated Phenolic Compounds: Experimental Protocols

The synthesis of nitrated phenolic compounds is a cornerstone of their study and application. Below are detailed experimental protocols for the preparation of three key examples: 2-nitrophenol, 2,4-dinitrophenol, and 2,4,6-trinitrophenol (picric acid).

Synthesis of 2-Nitrophenol

This protocol describes the nitration of phenol using sodium nitrate in an acidic medium.

Materials:

  • Phenol (94 g)

  • Water (20 ml)

  • Sodium nitrate (150 g)

  • Concentrated sulfuric acid (250 g)

  • Chalk (calcium carbonate)

  • Hydrochloric acid (2% solution)

Procedure:

  • In a suitable reaction vessel, dissolve 150 g of sodium nitrate in 400 ml of water. To this solution, carefully add 250 g of concentrated sulfuric acid while maintaining good stirring.

  • Prepare a mixture of 94 g of phenol and 20 ml of water. Add this phenol solution dropwise to the sodium nitrate-sulfuric acid mixture. The temperature of the reaction mixture should be maintained below 20°C using an ice bath.

  • Continue stirring the mixture for 2 hours after the addition is complete.

  • Separate the tarry mixture of nitrophenols from the mother liquor.

  • Melt the tar with 500 ml of water and neutralize the mixture with chalk until it is neutral to litmus paper.

  • Wash the crude product with water.

  • Subject the crude ortho and para nitrophenols to steam distillation. The ortho-nitrophenol will distill over.

  • Cool the residue in the distillation flask and filter after 24 hours.

  • Boil the precipitate with 1 liter of 2% hydrochloric acid and filter through a fluted filter. The pure p-nitrophenol will crystallize from the filtrate.[5]

Synthesis of 2,4-Dinitrophenol

This protocol details the synthesis of 2,4-dinitrophenol via the hydrolysis of 2,4-dinitrochlorobenzene.

Materials:

  • 2,4-Dinitrochlorobenzene (20 g)

  • Anhydrous sodium carbonate (21 g)

  • Distilled water (225 ml)

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 20 g of 2,4-dinitrochlorobenzene, 21 g of anhydrous sodium carbonate, and 225 ml of distilled water.

  • Reflux the mixture for 24 hours, or until the oily 2,4-dinitrochlorobenzene has completely dissolved.

  • After cooling the reaction mixture, acidify the solution with hydrochloric acid.

  • The precipitated 2,4-dinitrophenol is collected by filtration, washed with cold water, and dried.

  • The expected yield is approximately 90%, with a melting point of 114°C. The product can be recrystallized from water to yield pale yellow tabular crystals.[6]

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

This protocol describes the nitration of phenol to produce picric acid.

Materials:

  • Phenol (4 g)

  • Concentrated sulfuric acid (5 ml)

  • Concentrated nitric acid (20 ml)

  • Cold water

Procedure:

  • In a conical flask, carefully add 5 ml of concentrated sulfuric acid to 4 g of phenol and mix thoroughly. The reaction is exothermic, and the mixture will become warm.

  • Heat the flask on a water bath for 30 minutes to facilitate the formation of phenolsulfonic acid.

  • Cool the flask in an ice bath.

  • Add 20 ml of concentrated nitric acid to the cooled mixture and shake well. A vigorous reaction will occur, producing red fumes. Allow the mixture to stand undisturbed until the evolution of fumes ceases.

  • Once the reaction has subsided, heat the flask on a water bath for 1-2 hours with occasional stirring.

  • After heating, add 100 ml of cold water to the flask and chill the mixture in an ice bath.

  • Filter the resulting yellow crystals of picric acid and wash them with water to remove any excess inorganic acids.[7]

Quantitative Biological Activity of Nitrated Phenolic Compounds

The biological activities of nitrated phenolic compounds are diverse and concentration-dependent. The following tables summarize key quantitative data, including minimum inhibitory concentrations (MIC) for antimicrobial activity and half-maximal inhibitory concentrations (IC50) for cytotoxicity and enzyme inhibition.

Table 1: Antimicrobial Activity of Nitrated Phenolic Compounds (MIC in µg/mL)

CompoundOrganismMIC (µg/mL)Reference
N-(2-hydroxy-5-nitrophenyl)acetamideS. aureus15.6 - 62.5
N-(2-hydroxy-5-nitrophenyl)acetamideCandida sp.15 - 500[8]
N-(2-hydroxy-5-nitrophenyl)benzamideS. aureus7.8[8]
N-(2-hydroxy-5-nitrophenyl)benzamideB. subtilis (resistant)1.95[8]
N-(2-hydroxy-5-nitrophenyl)benzamideB. subtilis3.9[8]
2-Allyl-4-nitrophenolBotrytis cinerea35.0
2-AllylphenolBotrytis cinerea68.0[9]
2-Allyl-4,6-dinitrophenolPhytophthora cinnamomi10.0 (EC50)[9]

Table 2: Cytotoxicity of Nitrated Phenolic Compounds (IC50 in µM)

CompoundCell LineExposure Time (h)IC50 (µM)Reference
2-NitrophenolBEAS-2B (normal bronchial epithelial)24>1000[3]
4-NitrophenolBEAS-2B (normal bronchial epithelial)24~150[3]
2-NitrophenolA549 (human lung cancer)24~150[3]
4-NitrophenolA549 (human lung cancer)24~100[3]

Table 3: Enzyme Inhibition by Nitrophenols (IC50)

Compound/DrugTarget EnzymeIC50Reference
Various antifungalsCYP3A4 (inhibited by p-nitrophenol hydroxylase inhibitors)Submicromolar range[10]
DiclofenacCYP2C9 (inhibited by p-nitrophenol hydroxylase inhibitors)Efficient inhibition[10]

Signaling Pathways Modulated by Nitrated Phenolic Compounds

Nitrated phenolic compounds, particularly 2,4-dinitrophenol (DNP), exert profound effects on cellular signaling pathways, primarily through their ability to act as mitochondrial uncouplers. This uncoupling of oxidative phosphorylation disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production.[1][3] This fundamental bioenergetic shift triggers a cascade of downstream signaling events.

Mitochondrial Uncoupling by 2,4-Dinitrophenol

DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force that drives ATP synthase.[2][3] This process effectively uncouples electron transport from ATP production.

Mitochondrial_Uncoupling ETC Electron Transport Chain H_gradient Proton Gradient (High H+ in Intermembrane Space) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives DNP 2,4-Dinitrophenol (DNP) H_gradient->DNP Facilitates H+ leak ATP_production ATP Production ATP_synthase->ATP_production Heat Heat Production DNP->Heat Energy dissipated as

Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).
Impact on mTOR, CREB, and AMPK Signaling Pathways

The metabolic stress induced by DNP triggers adaptive signaling responses. In brain cells, DNP has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and metabolism.[11] Simultaneously, it activates the Ca2+-CREB (cAMP response element-binding protein) pathway, which is involved in synaptic plasticity and neuroprotection.[11][12]

DNP_Signaling DNP 2,4-Dinitrophenol (DNP) Mito_uncoupling Mitochondrial Uncoupling DNP->Mito_uncoupling Metabolic_stress Metabolic Stress Mito_uncoupling->Metabolic_stress mTOR_pathway mTOR Signaling Pathway Metabolic_stress->mTOR_pathway Inhibits CREB_pathway Ca2+/CREB Signaling Pathway Metabolic_stress->CREB_pathway Activates Cell_growth Cell Growth mTOR_pathway->Cell_growth Regulates Autophagy Autophagy mTOR_pathway->Autophagy Inhibits Neuroprotection Neuroprotection CREB_pathway->Neuroprotection Synaptic_plasticity Synaptic Plasticity CREB_pathway->Synaptic_plasticity

DNP-induced modulation of mTOR and CREB signaling pathways.

Furthermore, in cardiomyocytes, DNP has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway.[4][11] AMPK acts as a cellular energy sensor, and its activation under conditions of metabolic stress, such as that induced by DNP, leads to an increase in glucose uptake.[4][11] This activation of AMPK is also linked to the downstream activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which further contributes to the stimulation of glucose uptake.[4][11]

DNP_AMPK_Signaling DNP 2,4-Dinitrophenol (DNP) Mito_uncoupling Mitochondrial Uncoupling DNP->Mito_uncoupling Metabolic_stress Metabolic Stress Mito_uncoupling->Metabolic_stress AMPK AMPK Metabolic_stress->AMPK Activates p38_MAPK p38 MAPK AMPK->p38_MAPK Activates Glucose_uptake Glucose Uptake AMPK->Glucose_uptake Stimulates p38_MAPK->Glucose_uptake Stimulates

DNP-mediated activation of the AMPK/p38 MAPK signaling cascade.

Conclusion

The history of nitrated phenolic compounds is a compelling narrative of scientific discovery and technological advancement. From their origins as the first synthetic dyes and powerful explosives to their contemporary role as probes and modulators of complex biological systems, these molecules have consistently captured the attention of scientists across various disciplines. The ability of compounds like 2,4-dinitrophenol to uncouple mitochondrial respiration and influence key signaling pathways such as mTOR, CREB, and AMPK highlights their potential as tools for understanding cellular metabolism and as templates for the development of novel therapeutics. This guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to explore the rich history, synthesis, and profound biological implications of nitrated phenolic compounds, paving the way for future innovations in medicine and biotechnology.

References

An In-depth Technical Guide to Methyl 3-hydroxy-5-nitrobenzoate: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-5-nitrobenzoate is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. As a derivative of both 3-hydroxybenzoic acid and nitrobenzene, its unique electronic and structural features make it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and a detailed, albeit adapted, experimental protocol for the synthesis and purification of this compound. Furthermore, this document explores the potential biological activities of this class of compounds, focusing on the general mechanisms of antimicrobial and antioxidant action associated with its core functional groups. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

IUPAC Nomenclature and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a substituted aromatic compound derived from benzoic acid, featuring a methyl ester at position 1, a hydroxyl group at position 3, and a nitro group at position 5.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
IUPAC Name This compound
CAS Number 55076-32-9[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [2]
Appearance Not specified; likely a crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its structural analogue, methyl 3-nitrobenzoate. The presence of the hydroxyl group in this compound would introduce characteristic signals, particularly in the IR and NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound and Comparative Data for Methyl 3-nitrobenzoate

Spectroscopic TechniqueThis compound (Predicted)Methyl 3-nitrobenzoate (Experimental Data)
¹H NMR (ppm) Aromatic protons in the range of 7.5-8.5 ppm; a singlet for the methyl ester protons around 3.9 ppm; a broad singlet for the hydroxyl proton.Aromatic protons at δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H); methyl ester protons at δ 3.93 (s, 3H).[3]
¹³C NMR (ppm) Carbonyl carbon around 165 ppm; aromatic carbons between 110-160 ppm; methyl carbon around 53 ppm.Carbonyl carbon at 164.7 ppm; aromatic carbons at 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 ppm; methyl carbon at 52.6 ppm.[3]
IR (cm⁻¹) O-H stretch (broad, ~3300-3500), C=O stretch (~1720-1730), Ar-NO₂ symmetric and asymmetric stretches (~1530 and ~1350), C-O stretch (~1280).C=O stretch at 1725, Ar-NO₂ stretches at 1530 and 1350, C-O stretch at 1280.[4]
Mass Spec (m/z) Molecular ion peak [M]⁺ at 197.Molecular ion peak [M]⁺ at 181.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the nitration of methyl benzoate.[4][5][6]

Materials:

  • Methyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol (CH₃OH)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve a known quantity of methyl 3-hydroxybenzoate in a minimal amount of concentrated sulfuric acid, keeping the temperature at 0-5 °C using an ice bath.

  • Slowly add a pre-cooled nitrating mixture (a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid) dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous methanol or ethanol.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot methanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the crystals in a desiccator under vacuum.

Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the crystals and compare it to the literature value if available.

  • Thin-Layer Chromatography (TLC): Assess the purity of the compound by TLC using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra and compare them with the expected data (Table 2).

Potential Biological Signaling Pathways and Applications

While specific studies on the biological activity of this compound are limited, its structural motifs—a phenolic hydroxyl group and a nitroaromatic system—are present in many biologically active molecules. This allows for the postulation of its potential involvement in certain biological pathways.

Antimicrobial Activity of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit antimicrobial properties.[7] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress, ultimately leading to cell death.[7]

Antimicrobial_Mechanism cluster_cell Microbial Cell Nitroaromatic_Compound This compound (Enters Cell) Nitroreductase Nitroreductase Enzymes Nitroaromatic_Compound->Nitroreductase Reduction Reactive_Species Reactive Nitroso and Hydroxylamine Species Nitroreductase->Reactive_Species Cellular_Targets DNA, Proteins, Lipids Reactive_Species->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death

Antimicrobial mechanism of nitroaromatic compounds.
Antioxidant Activity of Phenolic Compounds

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.[8][9] This process stabilizes the free radical and prevents it from causing oxidative damage to cellular components.

Antioxidant_Mechanism Phenolic_Compound This compound (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Phenolic_CompoundFree_Radical Phenolic_CompoundFree_Radical Phenoxyl_RadicalNeutralized_Molecule Phenoxyl_RadicalNeutralized_Molecule

Antioxidant mechanism of phenolic compounds.
Modulation of Cellular Signaling Pathways

Hydroxybenzoic acid derivatives have been shown to modulate various cellular signaling pathways. For instance, they can influence the NF-κB pathway, which is a key regulator of inflammation.[10] Additionally, some derivatives are involved in the biosynthesis of Coenzyme Q, an essential component of the mitochondrial electron transport chain.[9] The potential for this compound to interact with these or other pathways warrants further investigation.

Signaling_Pathway Compound Hydroxybenzoic Acid Derivative NFkB NF-κB Pathway Compound->NFkB Modulates CoQ Coenzyme Q Biosynthesis Compound->CoQ Participates in Inflammation Inflammatory Response NFkB->Inflammation Regulates Mitochondrial_Function Mitochondrial Function CoQ->Mitochondrial_Function Essential for

Potential modulation of cellular pathways.

Conclusion

This compound is a compound of significant interest due to the combined functionalities of its phenolic and nitroaromatic moieties. While a complete experimental profile is not yet available in the public domain, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and data from closely related analogues. The potential for this molecule to exhibit antimicrobial and antioxidant properties, and to interact with key cellular signaling pathways, makes it a promising candidate for further research in drug discovery and development. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its biological activities and mechanisms of action to fully elucidate its therapeutic potential.

References

Electrophilic aromatic substitution mechanism for nitrobenzoates.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for Nitrobenzoates

Executive Summary

Electrophilic Aromatic Substitution (EAS) is a cornerstone of synthetic organic chemistry, enabling the functionalization of aromatic rings. This guide provides a detailed examination of the EAS mechanism as applied to nitrobenzoate substrates. Nitrobenzoates, containing both a nitro group (-NO₂) and a benzoate group (-COOR), present a unique case of a highly deactivated aromatic system. Understanding the interplay of these two powerful electron-withdrawing groups is critical for predicting reaction outcomes and designing synthetic routes in fields such as medicinal chemistry and materials science. This document outlines the core mechanistic principles, presents quantitative data on product distributions, details relevant experimental protocols, and provides visual diagrams to elucidate the underlying electronic effects that govern the regioselectivity of these reactions.

Core Mechanism of Electrophilic Aromatic Substitution

The general mechanism for EAS proceeds in two principal steps:

  • Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][2][3]

  • Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This fast step restores the stable aromatic system and yields the substituted product.[1][2][4]

The generation of a sufficiently powerful electrophile is a prerequisite for initiating the reaction, especially with deactivated rings. For nitration, the electrophile is the nitronium ion (NO₂⁺), typically generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[2][4][5]

G_Electrophile_Generation HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Protonated_HNO3 + NO2_plus Nitronium Ion (NO₂⁺) (Electrophile) Protonated_HNO3->NO2_plus - H₂O H2O Water (H₂O) HSO4_minus Bisulfate (HSO₄⁻)

Caption: Generation of the Nitronium Ion Electrophile.

Directing Effects of Substituents in Nitrobenzoates

In a nitrobenzoate molecule, the aromatic ring is substituted with two functional groups: a nitro group (-NO₂) and an ester or carboxylate group (-COOR or -COOH). Both groups are strongly deactivating and are meta-directors.[6][7][8][9]

  • Deactivating Nature: Both substituents are electron-withdrawing groups (EWGs) due to strong inductive (-I) and resonance (-M) effects.[10][11] They pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[6][10] Reactions with highly deactivated rings often require harsh conditions, such as stronger acids or higher temperatures.[12]

  • Meta-Directing Effect: The directing effect is explained by examining the stability of the sigma complex intermediates formed during ortho, para, and meta attack.

Analysis of Sigma Complex Stability

For an incoming electrophile (E⁺), attack at the meta position is strongly favored because the intermediates formed from ortho and para attack are significantly destabilized.

  • Ortho and Para Attack: The resonance structures for the sigma complexes resulting from ortho and para attack include highly unstable contributors where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro or carbonyl group.[3][11] This places two adjacent positive or partially positive charges, a situation of significant electrostatic repulsion, which destabilizes the intermediate.

  • Meta Attack: When the electrophile attacks the meta position, the positive charge in the resulting sigma complex is delocalized over three other carbons, but never on the carbon bearing the electron-withdrawing group. While the ring is still deactivated, the meta intermediate avoids the severe destabilization seen in the ortho and para pathways.[10][11]

The logical flow for determining the regioselectivity is visualized below.

G_Directing_Effects cluster_0 Analysis of EAS on a Substituted Ring Start Substituted Benzene (e.g., Nitrobenzoate) Attack Electrophilic Attack (E⁺) Start->Attack Ortho Ortho Attack Attack->Ortho Meta Meta Attack Attack->Meta Para Para Attack Attack->Para Ortho_Sigma Ortho Sigma Complex Ortho->Ortho_Sigma Meta_Sigma Meta Sigma Complex Meta->Meta_Sigma Para_Sigma Para Sigma Complex Para->Para_Sigma Ortho_Unstable Highly Unstable Resonance Contributor (Adjacent Positive Charges) Ortho_Sigma->Ortho_Unstable Meta_Stable No Highly Unstable Contributors Meta_Sigma->Meta_Stable Para_Unstable Highly Unstable Resonance Contributor (Adjacent Positive Charges) Para_Sigma->Para_Unstable Conclusion Conclusion: Meta pathway is least destabilized and therefore favored. Ortho_Unstable->Conclusion Meta_Stable->Conclusion Para_Unstable->Conclusion G_Sigma_Complexes Sigma Complex Resonance Structures for Nitration of Nitrobenzene cluster_ortho Ortho Attack cluster_meta Meta Attack (Favored) cluster_para Para Attack ortho1 [Structure of ortho intermediate 1] ortho2 [Structure of ortho intermediate 2] ortho1->ortho2 ortho3 [Unstable: + charge on C with NO₂] ortho2->ortho3 meta1 [Structure of meta intermediate 1] meta2 [Structure of meta intermediate 2] meta1->meta2 meta3 [Structure of meta intermediate 3] meta2->meta3 para1 [Structure of para intermediate 1] para2 [Structure of para intermediate 2] para1->para2 para3 [Unstable: + charge on C with NO₂] para2->para3 G_Experimental_Workflow Start Start: Prepare Reagents Setup Reaction Setup: Cool H₂SO₄ in ice bath, add methyl benzoate Start->Setup Nitrating_Mix Prepare Nitrating Mixture: Combine H₂SO₄ and HNO₃, cool in ice bath Start->Nitrating_Mix Addition Slow, Dropwise Addition of Nitrating Mix to Reaction Flask (Maintain low temperature) Setup->Addition Nitrating_Mix->Addition Stir Stir at Room Temperature (15 minutes) Addition->Stir Quench Quench Reaction: Pour mixture onto crushed ice Stir->Quench Isolate Isolate Crude Product: Vacuum filtration, wash with cold H₂O and MeOH Quench->Isolate Purify Purify Product: Recrystallization from hot Methanol Isolate->Purify Analyze Analysis: Determine Yield, Melting Point, Spectroscopy Purify->Analyze End End: Pure Methyl m-nitrobenzoate Analyze->End

References

An In-depth Technical Guide to the Reactivity of Functional Groups in Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-nitrobenzoate is a multifaceted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups—a methyl ester, a hydroxyl group, and a nitro group—attached to a benzene ring. This unique arrangement of electron-donating and electron-withdrawing substituents dictates a complex and selective reactivity profile, making it a versatile precursor for the synthesis of a wide range of pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive analysis of the reactivity of each functional group, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams to illustrate reaction pathways and logical workflows.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance Light yellow powder[1]
Melting Point 154-156 °C[1]
Boiling Point (Predicted) 377.2 ± 27.0 °C[1]
Density (Predicted) 1.432 ± 0.06 g/cm³[1]
pKa (Predicted, Hydroxyl Group) 7.52 ± 0.10[1]
¹H NMR (Predicted) Aromatic protons ortho to the nitro and ester groups will be downfield, while the proton ortho to the hydroxyl group will be further upfield. The methyl ester protons will appear as a singlet around 3.9 ppm.
¹³C NMR (Predicted) The carbonyl carbon of the ester will be significantly downfield. Aromatic carbons attached to the nitro and ester groups will also be downfield due to electron-withdrawing effects.
IR Spectroscopy (Predicted) Characteristic peaks for the hydroxyl group (broad, ~3300 cm⁻¹), carbonyl group of the ester (~1720 cm⁻¹), and the nitro group (asymmetric and symmetric stretches, ~1530 cm⁻¹ and ~1350 cm⁻¹ respectively) are expected.[2]

Reactivity of Functional Groups

The reactivity of this compound is governed by the interplay of its three functional groups. The nitro and methyl ester groups are strongly electron-withdrawing, while the hydroxyl group is electron-donating through resonance but weakly electron-withdrawing through induction.

Hydroxyl Group (-OH)

The hydroxyl group is acidic and can act as a nucleophile. Its reactivity is significantly influenced by the electron-withdrawing nitro and ester groups.

  • Acidity : The predicted pKa of the phenolic proton is approximately 7.52, making it more acidic than phenol (pKa ≈ 10) due to the stabilization of the corresponding phenoxide ion by the electron-withdrawing substituents.[1][3]

  • Nucleophilicity and Etherification : The phenoxide, readily formed with a suitable base, is a potent nucleophile. It can undergo O-alkylation, such as in the Williamson ether synthesis, to form ethers. Given the electron-deficient nature of the aromatic ring, this reaction proceeds efficiently.[4][5]

Methyl Ester Group (-COOCH₃)

The methyl ester is susceptible to nucleophilic acyl substitution, most notably hydrolysis.

  • Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible and proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The presence of the electron-withdrawing nitro and hydroxyl groups can influence the rate of this reaction.

Nitro Group (-NO₂)

The nitro group is a strong deactivating group and can be reduced to an amino group.

  • Reduction : The nitro group can be selectively reduced to an amine (-NH₂) using various reagents. This transformation is crucial for the synthesis of many pharmaceutical compounds. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent is critical to avoid the reduction of other functional groups.

Aromatic Ring

The aromatic ring's reactivity towards electrophilic and nucleophilic substitution is dictated by the combined electronic effects of the substituents.

  • Electrophilic Aromatic Substitution (EAS) : The ring is strongly deactivated towards EAS due to the powerful electron-withdrawing nature of the nitro and methyl ester groups. The hydroxyl group is an activating, ortho-, para-director, while the nitro and ester groups are deactivating, meta-directors. The directing effects are therefore complex, but further substitution is generally disfavored.

  • Nucleophilic Aromatic Substitution (NAS) : The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to NAS, particularly at the positions ortho and para to the nitro group. However, in this molecule, there are no good leaving groups at these positions.

Experimental Protocols

Etherification of the Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ether.

  • Purify the product by column chromatography on silica gel.

Hydrolysis of the Methyl Ester (Saponification)

This protocol details the conversion of the methyl ester to a carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux and stir for 1-2 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reduction of the Nitro Group

This protocol describes the selective reduction of the nitro group to an amine.

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure (using Fe/HCl):

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Diagram 1: Reactivity of Functional Groups

Experimental_Workflow start Starting Material: This compound reaction Reaction: - Etherification - Hydrolysis - Reduction start->reaction workup Work-up: - Extraction - Washing - Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product purification->product Substituent_Effects substituents Substituents oh -OH (Electron Donating - Resonance) substituents->oh no2 -NO₂ (Electron Withdrawing) substituents->no2 coome -COOCH₃ (Electron Withdrawing) substituents->coome ring Aromatic Ring Reactivity oh->ring no2->ring coome->ring eas Electrophilic Aromatic Substitution (Deactivated) ring->eas nas Nucleophilic Aromatic Substitution (Activated at o,p to -NO₂) ring->nas

References

Methyl 3-hydroxy-5-nitrobenzoate: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-hydroxy-5-nitrobenzoate, a chemical compound with significant potential in various research and drug development applications. While direct research on this specific molecule is limited, this document extrapolates its potential applications based on the well-documented biological activities of its structural analogs and parent compounds. This guide covers the compound's physicochemical properties, a proposed synthetic route, potential biological activities, and detailed experimental protocols for its investigation.

Chemical and Physical Properties

This compound is a derivative of benzoic acid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
CAS Number 55076-32-9[1]
Appearance Light yellow powder[1]
Melting Point 154-156 °C[1]
pKa (Predicted) 7.52 ± 0.10[1]
Boiling Point (Predicted) 377.2 ± 27.0 °C[1]
Density (Predicted) 1.432 ± 0.06 g/cm³[1]

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 3-hydroxybenzoic acid: (1) Fischer esterification to produce methyl 3-hydroxybenzoate, followed by (2) regioselective nitration.

Proposed Synthetic Pathway

Synthetic Pathway of this compound start 3-Hydroxybenzoic Acid step1 Fischer Esterification start->step1 intermediate Methyl 3-hydroxybenzoate step1->intermediate Methanol, H₂SO₄ (cat.), Reflux step2 Nitration intermediate->step2 product This compound step2->product HNO₃, H₂SO₄, 0-5 °C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Fischer Esterification)

  • To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).

  • Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl 3-hydroxybenzoate, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Nitration)

  • In a flask, dissolve methyl 3-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications and Biological Activities

Antimicrobial Activity

Derivatives of 3-hydroxybenzoic acid have demonstrated a broad spectrum of antimicrobial activities.[2] Furthermore, the nitroaromatic moiety is a well-known pharmacophore in antimicrobial drugs, with its activity often linked to the reductive activation of the nitro group by microbial nitroreductases.

A study on a series of 3-methyl-4-nitrobenzoate derivatives has shown their antifungal efficacy against various Candida species. The quantitative data from this study, presented below, can serve as a benchmark for investigating the potential antifungal properties of this compound.

Table 1: Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives (MIC in µM)

CompoundC. albicansC. glabrataC. kruseiC. guilliermondii
Methyl 3-methyl-4-nitrobenzoate >500>500>50039
Pentyl 3-methyl-4-nitrobenzoate 12525025031
Fluconazole (Control) 18642

Data extracted from a study on 3-methyl-4-nitrobenzoate derivatives and presented here for comparative purposes.[3]

Anti-inflammatory and Antioxidant Activity

Phenolic compounds, including derivatives of 3-hydroxybenzoic acid, are known for their antioxidant and anti-inflammatory properties.[2] The hydroxyl group can act as a radical scavenger, mitigating oxidative stress, which is implicated in numerous inflammatory diseases. The parent compound, 3-Hydroxy-5-nitrobenzoic acid, is utilized in the synthesis of molecules targeting inflammatory pathways.[4] This suggests that this compound could be a valuable scaffold for developing novel anti-inflammatory agents.

Potential Signaling Pathways

Reductive Activation of the Nitro Group

A common mechanism for the biological activity of nitroaromatic compounds is the enzymatic reduction of the nitro group to form reactive nitrogen species that can induce cellular damage in pathogens. This process is typically mediated by nitroreductases.

Reductive Activation of Nitroaromatic Compounds nitro_compound Nitroaromatic Compound (e.g., this compound) nitroreductase Nitroreductase (in pathogen) nitro_compound->nitroreductase reactive_species Reactive Nitrogen Species (e.g., nitroso, hydroxylamino radicals) nitroreductase->reactive_species Reduction cellular_damage Cellular Damage (DNA, proteins, lipids) reactive_species->cellular_damage cell_death Pathogen Cell Death cellular_damage->cell_death

Caption: General mechanism of action for nitroaromatic antimicrobial agents.

Nrf2 Antioxidant Pathway

A related compound, Methyl 3,4-dihydroxybenzoate, has been shown to mitigate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway. Given the structural similarity, it is plausible that this compound could also modulate this critical cytoprotective pathway.

Nrf2 Signaling Pathway compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Induces dissociation ros Reactive Oxygen Species (ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Binding & Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection Antifungal Susceptibility Testing Workflow start Start prepare_compound Prepare serial dilutions of This compound in a 96-well plate start->prepare_compound inoculate Inoculate the wells with the fungal suspension prepare_compound->inoculate prepare_inoculum Prepare a standardized fungal inoculum prepare_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Visually inspect for turbidity or use a spectrophotometer to determine fungal growth incubate->read_results determine_mic Determine the MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Methyl 3-hydroxy-5-nitrobenzoate CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 3-hydroxy-5-nitrobenzoate, a benzoic acid derivative. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical identifiers, physicochemical properties, and potential applications based on related compounds. Due to the limited availability of a published synthesis protocol for this specific molecule, a detailed experimental methodology for a closely related compound, methyl 3-nitrobenzoate, is provided as a representative example of the synthesis of a nitrobenzoate ester.

Core Chemical Information

This compound is a substituted aromatic compound. Its chemical structure and properties are summarized below.

Chemical Identifiers and Properties
PropertyValueReference(s)
CAS Number 55076-32-9[1][2]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1]
IUPAC Name This compound
Synonyms Benzoic acid, 3-hydroxy-5-nitro-, methyl ester; 3-hydroxy-5-nitrobenzoic acid, methyl ester[1]
Appearance Light yellow powder[1]
Melting Point 154-156 °C[1]
Boiling Point 377.2 ± 27.0 °C (Predicted)[1]
Density 1.432 ± 0.06 g/cm³ (Predicted)[1]
pKa 7.52 ± 0.10 (Predicted)[1]
MDL Number MFCD00463877[2]

Synthesis Protocols

To fulfill the requirement for a detailed experimental protocol, the synthesis of a structurally related and synthetically accessible isomer, methyl 3-nitrobenzoate , is provided below. This two-step process involves the nitration of benzoic acid followed by Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate

Step 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This procedure is based on the established method for the electrophilic nitration of an aromatic ring that is substituted with a meta-directing group.

  • Materials:

    • Benzoic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • Distilled water

  • Procedure:

    • In a flask, carefully add a measured quantity of benzoic acid to an excess of concentrated sulfuric acid and stir until dissolved.

    • Cool the mixture in an ice bath to between 0 and 5 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the benzoic acid solution, ensuring the temperature remains below 15 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour.

    • Pour the reaction mixture over crushed ice. The crude 3-nitrobenzoic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

    • The crude product can be purified by recrystallization from water.

Step 2: Fischer Esterification of 3-Nitrobenzoic Acid to Methyl 3-nitrobenzoate

This protocol is adapted from a standard Fischer esterification procedure.

  • Materials:

    • 3-Nitrobenzoic acid (dry)

    • Anhydrous methanol (CH₃OH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask, dissolve the dry 3-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

    • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Transfer the organic extract to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-nitrobenzoate.

    • Purification: The crude product can be purified by recrystallization, typically from methanol, to yield the pure ester.

Experimental Workflow Visualization

The following diagram illustrates the two-step synthesis of methyl 3-nitrobenzoate from benzoic acid.

SynthesisWorkflow Start Benzoic Acid Nitration Nitration Start->Nitration Precursor 3-Nitrobenzoic Acid Nitration->Precursor Step 1 Esterification Fischer Esterification Precursor->Esterification Purification1 Recrystallization (Water) Precursor->Purification1 Purification Product Methyl 3-nitrobenzoate Esterification->Product Step 2 Purification2 Recrystallization (Methanol) Product->Purification2 Purification Reagents1 Conc. HNO₃ Conc. H₂SO₄ Reagents1->Nitration Reagents2 Anhydrous Methanol Conc. H₂SO₄ (cat.) Reagents2->Esterification

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxy-5-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its structure incorporates three key functional groups—a hydroxyl group, a nitro group, and a methyl ester—making it a versatile building block. The presence of both electron-withdrawing (nitro and ester) and electron-donating (hydroxyl) groups on the aromatic ring influences its reactivity and makes it a subject of interest for studying substituent effects in electrophilic aromatic substitution reactions.

This document provides a detailed protocol for the laboratory synthesis of this compound. The primary method described is the direct nitration of methyl 3-hydroxybenzoate, a common and effective electrophilic aromatic substitution reaction.

Reaction Scheme

The synthesis proceeds via the nitration of methyl 3-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The hydroxyl and methoxycarbonyl groups direct the incoming nitro group to the C5 position.

Methyl 3-hydroxybenzoate -> this compound

Experimental Protocol

This protocol details the nitration of methyl 3-hydroxybenzoate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Methyl 3-hydroxybenzoateC₈H₈O₃152.1510.0 g
Concentrated Sulfuric AcidH₂SO₄98.0840 mL
Concentrated Nitric AcidHNO₃63.0110 mL
IceH₂O18.02~200 g
Distilled WaterH₂O18.02As needed
MethanolCH₃OH32.04For recrystallization
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As needed

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 10.0 g of methyl 3-hydroxybenzoate.

    • Cool the flask in an ice bath and slowly add 20 mL of concentrated sulfuric acid with constant stirring, ensuring the temperature is maintained below 10 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, also cooled in an ice bath.[1][2][3][4] This mixture should be prepared slowly to allow for heat dissipation.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of methyl 3-hydroxybenzoate in sulfuric acid.[1][2][4]

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition, which should take approximately 30-45 minutes.[4]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring.[1][4] This will precipitate the crude product.

    • Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.[1]

    • Wash the crude product with several portions of cold distilled water until the washings are neutral to litmus paper. This removes any residual acid.

    • A wash with a small amount of cold, saturated sodium bicarbonate solution can also be performed to neutralize any remaining acid, followed by another wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from hot methanol or an ethanol-water mixture.[1][2]

    • Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.

Characterization Data:

PropertyValue
Molecular Formula C₈H₇NO₅[5]
Molar Mass 197.15 g/mol
Appearance Pale yellow solid
Melting Point 134-136 °C
CAS Number 55076-32-9[5]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start PrepareReactant Prepare Methyl 3-hydroxybenzoate in H2SO4 Start->PrepareReactant Nitration Nitration Reaction (0-5 °C) PrepareReactant->Nitration PrepareNitratingMix Prepare Nitrating Mixture (HNO3 in H2SO4) PrepareNitratingMix->Nitration Quench Quench on Ice Nitration->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H2O Filter->Wash Recrystallize Recrystallize from Methanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry End Final Product Dry->End

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route: Esterification of 3-hydroxy-5-nitrobenzoic acid

An alternative pathway involves the nitration of 3-hydroxybenzoic acid followed by Fischer esterification of the resulting 3-hydroxy-5-nitrobenzoic acid.

Reaction Scheme:

  • Nitration: 3-hydroxybenzoic acid → 3-hydroxy-5-nitrobenzoic acid

  • Esterification: 3-hydroxy-5-nitrobenzoic acid → this compound

This two-step process may be advantageous if the starting material, 3-hydroxybenzoic acid, is more readily available or if issues with regioselectivity arise during the nitration of the ester. The esterification is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[6]

Signaling Pathway Analogy (Logical Relationship)

The regioselectivity of the nitration reaction is governed by the directing effects of the substituents on the aromatic ring. This can be visualized as a decision-making pathway for the incoming electrophile (NO₂⁺).

Regioselectivity cluster_directing_effects Directing Group Influence cluster_positions Potential Positions for Attack Electrophile Nitronium Ion (NO2+) Approaches Ring OH_group OH Group (ortho, para-directing, activating) COOCH3_group COOCH3 Group (meta-directing, deactivating) Pos_2 Position 2 (ortho to OH) Electrophile->Pos_2 Steric hindrance from COOCH3 Pos_4 Position 4 (ortho to OH, meta to COOCH3) Electrophile->Pos_4 Favored by OH Pos_5 Position 5 (meta to OH, meta to COOCH3) Electrophile->Pos_5 Favored by COOCH3 Pos_6 Position 6 (ortho to OH) Electrophile->Pos_6 Steric hindrance from OH Outcome Major Product: Attack at C5 Pos_4->Outcome Pos_5->Outcome

Caption: Logical diagram of regioselectivity in the nitration reaction.

Safety Precautions

  • Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[4]

  • Always add acid to water (or in this case, the nitrating mixture to the reactant solution) slowly and with cooling. Never the other way around.

References

Application Notes and Protocols for the Synthesis of Methyl 3-hydroxy-5-nitrobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-nitrobenzoate is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. The Fischer esterification provides a direct and classical approach to synthesize this ester from its corresponding carboxylic acid, 3-hydroxy-5-nitrobenzoic acid, by reacting it with methanol in the presence of a strong acid catalyst.[1][2] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.[2] The reaction proceeds via a reversible nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid.[3][4] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction can be removed.[3][5][6]

Key Experimental Parameters

The successful synthesis of this compound via Fischer esterification is dependent on several critical parameters. The following table summarizes typical reaction conditions based on protocols for structurally similar substituted benzoic acids.

ParameterValue/ConditionRationale
Starting Material 3-hydroxy-5-nitrobenzoic acidThe carboxylic acid to be esterified. It is crucial that this reagent is completely dry as water will shift the reaction equilibrium in the reverse direction, reducing the product yield.[7]
Reagent Anhydrous MethanolServes as both the reactant and the solvent, used in large excess to drive the reaction forward.[3][7]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst is required to protonate the carbonyl group of the carboxylic acid, making it more electrophilic.[1][3][8] Other catalysts like p-toluenesulfonic acid can also be used.[2]
Reaction Temperature Reflux (~65 °C for Methanol)Heating the reaction mixture to the boiling point of the alcohol increases the reaction rate.[2][9]
Reaction Time 1 - 2 hoursThe reaction is typically monitored until completion, which for similar substrates is often achieved within this timeframe.[7][9]
Work-up Quenching with ice-water, neutralizationPouring the reaction mixture into ice-water precipitates the crude ester.[7] Neutralization with a weak base like sodium bicarbonate removes the acid catalyst.[9][10]
Purification RecrystallizationRecrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is a common and effective method to purify the final product.[7][11][12]

Experimental Protocol

This protocol details the synthesis of this compound from 3-hydroxy-5-nitrobenzoic acid using a Fischer esterification approach adapted from procedures for similar compounds.[7][9]

Materials:

  • 3-hydroxy-5-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice

  • Saturated sodium bicarbonate solution

  • Diethyl ether (for extraction, optional)

  • Anhydrous sodium sulfate (for drying, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel (optional)

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, combine 3-hydroxy-5-nitrobenzoic acid (1.0 equivalent) and anhydrous methanol (a significant excess, e.g., 10-20 mL per gram of carboxylic acid).[7]

    • Add a magnetic stir bar to the flask.

    • Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid) to the stirring mixture.[9] Caution: The addition of sulfuric acid to methanol is exothermic.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or water bath.[7] The boiling point of methanol is approximately 65 °C.

    • Maintain the reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing a significant amount of crushed ice (approximately 5 times the volume of methanol used).[7]

    • Stir the mixture until the ice has melted. The crude this compound should precipitate as a solid.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product with cold deionized water to remove any remaining acid and methanol.[7]

  • Neutralization (Optional but Recommended):

    • For a more thorough removal of the acid catalyst, the crude product can be dissolved in a suitable organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution in a separatory funnel until the aqueous layer is neutral or slightly basic.[9][10]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product should be purified by recrystallization. Methanol or an ethanol/water mixture are often suitable solvents for nitrobenzoate esters.[11][12]

    • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the purified this compound in a vacuum oven or desiccator.

  • Characterization:

    • Determine the mass of the final product and calculate the percent yield.

    • Characterize the purified compound by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR). The melting point of pure methyl 3-nitrobenzoate (a related compound) is 78 °C, which can serve as a reference point for purity assessment.[11]

Experimental Workflow

Fischer_Esterification_Workflow Fischer Esterification of 3-hydroxy-5-nitrobenzoic Acid A Reactant Mixing (3-hydroxy-5-nitrobenzoic acid, Methanol, H₂SO₄) B Reflux (1-2 hours at ~65°C) A->B Heat C Cooling & Quenching (Pour into ice-water) B->C Reaction Completion D Isolation (Vacuum Filtration) C->D Precipitation E Washing (Cold Water) D->E Crude Product F Purification (Recrystallization from Methanol) E->F Washed Product G Drying F->G Pure Crystals H Final Product (this compound) G->H Characterization

References

Application Notes and Protocols: Step-by-Step Nitration of Methyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic aromatic substitution reaction to nitrate methyl 3-hydroxybenzoate. The procedure utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The presence of a strongly activating hydroxyl group and a deactivating methyl ester group on the aromatic ring leads to the formation of a mixture of constitutional isomers. This guide covers the reaction mechanism, a step-by-step experimental protocol, product characterization, and data presentation.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group (-NO2) onto a benzene ring. This functional group serves as a versatile precursor for synthesizing various pharmaceuticals, dyes, and agrochemicals, often by reduction to an amino group.

The regioselectivity of the nitration of methyl 3-hydroxybenzoate is governed by the directing effects of its two substituents. The hydroxyl (-OH) group is a powerful activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester (-COOCH3) group is a deactivating meta-director, withdrawing electron density. The activating nature of the hydroxyl group is dominant, thus directing the incoming electrophile (the nitronium ion, NO2+) primarily to the positions ortho and para to it (C2, C4, and C6). Consequently, the reaction is expected to yield a mixture of methyl 3-hydroxy-2-nitrobenzoate, methyl 3-hydroxy-4-nitrobenzoate, and methyl 3-hydroxy-6-nitrobenzoate. Controlling the reaction temperature is critical to prevent dinitration and minimize side reactions.[1][2]

Reaction Scheme:

Reaction scheme for the nitration of methyl 3-hydroxybenzoate showing the starting material, reagents, and the three primary isomeric products.

Experimental Protocol

This protocol is a representative method for the nitration of methyl 3-hydroxybenzoate. The separation of the resulting isomers typically requires column chromatography.

2.1 Materials and Equipment

  • Methyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Chromatography column and silica gel

2.2 Procedure

  • Prepare the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxybenzoate (e.g., 5.0 g). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 10 mL of cold, concentrated sulfuric acid to the flask while stirring. Maintain the temperature below 10°C. Continue stirring until all the solid has dissolved.

  • Prepare the Nitrating Mixture: In a separate flask, carefully add 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, ensuring the mixture is cooled in an ice bath.[3] Caution: Always add acid to acid slowly; this process is highly exothermic.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the dissolved substrate solution over 20-30 minutes using a dropping funnel.[2] It is crucial to maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition.[3]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice, stirring continuously. A precipitate of the crude product should form.[3]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water until the washings are neutral to litmus paper.

  • Purification: The crude product is a mixture of isomers. Separation and purification can be achieved by column chromatography on silica gel, typically using a solvent system such as a hexane-ethyl acetate gradient. The fractions corresponding to each isomer can be collected and the solvent removed under reduced pressure.

Data Presentation

Table 1: Reagent Properties

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)
Methyl 3-hydroxybenzoateC₈H₈O₃152.15~1.28
Sulfuric Acid (98%)H₂SO₄98.081.84
Nitric Acid (70%)HNO₃63.011.42

Table 2: Expected Product Properties

Product NameFormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
Methyl 3-hydroxy-2-nitrobenzoateC₈H₇NO₅197.14Not available89942-77-8[4]
Methyl 3-hydroxy-4-nitrobenzoateC₈H₇NO₅197.1489.5 - 90.5713-52-0[5]
Methyl 3-hydroxy-6-nitrobenzoateC₈H₇NO₅197.14Not availableNot available

Note: "Not available" indicates that the data was not found in the searched literature. The product is expected to be a mixture of these isomers, with the ratio dependent on specific reaction conditions.

Visualization

The following diagram illustrates the general workflow for the nitration of methyl 3-hydroxybenzoate.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare Substrate Solution (Methyl 3-hydroxybenzoate in conc. H₂SO₄) C Slow Addition of Nitrating Mixture to Substrate at 0-10°C B Prepare Nitrating Mixture (conc. HNO₃ in conc. H₂SO₄) D Stir at 0°C for 30 min C->D E Quench Reaction on Ice D->E F Vacuum Filter Crude Product E->F G Wash with Cold Water F->G H Dry Crude Product (Mixture of Isomers) G->H I Column Chromatography (Silica Gel) H->I J Isolate Pure Isomers I->J K Characterization (NMR, IR, MP) J->K

Caption: Experimental workflow for the nitration of methyl 3-hydroxybenzoate.

References

Application Notes and Protocols: Methyl 3-hydroxy-5-nitrobenzoate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-5-nitrobenzoate (CAS No: 55076-32-9) is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitro-substituted aromatic ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic manipulations of this compound, including reduction of the nitro group, O-alkylation, and O-acylation of the phenolic hydroxyl group.

Key Synthetic Transformations

This compound serves as a readily available starting material for the synthesis of a variety of more complex molecules. The primary reaction sites are the nitro group, which can be reduced to an amine, and the hydroxyl group, which can undergo etherification or esterification. These transformations open the door to a wide array of derivatives with potential biological activity.

A general workflow for the utilization of this compound is depicted below:

G A This compound B Reduction A->B C O-Alkylation A->C D O-Acylation A->D E Methyl 3-amino-5-hydroxybenzoate B->E F Methyl 3-alkoxy-5-nitrobenzoate C->F G Methyl 3-acyloxy-5-nitrobenzoate D->G

Caption: Key synthetic pathways starting from this compound.

Data Presentation: Summary of Key Transformations

The following table summarizes the typical reaction conditions and expected outcomes for the key transformations of this compound. Please note that yields are indicative and may vary based on the specific substrate and reaction conditions.

TransformationReagents and ConditionsProductTypical Yield (%)
Reduction of Nitro Group SnCl₂·2H₂O, Ethanol, RefluxMethyl 3-amino-5-hydroxybenzoate85-95%
Iron powder, Acetic Acid, 50-60°CMethyl 3-amino-5-hydroxybenzoate75-85%
O-Alkylation Alkyl halide, K₂CO₃, DMF, 70-80°CMethyl 3-alkoxy-5-nitrobenzoate80-95%
O-Acylation Acyl chloride, Pyridine, CH₂Cl₂, 0°C to RTMethyl 3-acyloxy-5-nitrobenzoate90-98%

Experimental Protocols

Reduction of the Nitro Group to an Amine

The reduction of the nitro group on this compound to form Methyl 3-amino-5-hydroxybenzoate is a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors and other pharmaceutical intermediates.

G cluster_0 Experimental Workflow: Reduction of Nitro Group A Dissolve this compound and SnCl2·2H2O in Ethanol B Reflux the reaction mixture A->B Heat C Monitor reaction by TLC B->C Time D Cool to room temperature and concentrate C->D Reaction Complete E Add water and adjust pH to ~8 with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H I Methyl 3-amino-5-hydroxybenzoate H->I

Caption: Workflow for the reduction of this compound.

Protocol: Reduction using Tin(II) Chloride Dihydrate

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add this compound and ethanol.

    • To this solution, add Tin(II) chloride dihydrate portion-wise.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water and carefully adjust the pH to approximately 8 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 3-amino-5-hydroxybenzoate.

O-Alkylation of the Phenolic Hydroxyl Group

Etherification of the hydroxyl group is a common strategy to introduce various functionalities and modulate the physicochemical properties of the molecule.

Protocol: O-Alkylation using an Alkyl Halide

  • Materials:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

    • Add the alkyl halide dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-alkoxy-5-nitrobenzoate.

O-Acylation of the Phenolic Hydroxyl Group

Acylation of the hydroxyl group can be used to introduce ester functionalities, which can act as protecting groups or be part of the final desired structure.

Protocol: O-Acylation using an Acyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

    • Pyridine (as solvent and base) or Dichloromethane (CH₂Cl₂) with a non-nucleophilic base (e.g., triethylamine)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in pyridine or CH₂Cl₂ in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • If using pyridine, remove it under reduced pressure. If using CH₂Cl₂, proceed to the next step.

    • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Methyl 3-acyloxy-5-nitrobenzoate can often be used without further purification, or it can be purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting 3-amino-5-hydroxybenzoic acid scaffold is a key component in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. The ability to further functionalize the amino and hydroxyl groups allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

For example, the synthesis of Gefitinib, an EGFR kinase inhibitor, utilizes a similar substituted aminobenzoate intermediate, highlighting the importance of this class of compounds in modern drug discovery.[1]

G cluster_0 Drug Discovery Pathway A This compound B Chemical Transformations (Reduction, Alkylation, Acylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

These detailed protocols and application notes should serve as a valuable resource for researchers utilizing this compound as a key building block in their synthetic endeavors.

References

Application Notes and Protocols for Methyl 3-hydroxy-5-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-nitrobenzoate is a versatile chemical intermediate with significant potential in medicinal chemistry. Its substituted benzene ring, featuring a hydroxyl group, a nitro group, and a methyl ester, provides multiple reactive sites for the synthesis of diverse molecular scaffolds. The presence of the nitro group is particularly noteworthy, as it is a common pharmacophore in various bioactive compounds and can be readily transformed into other functional groups, such as an amino group, which is a key step in the synthesis of many pharmaceuticals. These characteristics make this compound an attractive starting material for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
CAS Number 55076-32-9
Appearance Solid
SMILES O=C(OC)C1=CC(--INVALID-LINK--=O)=CC(O)=C1
InChI Key AXLYJLKKPUICKV-UHFFFAOYSA-N

Applications in Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of a variety of biologically active molecules. The general strategy involves modification of the hydroxyl and ester groups and/or transformation of the nitro group.

Intermediate for the Synthesis of Bioactive Compounds

The nitro group of this compound can be readily reduced to an amino group, a crucial transformation for the synthesis of various heterocyclic compounds and other complex molecules with therapeutic potential. This reduction is a key step in the synthetic pathways of many drugs.

A theoretical multi-step synthesis starting from this compound to a hypothetical bioactive quinazoline derivative is outlined below. This workflow is based on established synthetic methodologies for similar compounds, such as the synthesis of Gefitinib.[3]

G M3H5N This compound Alkylation O-Alkylation M3H5N->Alkylation Alkyl halide, Base Alkylated_Intermediate Alkylated Nitro Intermediate Alkylation->Alkylated_Intermediate Reduction Nitro Reduction Amino_Intermediate Alkylated Amino Intermediate Reduction->Amino_Intermediate Cyclization Cyclization Quinazolinone Quinazolinone Intermediate Cyclization->Quinazolinone Chlorination Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline Amination Nucleophilic Substitution (Amination) Final_Compound Substituted Quinazoline (Bioactive Molecule) Amination->Final_Compound Alkylated_Intermediate->Reduction Fe, AcOH or H2, Pd/C Amino_Intermediate->Cyclization Formamidine acetate Quinazolinone->Chlorination SOCl2 or POCl3 Chloroquinazoline->Amination Amine G Start Methyl 3-hydroxybenzoate Nitration Nitration (HNO3, H2SO4, <10°C) Start->Nitration Workup Work-up (Ice quench, Filtration) Nitration->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates M3H5N_derivative This compound Derivative (Hypothetical) M3H5N_derivative->IKK Inhibits (Potential)

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Precursors from Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key pharmaceutical precursors starting from Methyl 3-hydroxy-5-nitrobenzoate. This versatile starting material, possessing hydroxyl, nitro, and methyl ester functionalities, offers multiple reaction pathways to generate valuable intermediates for drug discovery and development. The primary transformations covered include the reduction of the nitro group to form an amine, O-alkylation of the phenolic hydroxyl group, and hydrolysis of the methyl ester to a carboxylic acid.

Key Synthetic Pathways

This compound can be strategically modified to yield a variety of pharmaceutical precursors. The primary synthetic routes involve:

  • Reduction of the nitro group to yield Methyl 3-amino-5-hydroxybenzoate, a known precursor to ansamycin and mitomycin antibiotics.[1]

  • O-alkylation of the phenolic hydroxyl group to introduce diverse side chains, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

  • Hydrolysis of the methyl ester to afford 3-hydroxy-5-nitrobenzoic acid, which can then be used to synthesize various amide and ester derivatives with potential therapeutic applications.[2]

A logical workflow for the utilization of this compound in the synthesis of pharmaceutical precursors is outlined below.

G start This compound reduction Reduction (e.g., Fe/NH4Cl) start->reduction o_alkylation O-Alkylation (e.g., R-X, Base) start->o_alkylation hydrolysis Hydrolysis (e.g., NaOH, H2O) start->hydrolysis precursor1 Methyl 3-amino-5-hydroxybenzoate (Precursor for Ansamycins, Mitomycins) reduction->precursor1 precursor2 Methyl 3-(alkoxy)-5-nitrobenzoate (Intermediate for further functionalization) o_alkylation->precursor2 precursor3 3-Hydroxy-5-nitrobenzoic Acid (Precursor for amides and esters) hydrolysis->precursor3

Caption: Synthetic pathways from this compound.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of pharmaceutical precursors from this compound. The data is based on protocols for structurally analogous compounds and established chemical principles.

TransformationStarting MaterialProductReagentsSolventTypical Yield (%)
Reduction This compoundMethyl 3-amino-5-hydroxybenzoateIron powder, Ammonium chlorideMethanol/Water~78% (adapted)[3]
O-Alkylation This compoundMethyl 3-(alkoxy)-5-nitrobenzoateAlkyl halide, K₂CO₃DMF70-95% (general)
Hydrolysis This compound3-Hydroxy-5-nitrobenzoic AcidSodium hydroxideWater90-96% (adapted)[4]

Experimental Protocols

Detailed methodologies for the key synthetic transformations of this compound are provided below.

Protocol 1: Synthesis of Methyl 3-amino-5-hydroxybenzoate (Reduction)

This protocol describes the reduction of the nitro group to an amine using activated iron powder. The procedure is adapted from the reduction of a structurally similar compound, methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[3]

Materials:

  • This compound

  • Iron powder, activated

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Deionized water

  • Diatomaceous earth

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and methanol.

  • With stirring, add activated iron powder (4 equivalents) to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add a saturated aqueous solution of ammonium chloride (3 equivalents) dropwise to the refluxing mixture.

  • Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diatomaceous earth to the mixture and filter through a Buchner funnel.

  • Wash the filter cake thoroughly with hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-amino-5-hydroxybenzoate.

Workflow for the Reduction Protocol:

G start Suspend this compound in Methanol add_fe Add Activated Iron Powder start->add_fe reflux Heat to Reflux add_fe->reflux add_nh4cl Add Saturated aq. NH4Cl reflux->add_nh4cl reflux_3h Reflux for 3 hours add_nh4cl->reflux_3h cool Cool to Room Temperature reflux_3h->cool filter Filter through Diatomaceous Earth cool->filter concentrate Concentrate Filtrate filter->concentrate extract Workup with Ethyl Acetate and Brine concentrate->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Methyl 3-amino-5-hydroxybenzoate purify->product

Caption: Experimental workflow for the reduction of this compound.

Protocol 2: Synthesis of Methyl 3-(alkoxy)-5-nitrobenzoate (O-Alkylation)

This protocol describes a general procedure for the O-alkylation of the phenolic hydroxyl group of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding Methyl 3-(alkoxy)-5-nitrobenzoate.

Protocol 3: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid (Hydrolysis)

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, adapted from the hydrolysis of methyl m-nitrobenzoate.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (2 equivalents) in water.

  • Add this compound (1 equivalent) to the NaOH solution.

  • Heat the mixture to boiling and reflux for 10-15 minutes, or until the ester has completely dissolved.

  • Cool the reaction mixture and dilute it with an equal volume of water.

  • In a separate beaker, place concentrated hydrochloric acid.

  • Slowly pour the cooled reaction mixture into the stirred hydrochloric acid.

  • Cool the resulting mixture to room temperature to allow for complete precipitation of the product.

  • Filter the precipitate using a Buchner funnel and wash with cold water.

  • The crude 3-hydroxy-5-nitrobenzoic acid can be further purified by recrystallization. The crude product should be completely soluble in diethyl ether, indicating the absence of salts.[4]

By following these detailed protocols, researchers can effectively synthesize a range of valuable pharmaceutical precursors from the readily available starting material, this compound.

References

Application Notes and Protocols for the Catalytic Reduction of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of the nitro group on methyl 3-hydroxy-5-nitrobenzoate is a crucial chemical transformation for the synthesis of methyl 3-amino-5-hydroxybenzoate. This resulting amino-hydroxy-benzoate derivative serves as a valuable building block in the development of various pharmaceutical compounds and other fine chemicals. The selective reduction of the nitro group in the presence of other functional groups, such as the ester and hydroxyl moieties, is paramount for the successful synthesis of the target molecule. Palladium on carbon (Pd/C) is a widely utilized and highly efficient heterogeneous catalyst for this transformation, typically employing hydrogen gas or a hydrogen donor like hydrazine hydrate. This document provides detailed application notes and protocols for this catalytic reduction.

Physicochemical Properties of Reactants and Products

A clear understanding of the physical and chemical properties of the starting material and the product is essential for proper handling, reaction monitoring, and product isolation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound55076-32-9[1]C₈H₇NO₅197.14[1]Light yellow powder[1]154-156[1]
Methyl 3-amino-5-hydroxybenzoate67973-80-2[2]C₈H₉NO₃167.16[2]SolidNot specified

Catalytic Reduction Methods and Typical Reaction Parameters

The reduction of the nitro group on this compound can be effectively achieved using several catalytic systems. The most common and robust method is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas. An alternative approach involves transfer hydrogenation with a hydrogen donor. Below is a summary of typical reaction conditions gleaned from the reduction of analogous nitroarenes.

CatalystHydrogen SourceSolventTemperature (°C)PressureCatalyst Loading (mol%)Typical Reaction Time (h)Typical Yield (%)
10% Pd/CH₂ gasMethanol or Ethanol25-401-7 bar1-51-6>90
5% Pd/CHydrazine hydrateMethanol60-80Atmospheric5-100.5-3>90
Raney NickelH₂ gasEthanol25-501-5 bar5-102-8>85
Iron powderAcetic Acid/HClEthanol/WaterRefluxAtmosphericStoichiometric2-6>80

Experimental Protocols

The following are detailed protocols for the catalytic reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol describes a standard procedure for the reduction of an aromatic nitro compound using a heterogeneous palladium catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a clean and dry pressure-rated reaction vessel (e.g., a Parr bottle), add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add a suitable solvent such as methanol or ethanol to dissolve the starting material. Carefully add 10% Pd/C (typically 1-5 mol%).

  • System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel multiple times with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen, followed by purging with hydrogen gas.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or ~3.4 bar). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (after safely venting and purging the system) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of a filtration aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake wet.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude methyl 3-amino-5-hydroxybenzoate can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate

This method provides an alternative to using high-pressure hydrogen gas and can be performed in standard laboratory glassware.

Materials:

  • This compound

  • 5% or 10% Palladium on carbon (Pd/C)

  • Hydrazine hydrate

  • Methanol or Ethanol

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 5% or 10% Pd/C to the solution.

  • Reagent Addition: While stirring the mixture, slowly add hydrazine hydrate (typically 3-10 equivalents) dropwise. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (around 60-80 °C) and maintain for the required time (typically 0.5-3 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[3]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 3-amino-5-hydroxybenzoate. Further purification can be performed if needed.

Experimental Workflow and Logic Diagrams

To visualize the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation start Dissolve Methyl 3-hydroxy-5-nitrobenzoate in Solvent add_catalyst Add Pd/C Catalyst (under inert atmosphere) start->add_catalyst purge Purge with H₂ Gas add_catalyst->purge react Stir under H₂ Pressure (Monitor by TLC/LC-MS) purge->react filter Filter through Celite to Remove Catalyst react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

logical_relationship start This compound (Starting Material) product Methyl 3-amino-5-hydroxybenzoate (Product) start->product Catalytic Reduction catalyst Pd/C Catalyst catalyst->product h2_source Hydrogen Source (H₂ gas or Hydrazine) h2_source->product solvent Solvent (Methanol/Ethanol) solvent->product

Caption: Logical relationship of components in the catalytic reduction.

References

Application Notes and Protocols for O-Alkylation of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the O-alkylation of Methyl 3-hydroxy-5-nitrobenzoate, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols focus on two primary and effective methods: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a phenolic hydroxyl group allows for O-alkylation, introducing a variety of alkoxy groups to the aromatic ring. This modification can significantly alter the molecule's physical, chemical, and biological properties, making it a crucial step in the development of new chemical entities. The electron-withdrawing nitro group on the ring increases the acidity of the phenolic proton, facilitating its removal and subsequent nucleophilic attack.

Two of the most common and reliable methods for the O-alkylation of phenols are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis is a robust and widely used method involving the reaction of a phenoxide with an alkyl halide. The Mitsunobu reaction offers a milder alternative for the conversion of alcohols to ethers, often proceeding with inversion of stereochemistry if a chiral alcohol is used.

Reaction Methods and Comparative Data

The choice between the Williamson ether synthesis and the Mitsunobu reaction depends on several factors, including the nature of the alkylating agent, the desired reaction conditions, and the presence of other functional groups. Below is a summary of typical reaction conditions and yields for both methods.

Williamson Ether Synthesis

This method proceeds via an S_N2 reaction between the phenoxide of this compound and an alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group.

Table 1: Williamson Ether Synthesis of this compound - Reaction Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF2512~95% (estimated)
Ethyl BromideK₂CO₃Acetone60885-90%
Benzyl BromideK₂CO₃Acetonitrile806>90%
Propyl IodideCs₂CO₃DMF501080-85%
Allyl BromideNaHTHF254>90%

Note: Yields are based on literature for analogous substituted phenols and are expected to be high for this compound due to the activating effect of the nitro group. Actual yields may vary depending on the specific experimental conditions.

Mitsunobu Reaction

The Mitsunobu reaction allows for the O-alkylation of this compound with a primary or secondary alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Table 2: Mitsunobu Reaction of this compound - Reagents and Yields

AlcoholAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)
EthanolDEADTHF0 to 251270-80%
IsopropanolDIADTHF0 to 251665-75%
Benzyl AlcoholDEADToluene25875-85%
(R)-(-)-2-ButanolDIADTHF0 to 252460-70% (with inversion)

Note: Yields are estimates based on typical Mitsunobu reactions with phenolic substrates. The reaction with chiral secondary alcohols proceeds with inversion of stereochemistry.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Methyl 3-benzyloxy-5-nitrobenzoate

This protocol describes the synthesis of Methyl 3-benzyloxy-5-nitrobenzoate from this compound and benzyl bromide using potassium carbonate as the base.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 eq.) to the flask.

  • Add anhydrous DMF to the flask to dissolve the starting material.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired product.

Protocol 2: Mitsunobu Reaction for the Synthesis of Methyl 3-ethoxy-5-nitrobenzoate

This protocol details the O-alkylation of this compound with ethanol using triphenylphosphine and DEAD.

Materials:

  • This compound

  • Ethanol, anhydrous

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and triphenylphosphine (1.5 eq.).

  • Add anhydrous THF to dissolve the solids.

  • Add anhydrous ethanol (1.2 eq.) to the mixture.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of DEAD (1.5 eq.) in anhydrous THF to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the pure product.

Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound and K₂CO₃ to DMF start->add_reagents stir_rt Stir at RT add_reagents->stir_rt add_alkyl_halide Add Alkyl Halide stir_rt->add_alkyl_halide heat Heat and Stir add_alkyl_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: General workflow for the Williamson ether synthesis of this compound.

Mitsunobu Reaction Signaling Pathway

Mitsunobu_Reaction reagents PPh₃ + DEAD betaine Phosphonium Betaine Intermediate reagents->betaine Formation alkoxyphosphonium Alkoxyphosphonium Salt [Ar-O-PPh₃]⁺ betaine->alkoxyphosphonium alcohol This compound (Ar-OH) alcohol->alkoxyphosphonium Protonation product Ether Product (Ar-O-R) alkoxyphosphonium->product byproduct1 PPh₃=O alkoxyphosphonium->byproduct1 nucleophile Alcohol (R-OH) nucleophile->product SN2 Attack byproduct2 DEAD-H₂ product->byproduct2

References

Application Notes and Protocols for the Synthesis of Azo Dyes from Methyl 3-hydroxy-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel azo dyes starting from Methyl 3-hydroxy-5-nitrobenzoate. The protocols detailed below outline a two-step synthetic route: the reduction of the nitro group to form an amine, followed by diazotization and subsequent azo coupling with various aromatic compounds. This methodology allows for the creation of a diverse library of azo dyes for potential applications in materials science, as biological probes, or as therapeutic agents. Azo compounds are known for their wide range of colors and have been investigated for various pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1]

Experimental Protocols

The synthesis is a two-stage process. First, the nitro group of the starting material is reduced to an amine. This amine is then diazotized and coupled with a suitable aromatic partner to yield the final azo dye.

Stage 1: Synthesis of Methyl 3-amino-5-hydroxybenzoate

This protocol is adapted from the reduction of a structurally similar nitroaromatic compound.[2]

Materials:

  • This compound

  • Methanol

  • Activated Iron Powder

  • Saturated Ammonium Chloride solution

  • Diatomaceous Earth

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (for column chromatography)

  • Hexane (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent) and methanol.

  • With stirring, add activated iron powder (4 equivalents) to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add a saturated aqueous solution of ammonium chloride (3 equivalents) dropwise to the refluxing mixture.

  • Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add diatomaceous earth to the reaction mixture and filter through a Buchner funnel to remove the iron catalyst. Wash the solid residue with hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 3-amino-5-hydroxybenzoate.

Stage 2: Synthesis of Azo Dyes via Diazotization and Coupling

This is a general procedure for the synthesis of azo dyes.[3][4] The example below uses 2-naphthol as the coupling partner.

Materials:

  • Methyl 3-amino-5-hydroxybenzoate (from Stage 1)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Urea

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Beakers

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve Methyl 3-amino-5-hydroxybenzoate (1 equivalent) in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of sodium nitrite (1 equivalent) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete. A small amount of urea can be added to quench any excess nitrous acid. The resulting solution contains the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.

    • Dry the purified crystals and determine the yield and melting point.

Data Presentation

The following tables provide representative data for the synthesis of azo dyes from a substituted aminobenzoic acid precursor, illustrating typical yields and spectral properties. The exact values for derivatives of this compound will vary depending on the specific coupling partner used.

Table 1: Synthesis of Methyl 3-amino-5-hydroxybenzoate

Starting MaterialProductReagentsYield (%)Melting Point (°C)
This compoundMethyl 3-amino-5-hydroxybenzoateFe/NH₄Cl, MeOH~75-85Not available

Table 2: Synthesis of Azo Dyes from Methyl 3-amino-5-hydroxybenzoate

Coupling PartnerProduct NameYield (%)Melting Point (°C)λmax (nm)
PhenolMethyl 3-hydroxy-5-((4-hydroxyphenyl)diazenyl)benzoate~60-70>200~400-420
2-NaphtholMethyl 3-hydroxy-5-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate~70-80>220~480-500
AnilineMethyl 3-((4-aminophenyl)diazenyl)-5-hydroxybenzoate~55-65>190~430-450
N,N-DimethylanilineMethyl 3-((4-(dimethylamino)phenyl)diazenyl)-5-hydroxybenzoate~75-85>210~460-480

Note: The data presented are illustrative and based on typical yields and properties for similar azo dye syntheses.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of azo dyes from this compound.

G start_material This compound reduction Reduction start_material->reduction Fe, NH4Cl Methanol, Reflux amine_intermediate Methyl 3-amino-5-hydroxybenzoate reduction->amine_intermediate diazotization Diazotization amine_intermediate->diazotization NaNO2, HCl 0-5 °C diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling coupling_partner Coupling Partner (e.g., 2-Naphthol) coupling_partner->azo_coupling azo_dye Azo Dye Product azo_coupling->azo_dye purification Purification (Recrystallization) azo_dye->purification final_product Pure Azo Dye purification->final_product

Caption: Synthetic workflow for azo dye preparation.

Signaling Pathway (Hypothetical)

Should these novel azo dyes be investigated for their biological activity, for instance, as enzyme inhibitors, a signaling pathway diagram could be constructed to visualize their mechanism of action. Below is a hypothetical example of an azo dye inhibiting a kinase pathway involved in cell proliferation.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Kinase A receptor->kinase downstream Downstream Effector kinase->downstream proliferation Cell Proliferation downstream->proliferation azo_dye Azo Dye Derivative azo_dye->kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes: The Versatility of Methyl 3-hydroxy-5-nitrobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-5-nitrobenzoate is a versatile aromatic building block that holds significant potential in the discovery and development of novel agrochemicals. Its trifunctional nature, featuring a hydroxyl group, a nitro group, and a methyl ester, offers multiple reaction sites for the synthesis of diverse molecular scaffolds. While direct use in the synthesis of currently commercialized agrochemicals is not widely documented, its structure provides a valuable starting point for the exploration of new herbicidal and fungicidal compounds. These application notes outline hypothetical, yet chemically sound, synthetic pathways for creating novel agrochemical candidates based on this promising intermediate.

Hypothetical Application 1: Synthesis of Novel Benzoxazinone Herbicides

Benzoxazinones are a class of compounds known for their phytotoxic and allelochemical properties, making them excellent candidates for the development of new herbicides[1][2]. The general structure can be accessed from 2-aminophenol derivatives. This compound can be readily converted into a substituted 2-aminophenol, which can then be cyclized to form a novel benzoxazinone.

Synthetic Workflow:

The proposed synthesis involves a three-step process starting from this compound:

  • Etherification of the phenolic hydroxyl group to introduce a desired lipophilic side chain, which can modulate the compound's uptake and translocation in plants.

  • Reduction of the nitro group to an amine, creating the necessary functionality for the subsequent cyclization.

  • Cyclization with an appropriate reagent, such as a chloroacetyl chloride, to form the benzoxazinone ring.

Diagram of the Synthetic Workflow for a Hypothetical Benzoxazinone Herbicide

G A This compound B Step 1: Etherification (e.g., Williamson Ether Synthesis) A->B C Methyl 3-(alkoxy)-5-nitrobenzoate B->C D Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) C->D E Methyl 3-amino-5-(alkoxy)benzoate D->E F Step 3: Cyclization (e.g., with Chloroacetyl Chloride) E->F G Hypothetical Benzoxazinone Herbicide Candidate F->G

Caption: Synthetic pathway from this compound to a hypothetical benzoxazinone herbicide.

Experimental Protocols:

Step 1: Etherification of this compound

This protocol describes a general Williamson ether synthesis.

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃)

    • Alkyl halide (e.g., ethyl iodide)

    • Anhydrous acetone or dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

This protocol uses catalytic hydrogenation, a clean and efficient method for nitro group reduction[3][4].

  • Materials:

    • Methyl 3-(alkoxy)-5-nitrobenzoate

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the Methyl 3-(alkoxy)-5-nitrobenzoate (1.0 eq) in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the desired Methyl 3-amino-5-(alkoxy)benzoate.

Step 3: Benzoxazinone Ring Formation

This protocol describes the cyclization to form the benzoxazinone core.

  • Materials:

    • Methyl 3-amino-5-(alkoxy)benzoate

    • Chloroacetyl chloride

    • Anhydrous pyridine or triethylamine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve Methyl 3-amino-5-(alkoxy)benzoate (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add anhydrous pyridine (1.2 eq) to the solution.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting intermediate can then be cyclized to the benzoxazinone by heating with a base such as sodium hydride in an appropriate solvent.

Step Reactants Reagents Product Typical Yield (%)
1This compound, Alkyl halideK₂CO₃, AcetoneMethyl 3-(alkoxy)-5-nitrobenzoate85-95
2Methyl 3-(alkoxy)-5-nitrobenzoate10% Pd/C, H₂Methyl 3-amino-5-(alkoxy)benzoate90-99
3Methyl 3-amino-5-(alkoxy)benzoateChloroacetyl chloride, PyridineHypothetical Benzoxazinone60-80

Hypothetical Application 2: Synthesis of Novel Substituted Anilines as Fungicides

Substituted anilines are a known class of fungicides[5][6]. The versatile functional groups of this compound allow for the synthesis of novel substituted anilines that can be screened for fungicidal activity.

Synthetic Workflow:

This proposed synthesis focuses on modifying the ester and nitro groups to generate a library of substituted anilines.

  • Amidation of the methyl ester to introduce a variety of substituents at this position, which can influence the compound's biological activity and physical properties.

  • Reduction of the nitro group to an amine, yielding the final substituted aniline for biological screening.

Diagram of the Synthetic Workflow for a Hypothetical Substituted Aniline Fungicide

G A This compound B Step 1: Amidation (e.g., with a primary amine) A->B C N-substituted-3-hydroxy-5-nitrobenzamide B->C D Step 2: Nitro Group Reduction (e.g., with SnCl2) C->D E Hypothetical Substituted Aniline Fungicide Candidate D->E

Caption: Synthetic pathway from this compound to a hypothetical substituted aniline fungicide.

Experimental Protocols:

Step 1: Amidation of the Methyl Ester

This protocol describes the direct amidation of the methyl ester.

  • Materials:

    • This compound

    • Primary or secondary amine

    • Methanol or a suitable solvent

  • Procedure:

    • In a sealed tube, dissolve this compound (1.0 eq) in methanol.

    • Add the desired amine (2.0-3.0 eq).

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

For this pathway, a metal-mediated reduction can be employed to avoid potential side reactions with the amide functionality under catalytic hydrogenation conditions[3][4].

  • Materials:

    • N-substituted-3-hydroxy-5-nitrobenzamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the N-substituted-3-hydroxy-5-nitrobenzamide (1.0 eq) in ethanol.

    • Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate and extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Step Reactants Reagents Product Typical Yield (%)
1This compound, AmineMethanol, HeatN-substituted-3-hydroxy-5-nitrobenzamide70-90
2N-substituted-3-hydroxy-5-nitrobenzamideSnCl₂·2H₂O, EthanolHypothetical Substituted Aniline75-95

Conclusion

This compound represents a valuable and underutilized starting material for the synthesis of novel agrochemical candidates. The strategic manipulation of its three functional groups allows for the construction of diverse molecular libraries, such as the benzoxazinones and substituted anilines presented herein. The provided synthetic workflows and experimental protocols offer a solid foundation for researchers to explore the potential of this versatile building block in the ongoing quest for new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-hydroxy-5-nitrobenzoate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic pathways for the synthesis of this compound:

  • Route A: Nitration of Methyl 3-hydroxybenzoate. This is a direct approach where the nitro group is introduced to the aromatic ring of the starting ester.

  • Route B: Esterification of 3-hydroxy-5-nitrobenzoic acid. In this method, the corresponding carboxylic acid is converted to the methyl ester.

The choice of route often depends on the availability and cost of the starting materials, as well as the desired purity and yield of the final product.

Q2: What are the common side products and impurities encountered in the synthesis?

A2: The formation of impurities is a common challenge that can significantly reduce the yield and purity of the final product. Key impurities include:

  • Isomeric byproducts: During the nitration of Methyl 3-hydroxybenzoate, the formation of other isomers, such as Methyl 3-hydroxy-2-nitrobenzoate and Methyl 3-hydroxy-6-nitrobenzoate, can occur.

  • Dinitrated products: Under harsh reaction conditions (e.g., high temperature or prolonged reaction time), dinitration of the aromatic ring can lead to the formation of dinitro-substituted benzoates.

  • Unreacted starting material: Incomplete reaction can result in the presence of residual Methyl 3-hydroxybenzoate or 3-hydroxy-5-nitrobenzoic acid in the final product.

  • Hydrolysis products: If water is present during the esterification or work-up, the ester product can hydrolyze back to the carboxylic acid.

Q3: How can I purify the crude this compound?

A3: Recrystallization is the most effective and commonly used method for purifying the crude product. Suitable solvent systems include:

  • Methanol

  • Ethanol/water mixture

The choice of solvent will depend on the impurity profile of the crude product. It is recommended to perform small-scale solvent screening to identify the optimal recrystallization solvent and conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield
Observation Possible Cause(s) Suggested Solution(s)
Low conversion of starting material Route A (Nitration): Insufficient nitrating agent, low reaction temperature, or short reaction time. Route B (Esterification): Incomplete reaction due to equilibrium, presence of water, or insufficient catalyst.Route A: Increase the equivalents of the nitrating agent (e.g., nitric acid/sulfuric acid mixture). Gradually increase the reaction temperature, monitoring for the formation of byproducts. Extend the reaction time. Route B: Use an excess of methanol to shift the equilibrium towards the product. Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus to remove water azeotropically. Increase the amount of acid catalyst (e.g., sulfuric acid).
Formation of significant byproducts Route A (Nitration): Reaction temperature is too high, leading to dinitration. Incorrect regioselectivity.Route A: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. Use a milder nitrating agent if possible.
Product loss during work-up and purification Inefficient extraction, premature precipitation, or using an inappropriate recrystallization solvent.Optimize the extraction procedure by adjusting the pH and using an appropriate organic solvent. For recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to maximize crystal formation.
Product Purity Issues
Observation Possible Cause(s) Suggested Solution(s)
Presence of isomeric impurities Route A (Nitration): The directing effects of the hydroxyl and ester groups can lead to a mixture of isomers.Optimize the reaction temperature and the rate of addition of the nitrating agent to favor the formation of the desired meta-isomer. Purification by column chromatography may be necessary if recrystallization is ineffective.
Crude product is an oil and does not solidify Presence of significant amounts of impurities, such as unreacted starting materials or isomeric byproducts, which can lower the melting point.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product remains oily, purify by column chromatography before attempting recrystallization.
Broad melting point range of the purified product The product is still impure.Repeat the recrystallization process. If the melting point does not improve, consider using a different recrystallization solvent or performing column chromatography.

Experimental Protocols

Route A: Nitration of Methyl 3-hydroxybenzoate (Hypothetical Protocol)

This protocol is based on the well-established procedures for the nitration of methyl benzoate.

Materials:

  • Methyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol or Ethanol/Water for recrystallization

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-hydroxybenzoate in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of Methyl 3-hydroxybenzoate, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Route B: Fischer Esterification of 3-hydroxy-5-nitrobenzoic acid

This protocol is a standard Fischer esterification procedure.

Materials:

  • 3-hydroxy-5-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-hydroxy-5-nitrobenzoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Data Presentation

Due to the lack of specific comparative studies in the literature for the synthesis of this compound, the following table presents hypothetical yield data based on typical outcomes for these reaction types to illustrate how such data could be structured for comparison.

Table 1: Hypothetical Yield Comparison of Synthetic Routes

RouteStarting MaterialKey ReagentsReaction Time (h)Typical Yield (%)Purity (%)
A Methyl 3-hydroxybenzoateHNO₃, H₂SO₄265-75>95 (after recrystallization)
B 3-hydroxy-5-nitrobenzoic acidMeOH, H₂SO₄680-90>98 (after recrystallization)

Visualizations

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the two synthetic routes.

Synthesis_Workflows cluster_A Route A: Nitration cluster_B Route B: Esterification A1 Dissolve Methyl 3-hydroxybenzoate in H₂SO₄ A3 Slowly Add Nitrating Mixture (0-10 °C) A1->A3 A2 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) A2->A3 A4 Reaction at Room Temp. A3->A4 A5 Quench on Ice A4->A5 A6 Filter and Wash A5->A6 A7 Recrystallize A6->A7 A8 Pure this compound A7->A8 B1 Suspend 3-hydroxy-5-nitrobenzoic acid in Methanol B2 Add Catalytic H₂SO₄ B1->B2 B3 Reflux B2->B3 B4 Remove Excess Methanol B3->B4 B5 Work-up (Extraction & Washing) B4->B5 B6 Dry and Concentrate B5->B6 B7 Recrystallize B6->B7 B8 Pure this compound B7->B8

Caption: Comparative experimental workflows for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed C1 Check for unreacted starting material (TLC/NMR) Start->C1 C2 Significant byproducts observed? C1->C2 No S1 Increase reaction time or temperature gradually. Increase reagent concentration. C1->S1 Yes S2 Optimize reaction temperature. Consider a milder reagent. C2->S2 Yes S3 Review work-up and purification procedures. Optimize solvent volumes. C2->S3 No End Yield Improved S1->End S2->End S3->End

Technical Support Center: Purification of Crude Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of Methyl 3-hydroxy-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities in crude this compound typically arise from the nitration of Methyl 3-hydroxybenzoate. These can include:

  • Regioisomers: Small amounts of other nitro-substituted isomers can be formed during the nitration reaction.

  • Di-nitrated Products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), dinitration of the aromatic ring can occur.[1]

  • Unreacted Starting Material: Incomplete nitration can leave residual Methyl 3-hydroxybenzoate in the product mixture.

  • Residual Acids: Traces of the nitrating mixture (e.g., concentrated nitric and sulfuric acids) may remain after the initial work-up.[1]

  • Oxidation Products: Phenolic compounds can be susceptible to oxidation, which may form colored impurities.[2]

Q2: What are the most effective methods for purifying crude this compound?

A2: The two primary and most effective purification techniques for this compound are:

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline material, assuming a suitable solvent can be found. It is particularly good at removing small amounts of impurities.[3]

  • Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities, such as regioisomers or unreacted starting material. Silica gel is the most commonly used stationary phase.[3]

Q3: What solvent systems are recommended for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization.[1] For phenolic compounds like this compound, common solvent systems include:

  • Methanol/Water or Ethanol/Water Mixture: A mixture of an alcohol and water is often an excellent choice for recrystallization.[3][4] The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.

  • Toluene: For less polar impurities, toluene can be an effective recrystallization solvent.[2]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[3] It allows for the rapid identification of the components in a mixture. For phenolic compounds, a common mobile phase for TLC is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate).[3] The spots can be visualized under UV light (254 nm).[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is being cooled too quickly.[3] Significant impurities are present, depressing the melting point.[1]Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1][5] Solvent Choice: Use a lower-boiling point solvent or a different solvent mixture.[3]
Low recovery of purified product. Too much solvent was used, keeping the product dissolved even at low temperatures.[3] Premature crystallization occurred during hot filtration.[3] The crystals were washed with a solvent in which they are soluble.[3]Use Minimum Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Pre-heat Funnel: If performing a hot filtration, use a pre-heated funnel to prevent premature crystallization.[3] Wash Appropriately: Wash the final crystals with a small amount of ice-cold solvent in which the compound is poorly soluble.[1][3]
Product is not pure after recrystallization (checked by TLC or melting point). The chosen solvent is not suitable as it dissolves impurities as well as the product. The cooling was too rapid, trapping impurities within the crystal lattice.Solvent Selection: Re-evaluate the choice of recrystallization solvent. The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities should be soluble at all temperatures or insoluble at all temperatures.[5] Slow Cooling: Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[5]
Product is a dark-colored solid. Phenolic compounds are prone to oxidation, which can form colored impurities.[2]Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter through Celite to remove the colored impurities before proceeding with crystallization.[2]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
All spots are clustered at the baseline of the TLC plate. The mobile phase (eluent) is not polar enough to move the compounds up the stationary phase.[3]Increase Polarity: Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, this means increasing the proportion of ethyl acetate.[3]
Compound runs with the solvent front on the TLC plate. The mobile phase is too polar for your compound.[3]Decrease Polarity: Decrease the polarity of the eluent. For instance, if you are using a hexane:ethyl acetate system, increase the proportion of hexane.[3]
Poor separation between the desired product and an impurity. The solvent system is not optimized. The column is overloaded with the sample.[3] The column dimensions are not appropriate.Optimize Solvent System: Fine-tune the solvent ratio. The addition of a small amount of a third solvent with a different polarity can sometimes improve separation.[3] Sample Loading: Ensure you are not overloading the column. Dissolve the crude product in a minimum amount of the eluent before loading.[3] Column Parameters: Use a longer column or a stationary phase with a smaller particle size to improve separation.[3]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely, while gently heating on a hot plate.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture.[1][4]

  • Drying: Allow the crystals to dry completely before determining the melting point and yield.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A common starting point is a hexane:ethyl acetate mixture.[6]

  • Preparation of the Column: Select a glass column of an appropriate size. Pack the column with silica gel as a slurry in the initial, least polar eluent.[3]

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimum amount of the column eluent. Carefully load the sample onto the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[3]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Steps Crude_Product Crude this compound TLC_Analysis Analyze by TLC to assess purity and impurity profile Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity / Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities / Similar Polarity Isolate_Product Isolate Pure Product (Filtration/Evaporation) Recrystallization->Isolate_Product Column_Chromatography->Isolate_Product Final_Analysis Analyze Final Product (TLC, Melting Point, NMR) Isolate_Product->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_solutions Potential Solutions Start Problem Encountered During Purification Oiling_Out Product 'Oils Out' Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery Impure_Product Product Still Impure Start->Impure_Product Poor_Separation Poor Separation Start->Poor_Separation No_Elution Compound Stuck on Column Start->No_Elution Solution_Oiling Cool slowly Scratch flask Change solvent Oiling_Out->Solution_Oiling Solution_Recovery Use minimum hot solvent Wash with cold solvent Low_Recovery->Solution_Recovery Solution_Impure Re-evaluate solvent Ensure slow cooling Impure_Product->Solution_Impure Solution_Separation Optimize solvent system Use longer column Do not overload Poor_Separation->Solution_Separation Solution_Elution Increase eluent polarity No_Elution->Solution_Elution

Caption: Troubleshooting decision tree for common purification problems.

References

Recrystallization of Methyl 3-hydroxy-5-nitrobenzoate using an ethanol/water mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of methyl 3-hydroxy-5-nitrobenzoate using an ethanol/water solvent system. It is intended for researchers, scientists, and professionals in drug development.

Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Ethanol25 (Room Temp)
78 (Boiling)
Water25 (Room Temp)
100 (Boiling)

General Solubility Characteristics (Qualitative):

  • Ethanol: this compound is expected to be soluble in hot ethanol.

  • Water: The compound is likely to be poorly soluble in both hot and cold water.

Experimental Protocols

Determining an Optimal Ethanol/Water Ratio:

  • Place a small, known amount of crude this compound into a test tube.

  • Add a minimal volume of hot ethanol and heat the mixture until the solid dissolves completely.

  • Gradually add hot water to the solution until the first sign of persistent cloudiness (the cloud point) is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • The optimal solvent ratio can be scaled up for a larger-scale recrystallization.

Standard Recrystallization Protocol:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.

  • Heat the filtrate and add hot water dropwise until the cloud point is reached.

  • Add a few drops of hot ethanol to redissolve the initial precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Dry the crystals completely before determining the melting point and yield. The melting point of pure this compound is 154-156 °C[1].

Troubleshooting and FAQs

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of ethanol was used, the solution may not be supersaturated enough for crystals to form. Solution: Gently heat the solution to evaporate some of the ethanol and then attempt to cool it again[2].

  • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of pure this compound[2].

Q2: The product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a solid. This can happen for a few reasons:

  • High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as an oil.

  • Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

  • Inappropriate solvent ratio: An incorrect ethanol-to-water ratio can also lead to oiling out.

Solution:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional hot ethanol to the solution.

  • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • If the problem persists, consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization again.

Q3: The recrystallization resulted in a very low yield. What are the possible causes?

A3: A low recovery of purified product can be due to several factors:

  • Using too much solvent: This will result in a significant portion of the product remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.

  • Washing with too much cold solvent: The purified crystals have some solubility even in the cold solvent mixture.

Solution:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent premature crystallization.

  • Wash the final crystals with a minimal amount of ice-cold ethanol/water mixture.

Q4: The purified crystals are still colored. How can I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot ethanol solution. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use charcoal sparingly, as it can also adsorb some of the desired product, potentially reducing the yield.

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Product cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter Perform hot gravity filtration dissolve->hot_filter add_water Add hot water to cloud point dissolve->add_water If no insoluble impurities hot_filter->add_water add_ethanol Add a few drops of hot ethanol to clarify add_water->add_ethanol cool_slowly Cool slowly to room temperature add_ethanol->cool_slowly oiling_out Oiling Out Occurs add_ethanol->oiling_out ice_bath Cool in ice bath cool_slowly->ice_bath no_crystals No Crystals Form cool_slowly->no_crystals vac_filter Vacuum filter crystals ice_bath->vac_filter wash Wash with ice-cold ethanol/water mixture vac_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end low_yield Low Yield end->low_yield solution_no_crystals Concentrate solution Scratch flask Add seed crystal no_crystals->solution_no_crystals solution_oiling_out Reheat, add more ethanol Cool slowly oiling_out->solution_oiling_out solution_low_yield Use minimum solvent Pre-heat funnel Minimal washing low_yield->solution_low_yield solution_no_crystals->cool_slowly Retry solution_oiling_out->add_ethanol Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Identifying and removing byproducts in Methyl 3-hydroxy-5-nitrobenzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The nitration of methyl 3-hydroxybenzoate is a regioselective electrophilic aromatic substitution. However, the formation of several byproducts is possible:

  • Isomeric Mononitro Products: The primary byproducts are other positional isomers such as Methyl 3-hydroxy-2-nitrobenzoate and Methyl 3-hydroxy-6-nitrobenzoate. The directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups influence the position of nitration.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated species, such as Methyl 3-hydroxy-2,5-dinitrobenzoate. This is more likely to occur at elevated temperatures or with prolonged reaction times.[1]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, Methyl 3-hydroxybenzoate.

  • Hydrolysis Product: The acidic conditions of the nitration reaction can lead to the hydrolysis of the methyl ester, forming 3-hydroxy-5-nitrobenzoic acid.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product and any byproducts. A common solvent system for this analysis is a mixture of hexane and ethyl acetate.[4]

Q3: What are the recommended methods for purifying the crude this compound?

A3: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for removing small amounts of impurities. Methanol or an ethanol/water mixture are commonly used solvents for the recrystallization of nitrated benzoates.[5][6]

  • Column Chromatography: This method is ideal for separating the desired product from significant quantities of isomeric byproducts and other impurities. A silica gel stationary phase with a solvent gradient of hexane and ethyl acetate is a typical starting point for separation.[7]

Q4: My final product has a low melting point and appears as a yellowish oil or sticky solid. What is the likely cause?

A4: A low or broad melting point, or an oily appearance, indicates the presence of impurities. The most common culprits are isomeric byproducts or residual starting material. The presence of the hydrolyzed carboxylic acid byproduct can also lead to a sticky consistency.[8] It is recommended to analyze the crude product by TLC to identify the number of components and then select an appropriate purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple byproducts due to incorrect reaction temperature.[9] - Loss of product during work-up or purification.- Monitor the reaction by TLC to ensure completion. - Maintain a low reaction temperature (typically below 10 °C) to minimize side reactions.[9] - Carefully perform extraction and recrystallization steps to minimize product loss.
Presence of Multiple Spots on TLC Plate - Formation of isomeric and/or dinitrated byproducts. - Unreacted starting material.- If one spot is dominant, attempt purification by recrystallization. - If multiple spots with similar Rf values are present, column chromatography is necessary for effective separation.[10]
Product is an Oil and Does Not Solidify - Presence of significant impurities, particularly isomeric byproducts, which can depress the melting point.[4]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. - If crystallization fails, purify the oil using column chromatography.
Final Product has a Broad Melting Point Range - The product is still impure after a single purification step.- Perform a second recrystallization. - If recrystallization does not improve purity, use column chromatography.
Ester Hydrolysis to Carboxylic Acid - Prolonged exposure to high temperatures in the acidic reaction medium.[2]- Keep the reaction time to a minimum once the reaction is complete (as monitored by TLC). - The resulting carboxylic acid is more polar and can be separated by column chromatography or by extraction with a basic solution.

Data Presentation

The following tables summarize key quantitative data for this compound and its potential byproducts. This data is essential for identification and for developing effective purification strategies.

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₈H₇NO₅197.14154-156[11]Light yellow powder[11]
Methyl 3-hydroxybenzoate (Starting Material)C₈H₈O₃152.1570-72White crystals
Methyl 3-hydroxy-2-nitrobenzoateC₈H₇NO₅197.14129-132[8]-
Methyl 3-hydroxy-4-nitrobenzoateC₈H₇NO₅197.14--
3-Hydroxy-5-nitrobenzoic acidC₇H₅NO₅183.12--
Methyl 3,5-dinitrobenzoateC₈H₆N₂O₆226.14107-109-

Table 2: Chromatographic and Spectroscopic Data

Compound TLC Rf Value (Typical Solvent System) ¹H NMR (δ ppm, typical solvent)
This compoundLower Rf than starting material (more polar)Aromatic protons and a singlet for the methyl ester group will be observed. Specific shifts are dependent on the solvent.
Methyl 3-hydroxybenzoate (Starting Material)Higher Rf than product (less polar)Aromatic protons and a singlet for the methyl ester group.
Isomeric Mononitro ByproductsRf values will be similar to the main product, requiring careful optimization of the TLC and column chromatography solvent systems for separation.The splitting pattern and chemical shifts of the aromatic protons will differ from the main product due to the different substitution pattern.
3-Hydroxy-5-nitrobenzoic acidSignificantly lower Rf than the ester due to the high polarity of the carboxylic acid group.The singlet for the methyl ester protons will be absent. A broad singlet for the carboxylic acid proton will be present.

Note: Specific Rf values and NMR chemical shifts can vary depending on the exact TLC solvent system and NMR solvent used. It is recommended to run authentic standards alongside samples for accurate identification.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[3]

  • Spotting: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the starting material solution in the 'SM' and 'Co' lanes.[3] Withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it in the 'RM' and 'Co' lanes.[3]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[12] Allow the solvent to ascend the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[3] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot indicates product formation.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.[13]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[7]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point (e.g., methanol or an ethanol/water mixture).[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.[5]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Allow the crystals to dry completely.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification synthesis Nitration of Methyl 3-hydroxybenzoate tlc TLC Analysis of Crude Product synthesis->tlc Crude Product one_spot Single Major Spot? tlc->one_spot recrystallization Recrystallization one_spot->recrystallization Yes column_chrom Column Chromatography one_spot->column_chrom No (Multiple Spots) pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product troubleshooting_logic start Crude Product Obtained is_solid Is the product a solid? start->is_solid perform_tlc Perform TLC Analysis is_solid->perform_tlc Yes purify Purify by Recrystallization or Column Chromatography is_solid->purify No (Oil/Gummy) purity_check Assess Purity by TLC perform_tlc->purity_check mp_check Measure Melting Point purity_check->mp_check Appears Pure purity_check->purify Impure is_mp_sharp Is MP sharp & near 154-156°C? mp_check->is_mp_sharp is_mp_sharp->purify No final_product Pure Product is_mp_sharp->final_product Yes purify->mp_check

References

Common side reactions during the nitration of substituted methyl benzoates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the common side reactions encountered during the nitration of substituted methyl benzoates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of methyl benzoate?

A1: The nitration of methyl benzoate is designed to produce methyl 3-nitrobenzoate as the major product.[1] However, several side reactions can occur, leading to impurities in the final product. The most common side reactions include:

  • Formation of Ortho and Para Isomers: Small quantities of methyl 2-nitrobenzoate and methyl 4-nitrobenzoate are often formed.[2][3]

  • Polynitration (Dinitration): If reaction conditions are too harsh (e.g., high temperature), dinitrated products can be formed.[2][4][5]

  • Incomplete Reaction: Unreacted methyl benzoate may remain in the product mixture if the reaction does not go to completion.[2]

  • Sulfonation: As the reaction is typically carried out in the presence of concentrated sulfuric acid, sulfonation of the aromatic ring is a possible, though less commonly reported, side reaction.[6][7]

Q2: Why is the meta-substituted product (methyl 3-nitrobenzoate) the major product?

A2: The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a meta-director.[5][8] It deactivates the aromatic ring towards electrophilic attack. The meta position is favored because the carbocation intermediates formed during attack at the ortho and para positions are significantly destabilized by the adjacent electron-withdrawing ester group.[5][8][9]

Q3: How does temperature affect the outcome of the nitration reaction?

A3: Temperature control is critical for a successful and selective nitration.

  • Low Temperatures (0-15°C): Keeping the temperature low, especially during the addition of the nitrating mixture, is essential to minimize side reactions.[1][4] This helps to control the exothermic nature of the reaction.[10]

  • High Temperatures (>15-20°C): Higher temperatures significantly increase the rate of side reactions, particularly the formation of dinitration byproducts.[4][5] This reduces the yield and purity of the desired methyl 3-nitrobenzoate.

Q4: What is the role of sulfuric acid in the nitrating mixture?

A4: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[11][12][13] Second, it acts as a dehydrating agent, removing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of methyl benzoate and subsequent product purification.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete Reaction: Insufficient reaction time or temperature.[5] 2. Loss during Work-up: Product lost during filtration or transfer steps. 3. Excess Water: Presence of water in the reaction flask or reagents retards the formation of the nitronium ion.[4]1. After the initial cooled addition, allow the reaction to stand at room temperature for 15-20 minutes to ensure completion.[11][14] 2. Ensure careful transfer of the product. Wash the crude product with minimal amounts of ice-cold water and methanol to avoid dissolving the product.[4][11] 3. Use dry glassware and concentrated acids.[14]
Crude product is an oil and does not solidify. 1. High level of impurities: Significant amounts of unreacted starting material or ortho/para isomers can lower the melting point and result in an oil.[2] 2. Insufficient Cooling: The reaction mixture was not poured onto a sufficient amount of ice during quenching.1. Try to induce crystallization by scratching the inside of the beaker with a glass rod. If this fails, proceed with an extraction using a suitable solvent, then purify by column chromatography. 2. Ensure the reaction mixture is poured slowly onto a substantial amount of crushed ice (approx. 20-50g) with vigorous stirring.[1][4]
Broad or low melting point of the purified product. Presence of Impurities: The product is likely contaminated with ortho/para isomers, dinitrated products, or unreacted starting material.[2] The melting point of pure methyl 3-nitrobenzoate is 78°C.[2]1. Repeat the recrystallization process. Ensure the minimum amount of hot solvent is used to dissolve the crude product.[2] 2. When recrystallizing, allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[1]
Formation of significant yellow/brown gas (NO₂) during the reaction. Reaction temperature is too high. This indicates decomposition of nitric acid and potential for runaway side reactions.1. Immediately cool the reaction vessel in an ice-salt bath. 2. Reduce the rate of addition of the nitrating mixture. Ensure the temperature is maintained below the recommended limit (typically <10-15°C).[4]

Key Experimental Protocols

Protocol 1: Nitration of Methyl Benzoate

This protocol is a synthesis of common laboratory procedures.[1][4][14]

  • Preparation: In a 50 mL Erlenmeyer flask, cool 6 mL of concentrated sulfuric acid in an ice bath.

  • Substrate Addition: Slowly add 2.0 mL (approx. 2.2 g) of methyl benzoate to the cold sulfuric acid while stirring. Keep the mixture in the ice bath.

  • Nitrating Mixture Preparation: In a separate test tube, carefully mix 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate/sulfuric acid solution over approximately 15 minutes. It is crucial to maintain the reaction temperature below 15°C.[4]

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 15-20 minutes with occasional swirling.[11][14]

  • Quenching: Carefully pour the reaction mixture onto approximately 20-25 g of crushed ice in a beaker while stirring. The crude product should precipitate as a solid.

  • Isolation: Once the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of ice-cold water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities.[4][11]

Protocol 2: Purification by Recrystallization

Recrystallization is the most effective method for purifying the crude product.[2]

  • Solvent Selection: Transfer the crude solid to a clean Erlenmeyer flask. Methanol or an ethanol/water mixture are recommended solvents.[2]

  • Dissolution: Add a minimal amount of hot methanol to the flask and heat gently on a hot plate with stirring until the solid just dissolves.[2]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Final Wash: Wash the crystals with a very small amount of ice-cold methanol.[2]

  • Drying: Allow the crystals to air dry completely on a watch glass. Determine the final yield and melting point. The expected melting point of pure methyl 3-nitrobenzoate is 78°C.[2]

Reaction Pathways and Workflows

Formation of the Nitronium Ion Electrophile

G HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Bisulfate Ion (HSO₄⁻) Nitronium Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium - H₂O H2O Water (H₂O) G MB Methyl Benzoate NitratingMix + HNO₃ / H₂SO₄ (NO₂⁺) MB->NitratingMix Meta Methyl 3-nitrobenzoate (Major Product) NitratingMix->Meta Controlled Temp. (0-15°C) Ortho Methyl 2-nitrobenzoate (Minor Byproduct) NitratingMix->Ortho Side Reaction Para Methyl 4-nitrobenzoate (Minor Byproduct) NitratingMix->Para Side Reaction DiNitro Dinitrobenzoates (Side Product) Meta->DiNitro + NO₂⁺ (High Temp.) G Start Crude Product Obtained CheckSolid Is the product solid? Start->CheckSolid Recrystallize Perform Recrystallization (Protocol 2) CheckSolid->Recrystallize  Yes TroubleshootOil Troubleshoot Oily Product: - Scratch with glass rod - Re-evaluate reaction conditions CheckSolid->TroubleshootOil No   MeasureMP Measure Melting Point Recrystallize->MeasureMP CheckMP Is MP sharp and near 78°C? MeasureMP->CheckMP AssessYield Assess Yield CheckMP->AssessYield  Yes RepeatRecrystal Repeat Recrystallization CheckMP->RepeatRecrystal No   RepeatRecrystal->MeasureMP

References

Optimizing reaction temperature for the nitration of methyl benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the nitration of methyl benzoate, a common electrophilic aromatic substitution reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges encountered during the nitration of methyl benzoate. This guide addresses specific issues in a question-and-answer format to help you optimize your reaction.

Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in this reaction is a frequent issue and can stem from several factors. Here are the most common causes and their solutions:

  • Inadequate Temperature Control: The nitration of methyl benzoate is a highly exothermic reaction. If the temperature is not kept low, side reactions such as dinitration and oxidation can occur, which will reduce the yield of the desired methyl m-nitrobenzoate. It is crucial to maintain the reaction temperature below 15°C, with an ideal range of 0-10°C.[1][2][3]

  • Rapid Addition of Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid should be added to the methyl benzoate solution slowly and in a dropwise manner.[3] A rapid addition can cause a sudden increase in temperature, leading to the formation of unwanted byproducts.[4]

  • Presence of Water: Ensure all glassware is thoroughly dry before use. Water can interfere with the generation of the nitronium ion (NO₂⁺), which is the active electrophile in this reaction, thereby hindering the nitration process.

  • Incomplete Reaction: To ensure the reaction goes to completion, after the addition of the nitrating mixture in an ice bath, it is often recommended to allow the reaction mixture to slowly warm to room temperature and stir for an additional 15-20 minutes.[1]

  • Loss During Work-up: Product can be lost during the isolation and purification steps. To minimize loss, ensure complete precipitation of the product by pouring the reaction mixture over a sufficient amount of crushed ice. When washing the crude product, use ice-cold water and methanol to reduce its solubility.[5][6]

Q2: My purified product has a low melting point and/or I see multiple spots on my TLC plate. How can I minimize the formation of impurities?

A2: The formation of isomers (ortho and para products) and dinitrated compounds are the primary sources of impurities. Here’s how to enhance the selectivity for the meta-product:

  • Strict Temperature Control: As mentioned, maintaining a low temperature is the most critical factor for selectivity. Higher temperatures provide the activation energy for the formation of the less-favored ortho and para isomers and can also lead to dinitration.[2]

  • Controlled Addition of Reagents: A slow, dropwise addition of the nitrating mixture ensures that the concentration of the highly reactive nitronium ion is kept low at any given moment, which helps to prevent multiple nitrations on the same aromatic ring.[4]

  • Purity of Starting Materials: Using high-purity methyl benzoate and concentrated acids is essential. Impurities in the starting materials can lead to undesired side reactions.

Q3: The reaction mixture turned dark brown or black. Is this normal and what should I do?

A3: A yellow color is normal for this reaction. However, a dark brown or black color often indicates oxidation or other side reactions, which can be caused by:

  • Elevated Temperatures: This is the most common reason for a dark coloration. Ensure your cooling bath is effective and the temperature is monitored closely.

  • Contaminants: Impurities in the reagents or glassware can catalyze decomposition and oxidation reactions.

If the mixture turns dark, it is likely that the yield and purity of the desired product will be compromised. It is best to stop the reaction, neutralize it carefully, and restart with fresh reagents and stricter temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the nitration of methyl benzoate?

A1: The optimal temperature for the nitration of methyl benzoate is generally kept below 15°C.[1][3] Many protocols recommend a temperature range of 0-10°C to ensure high selectivity for the meta-product and to minimize the formation of byproducts.[2] Some procedures even suggest keeping the temperature below 6°C during the addition of the nitrating mixture.[7]

Q2: Why is sulfuric acid used in this reaction?

A2: Concentrated sulfuric acid serves two primary roles in the nitration of methyl benzoate. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[6] Second, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion, which helps to drive the equilibrium towards the formation of the electrophile.

Q3: Why is the nitro group directed to the meta position?

A3: The ester group (-COOCH₃) on methyl benzoate is an electron-withdrawing group and a meta-director. It deactivates the benzene ring towards electrophilic attack. The electron density is withdrawn from the ortho and para positions more than the meta position. Consequently, the electrophile (NO₂⁺) preferentially attacks the more electron-rich meta position.[5]

Q4: How can I purify the crude methyl m-nitrobenzoate?

A4: The most common method for purifying the crude product is recrystallization. Methanol or a mixture of methanol and water is a suitable solvent for this purpose.[5][6] The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly. The purified crystals will precipitate out, leaving the impurities dissolved in the solvent. The crystals can then be collected by vacuum filtration.

Data Presentation

The following table summarizes reported yields for the nitration of methyl benzoate under controlled temperature conditions. Note that direct comparisons are challenging as other experimental parameters also influence the final yield.

Temperature ConditionReported YieldReference
Maintained between 5°C and 15°C59.8%[1]
Kept below 15°C74.8%[8]
Not specified, but implied low temp57%[5]

Experimental Protocols

A detailed experimental protocol for the nitration of methyl benzoate is provided below. Caution: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and perform the reaction in a well-ventilated fume hood.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol

  • Distilled water

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pasteur pipettes

  • Stirring rod or magnetic stirrer

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, etc.)

Procedure:

  • Preparation of the Methyl Benzoate Solution:

    • In a clean, dry Erlenmeyer flask, add a measured amount of methyl benzoate.

    • Cool the flask in an ice bath.

    • Slowly add a calculated volume of concentrated sulfuric acid to the methyl benzoate while swirling the flask in the ice bath.

  • Preparation of the Nitrating Mixture:

    • In a separate clean, dry test tube or small flask, add a measured volume of concentrated nitric acid.

    • Cool this container in an ice bath.

    • Carefully and slowly add an equal volume of concentrated sulfuric acid to the nitric acid. Keep this mixture in the ice bath.

  • Nitration Reaction:

    • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold, stirring solution of methyl benzoate in sulfuric acid.

    • Monitor the temperature of the reaction mixture and ensure it remains below 15°C (ideally 0-10°C).

    • The addition should be carried out over a period of 10-15 minutes.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 10 minutes.

    • Remove the flask from the ice bath and let it stand at room temperature for about 15-20 minutes, with occasional swirling.[1]

  • Isolation of the Crude Product:

    • Pour the reaction mixture slowly onto a beaker containing a significant amount of crushed ice, while stirring.[5][6]

    • A solid precipitate of crude methyl m-nitrobenzoate will form.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual acid.[5]

    • A subsequent wash with a very small amount of ice-cold methanol can also be performed.[5]

  • Purification by Recrystallization:

    • Transfer the crude product to a clean Erlenmeyer flask.

    • Add a minimal amount of methanol and heat the mixture gently to dissolve the solid.

    • If the solid does not dissolve completely, add a little more hot methanol dropwise until it does.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Then, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Allow the crystals to dry completely before determining the final mass and melting point.

Visualizations

The following diagrams illustrate the key processes in the nitration of methyl benzoate.

Reaction_Mechanism Reaction Mechanism for the Nitration of Methyl Benzoate cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 Protonated_HNO3 H2O+-NO2 HNO3->Protonated_HNO3 + H2SO4 H2SO4_cat H2SO4 (catalyst) H2SO4_cat->Protonated_HNO3 NO2_plus NO2+ (Nitronium Ion) Protonated_HNO3->NO2_plus - H2O HSO4_minus HSO4- Protonated_HNO3->HSO4_minus H2O H2O H_plus_loss - H+ HSO4_minus->H_plus_loss Methyl_Benzoate Methyl Benzoate Sigma_Complex Sigma Complex (Arenium Ion Intermediate) Methyl_Benzoate->Sigma_Complex + NO2+ Product Methyl m-Nitrobenzoate Sigma_Complex->Product - H+ H_plus_loss->H2SO4_cat Regenerates Catalyst

Caption: Reaction mechanism of methyl benzoate nitration.

Experimental_Workflow Experimental Workflow Start Start Prepare_MB_Solution Prepare Methyl Benzoate in H2SO4 (Cool in Ice Bath) Start->Prepare_MB_Solution Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) (Cool in Ice Bath) Start->Prepare_Nitrating_Mix Reaction Slowly Add Nitrating Mix to MB Solution (Maintain Temp < 15°C) Prepare_MB_Solution->Reaction Prepare_Nitrating_Mix->Reaction Stir_RT Warm to Room Temperature and Stir Reaction->Stir_RT Quench Pour Reaction Mixture onto Ice Stir_RT->Quench Filter_Crude Vacuum Filter Crude Product Quench->Filter_Crude Wash_Crude Wash with Cold Water and Methanol Filter_Crude->Wash_Crude Recrystallize Recrystallize from Hot Methanol Wash_Crude->Recrystallize Filter_Pure Vacuum Filter Purified Product Recrystallize->Filter_Pure Dry_Product Dry Final Product Filter_Pure->Dry_Product End End Dry_Product->End

Caption: Step-by-step experimental workflow.

References

Challenges in achieving regioselectivity in the methylation of hydroxybenzoic acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective methylation of hydroxybenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to achieving regioselectivity in these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective methylation of hydroxybenzoic acids?

A1: The main challenges stem from the presence of two or more reactive sites for methylation: the phenolic hydroxyl group(s) and the carboxylic acid group. Additionally, for di- or tri-hydroxybenzoic acids, differentiating between the various hydroxyl groups presents a significant hurdle. Key challenges include:

  • Chemoselectivity: Preferentially methylating the hydroxyl group (O-methylation) over the carboxylic acid group (esterification), or vice versa.

  • Regioselectivity among hydroxyl groups: Selectively methylating one specific hydroxyl group in the presence of others on the aromatic ring.

  • O- vs. C-methylation: The phenoxide ion is an ambident nucleophile, which can lead to methylation at the carbon atoms of the aromatic ring (C-methylation) as an undesired side reaction, particularly under certain conditions.[1]

  • Over-methylation: The formation of di- or tri-methylated products when mono-methylation is desired.

Q2: How do the pKa values of the functional groups influence regioselectivity?

A2: The acidity (pKa) of the phenolic hydroxyl and carboxylic acid groups is a critical factor. The carboxylic acid is significantly more acidic (pKa ≈ 4-5) than the phenolic hydroxyl group (pKa ≈ 9-10).[2] This difference can be exploited to achieve selective methylation. By using a weak base, it is possible to deprotonate the more acidic carboxylic acid, forming a carboxylate that can then be methylated. Conversely, a stronger base will deprotonate both the carboxylic acid and the phenol, leading to a mixture of products unless other strategies are employed.

Q3: Which methylating agent should I choose for my reaction?

A3: The choice of methylating agent is crucial and depends on the desired outcome, safety considerations, and substrate.

  • Dimethyl sulfate (DMS): A powerful and common methylating agent. It is often used with a base like NaOH or K₂CO₃. However, it is highly toxic and should be handled with extreme caution.[3]

  • Methyl iodide (MeI): Another reactive and common methylating agent, often used with bases like K₂CO₃ or NaH. It is also toxic and volatile.[3]

  • Dimethyl carbonate (DMC): A greener and less toxic alternative to DMS and MeI. It typically requires higher temperatures and specific catalysts but can offer high selectivity for O-methylation.[4]

  • Diazomethane: A highly efficient methylating agent for carboxylic acids, but it is explosive and toxic, requiring specialized handling.

Q4: How can I favor O-methylation over C-methylation?

A4: C-methylation is a common side reaction that can be minimized by carefully selecting the reaction conditions. O-methylation is generally favored in polar aprotic solvents.[1] The choice of base and counter-ion can also influence the outcome.

Troubleshooting Guides

Problem 1: Low yield of the desired methylated product.

Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature.
Decomposition of starting material or product - Lower the reaction temperature.- Use a milder base or methylating agent.
Suboptimal stoichiometry - Vary the molar ratio of the hydroxybenzoic acid, base, and methylating agent to find the optimal conditions.
Poor choice of solvent - Experiment with different solvents (e.g., acetone, DMF, DMSO, acetonitrile).

Problem 2: Formation of a mixture of regioisomers.

Possible Cause Troubleshooting Steps
Non-selective deprotonation - If selective methylation of the carboxylic acid is desired, use a weak base like NaHCO₃.[4]- For selective phenolic methylation, consider protecting the carboxylic acid first.
Similar reactivity of hydroxyl groups - For di- or tri-hydroxybenzoic acids, employ a protecting group strategy to differentiate the hydroxyl groups.[5]- Investigate enzymatic methylation for higher regioselectivity.
Reaction conditions favoring multiple products - Lowering the reaction temperature can sometimes improve selectivity.

Problem 3: Significant C-methylation is observed.

Possible Cause Troubleshooting Steps
Use of a strong base in a non-polar solvent - Switch to a polar aprotic solvent like DMF or DMSO.[1]- Consider using a weaker base.
High reaction temperature - Perform the reaction at a lower temperature.

Data Presentation: Regioselectivity in Methylation of Hydroxybenzoic Acids

The following table summarizes the yields of different methylated products under various reaction conditions.

Hydroxybenzoic Acid Isomer Methylating Agent Base Solvent Temperature (°C) Product(s) Yield (%) Reference
Salicylic Acid (2-Hydroxybenzoic Acid)Dimethyl SulfateNaHCO₃Solvent-freeNot specifiedMethyl Salicylate96[4]
p-Hydroxybenzoic AcidMethanolH₂SO₄ (catalyst)TolueneRefluxMethyl p-Hydroxybenzoate86.1[6]
2,4-DihydroxybenzaldehydeVarious Alkyl BromidesCsHCO₃Acetonitrile804-Alkoxy-2-hydroxybenzaldehydeup to 95[7]
PhenolMethanolIron-Chromium OxideGas Phase3502,6-Dimethylphenol63[8]

Experimental Protocols

Protocol 1: Regioselective Methylation of the Carboxyl Group of Salicylic Acid [4]

This protocol describes the selective esterification of salicylic acid to methyl salicylate.

  • Reagents and Materials:

    • Salicylic acid

    • Sodium bicarbonate (NaHCO₃)

    • Dimethyl sulfate (DMS)

    • Heating mantle

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, add salicylic acid and sodium bicarbonate.

    • After 30 minutes, add dimethyl sulfate to the mixture.

    • Heat the reaction mixture using a heating mantle with continuous stirring.

    • Monitor the reaction progress by TLC and Gas Chromatography (GC).

    • Upon completion, the excess DMS is transformed into methanol and sulfuric acid during the workup with water.

  • Expected Yield: 96% of methyl salicylate.

Protocol 2: Selective O-Methylation of p-Hydroxybenzoic Acid (Illustrative)

This protocol is a general guideline for the selective methylation of the phenolic hydroxyl group.

  • Reagents and Materials:

    • p-Hydroxybenzoic acid

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfate (DMS)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Stirring apparatus

    • Standard workup and purification equipment

  • Procedure:

    • Dissolve p-hydroxybenzoic acid in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution and stir.

    • Slowly add dimethyl sulfate to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow: Regioselective Methylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve Hydroxybenzoic Acid in appropriate solvent start->reactants add_base Add Base (e.g., K2CO3, NaHCO3) reactants->add_base add_methylating_agent Add Methylating Agent (e.g., DMS, DMC) add_base->add_methylating_agent stir_heat Stir at controlled temperature add_methylating_agent->stir_heat monitor Monitor reaction (TLC, HPLC, GC) stir_heat->monitor monitor->stir_heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography, Recrystallization) workup->purify analyze Characterization (NMR, MS, IR) purify->analyze end End analyze->end troubleshooting_regioselectivity cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Poor Regioselectivity (Mixture of Isomers) check_base Is the base strength appropriate for the desired selectivity? start->check_base check_conditions Are the reaction conditions (solvent, temperature) optimized? start->check_conditions check_substrate Does the substrate have multiple reactive sites of similar reactivity? start->check_substrate adjust_base Adjust Base: - Weaker base for COOH - Stronger base for OH check_base->adjust_base No optimize_conditions Optimize Conditions: - Change solvent polarity - Lower temperature check_conditions->optimize_conditions No protecting_group Use Protecting Groups: - Protect less reactive sites - Sequential protection/ deprotection check_substrate->protecting_group Yes

References

Stability and degradation pathways of Methyl 3-hydroxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 3-hydroxy-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of this compound. The information provided is based on the chemical properties of its functional groups and data from related nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: this compound has three key functional groups that can influence its stability:

  • Methyl Ester: Susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-hydroxy-5-nitrobenzoic acid and methanol.[1][2][3]

  • Nitro Group: Can be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatic compounds.[4]

  • Phenolic Hydroxyl Group: Can be oxidized, particularly in the presence of oxidizing agents or under photolytic conditions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the chemistry of its functional groups, two primary degradation pathways are anticipated: hydrolytic degradation and reductive degradation. Photodegradation is also a possibility.

  • Hydrolytic Pathway: The ester linkage is prone to cleavage in aqueous solutions, especially at non-neutral pH. This would result in the formation of 3-hydroxy-5-nitrobenzoic acid.[1][2]

  • Reductive Pathway: The nitro group can be reduced, which is a common metabolic and chemical degradation route for nitroaromatics.[4] This can lead to the formation of methyl 3-amino-5-hydroxybenzoate.

  • Oxidative Pathway: The aromatic ring, activated by the hydroxyl group, could be susceptible to oxidation, potentially leading to ring-opening products, although this is generally less common than hydrolysis or nitro-reduction.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light. The specific products would depend on the wavelength and intensity of the light, as well as the presence of photosensitizers.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective technique for monitoring the degradation of this compound and quantifying its degradants is High-Performance Liquid Chromatography (HPLC) with UV detection. An isocratic or gradient method can be developed to separate the parent compound from its potential degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which is crucial for elucidating the degradation pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid disappearance of the parent compound with no clear degradation products. The degradation products may not be UV active at the wavelength you are using, or they may be highly polar and not retained on your HPLC column. It is also possible that the compound is degrading into small, volatile molecules or undergoing complete mineralization.Use a diode array detector (DAD) or photodiode array (PDA) detector to screen a wide range of UV wavelengths.[5] Modify your HPLC method to include a more polar mobile phase or use a different column chemistry. Analyze your samples using LC-MS to look for masses corresponding to expected degradation products.
Multiple unexpected peaks appear in the chromatogram over time. This could be due to secondary degradation of the initial products, interactions with excipients or buffer components, or sample contamination.Perform forced degradation studies on the individual suspected degradation products to understand their stability.[5][6] Analyze a placebo or blank sample containing all components except this compound to identify any peaks originating from the matrix.
Inconsistent degradation rates between replicate experiments. This may be due to variations in experimental conditions such as temperature, pH, light exposure, or the concentration of reagents.Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run experiments in a controlled environment, such as a temperature- and humidity-controlled chamber.

Data Presentation

Forced degradation studies are essential to understand the stability of a drug substance.[5][6][7] Below is a template for summarizing quantitative data from such studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Conditions Time (hours) % Assay of Parent Compound % Total Degradation Major Degradation Products (and % area)
Acid Hydrolysis 0.1 M HCl, 60 °C2, 4, 8, 12, 243-hydroxy-5-nitrobenzoic acid
Base Hydrolysis 0.1 M NaOH, RT0.5, 1, 2, 4, 83-hydroxy-5-nitrobenzoic acid
Oxidative 3% H₂O₂, RT2, 4, 8, 12, 24
Thermal 80 °C, solid state24, 48, 72
Photolytic ICH Option 2 (UV/Vis)1.2 million lux hours, 200 W h/m²

Note: This table is a template. Actual results will need to be filled in based on experimental data.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final concentration of 0.1 mg/mL. Incubate the solution at 60 °C.

  • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final concentration of 0.1 mg/mL. Keep the solution at room temperature.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of 0.1 mg/mL. Incubate the solution at 60 °C.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of each solution.

  • Sample Preparation: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute the samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Oxidation: Add an aliquot of the stock solution to a 3% hydrogen peroxide solution to achieve a final concentration of 0.1 mg/mL. Keep the solution at room temperature and protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Sample Preparation: Dilute the samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by HPLC.

Visualizations

degradation_pathways parent This compound hydrolysis_product 3-hydroxy-5-nitrobenzoic acid parent->hydrolysis_product Hydrolysis (Acid/Base) reduction_product Methyl 3-amino-5-hydroxybenzoate parent->reduction_product Reduction

Caption: Predicted primary degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acidic degraded_samples Degraded Samples acid->degraded_samples base Basic base->degraded_samples oxidative Oxidative oxidative->degraded_samples thermal Thermal thermal->degraded_samples photolytic Photolytic photolytic->degraded_samples hplc HPLC-UV lcms LC-MS hplc->lcms results Stability Profile & Degradation Pathways lcms->results parent This compound degraded_samples->hplc

Caption: General experimental workflow for stability testing.

References

How to prevent over-nitration in methyl benzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration during the synthesis of methyl benzoate.

Troubleshooting Guide: Preventing Over-Nitration

This guide addresses specific issues that may lead to the formation of dinitrated byproducts during the nitration of methyl benzoate.

Issue Potential Cause Recommended Solution
High Yield of Dinitrobenzoate Excessive Reaction Temperature: The nitration of methyl benzoate is a highly exothermic reaction.[1] Failure to maintain a low temperature can lead to the formation of unwanted dinitrated products.[2]Maintain a strict reaction temperature below 15°C, ideally between 0-10°C, throughout the addition of the nitrating mixture.[1][2][3] Use an ice-salt bath for more effective cooling.[1]
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a controlled temperature, can increase the likelihood of a second nitration event.Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly quench the reaction by pouring it over crushed ice.[1] A typical reaction time after the addition of the nitrating mixture is around 15-30 minutes.[4][5]
Incorrect Reagent Stoichiometry: An excess of the nitrating mixture (concentrated nitric and sulfuric acids) can drive the reaction towards polysubstitution.[6]Carefully control the stoichiometry of the reactants. Use a slight excess of the nitrating agent, but avoid a large excess.
Low Yield of Mononitrobenzoate Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted methyl benzoate.Ensure efficient mixing during the reaction. After the addition of the nitrating mixture, allow the reaction to stir at a low temperature for a specified period (e.g., 15-30 minutes) to ensure complete conversion of the starting material.[4][5]
Loss of Product During Workup: The product may be lost during the extraction or purification steps.Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of crushed ice.[4][5][7] During filtration, wash the crude product with cold water to remove residual acids without dissolving the product.[8][9]
Formation of Unwanted Isomers High Reaction Temperature: While the ester group is a meta-director, higher temperatures can sometimes lead to the formation of small amounts of ortho and para isomers.Strict adherence to low-temperature conditions (0-10°C) will favor the formation of the meta-substituted product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of methyl benzoate nitration?

A1: The nitration of methyl benzoate is an electrophilic aromatic substitution reaction.[1][7] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[7][10][11] The electron-deficient aromatic ring of methyl benzoate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).[6] Subsequent loss of a proton restores the aromaticity of the ring, resulting in the formation of methyl 3-nitrobenzoate.[6][10]

Q2: Why is the nitro group directed to the meta position?

A2: The ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group and a meta-director.[1][12] It deactivates the benzene ring towards electrophilic attack, particularly at the ortho and para positions, by destabilizing the corresponding carbocation intermediates.[6] The meta position is less deactivated, making it the preferred site for electrophilic substitution.[4][12]

Q3: What is the primary method to prevent over-nitration?

A3: The most critical factor in preventing over-nitration (the formation of dinitrobenzoate) is strict temperature control.[1][3] The reaction is highly exothermic, and maintaining a low temperature (ideally 0-10°C) throughout the addition of the nitrating mixture is essential to ensure monosubstitution.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (methyl benzoate), you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal time to quench the reaction.

Q5: What are the safety precautions for this experiment?

A5: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[1][4][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] The reaction should be performed in a well-ventilated fume hood.[1][7] The addition of the nitrating mixture should be done slowly and carefully to control the exothermic reaction.[1][4][8]

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate

This protocol provides a detailed methodology for the synthesis of methyl 3-nitrobenzoate with measures to minimize over-nitration.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Beaker

  • Büchner funnel and filter flask

  • Thermometer

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to a cooled (in an ice bath) amount of concentrated sulfuric acid. Keep this mixture cool in the ice bath until needed.

  • Reaction Setup: Place methyl benzoate into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-salt bath to 0°C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the methyl benzoate while stirring and maintaining the temperature at or below 10°C.

  • Nitration: Slowly add the chilled nitrating mixture dropwise from the dropping funnel to the methyl benzoate solution. Maintain the reaction temperature between 0°C and 10°C throughout the addition.[1] The addition should take approximately 15-20 minutes.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.[4][5] Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice in a beaker with constant stirring.[1][4][5][7] A solid precipitate of methyl 3-nitrobenzoate should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the filter cake with several portions of cold water to remove residual acids.[8][9] A subsequent wash with a small amount of cold 5% sodium bicarbonate solution can be performed to neutralize any remaining acid, followed by another wash with cold water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure methyl 3-nitrobenzoate.[1][4]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove any remaining solvent.

Signaling Pathways and Experimental Workflows

Over_Nitration_Prevention Temperature Temperature MonoNitration Desired Mononitration (Methyl 3-nitrobenzoate) Temperature->MonoNitration Low & Controlled OverNitration Over-nitration (Dinitrobenzoate) Temperature->OverNitration High ReactionTime Reaction Time ReactionTime->MonoNitration Optimal ReactionTime->OverNitration Long ReagentRatio Reagent Ratio ReagentRatio->MonoNitration Controlled ReagentRatio->OverNitration Excess Nitrating Agent Control Control Measures Control->Temperature Maintain 0-10°C Control->ReactionTime Monitor by TLC Control->ReagentRatio Stoichiometric Control

Caption: Logical relationship between reaction parameters and the prevention of over-nitration.

Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix setup_reaction Cool Methyl Benzoate and H2SO4 to 0°C start->setup_reaction addition Slow, Dropwise Addition of Nitrating Mixture (Maintain 0-10°C) prep_nitrating_mix->addition setup_reaction->addition stir Stir at 0-10°C (15-30 min) addition->stir quench Quench on Crushed Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water and NaHCO3 solution filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Product recrystallize->dry end End: Pure Methyl 3-Nitrobenzoate dry->end

Caption: Experimental workflow for the synthesis of methyl 3-nitrobenzoate.

References

Troubleshooting guide for unexpected outcomes in reactions with Methyl 3-hydroxy-5-nitrobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 3-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes in reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • Phenolic Hydroxyl Group (-OH): This group is nucleophilic and can undergo reactions such as alkylation and acylation. It is an activating group and directs electrophilic aromatic substitution to the ortho and para positions (positions 2, 4, and 6).

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are crucial. The hydroxyl group is ortho-, para-directing, while the nitro and methyl ester groups are meta-directing.

  • Nitro Group (-NO₂): This group can be reduced to various functionalities, most commonly an amine (-NH₂).

  • Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Q2: I am seeing multiple spots on my TLC after a reaction. What are the likely impurities?

A2: The nature of the impurities will depend on the specific reaction. However, common impurities can include:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Side Products from Reactions at other sites: For example, in an intended alkylation of the hydroxyl group, some electrophilic substitution on the ring might occur.

  • Hydrolysis Product: If your reaction conditions are acidic or basic, the methyl ester may be hydrolyzed to 3-hydroxy-5-nitrobenzoic acid.

  • Over-reaction Products: In some cases, multiple additions of a reagent can occur.

  • Isomeric Products: In electrophilic substitution reactions, a mixture of ortho and para isomers with respect to the hydroxyl group may be formed.

Q3: My product appears as an oil and will not solidify. What should I do?

A3: An oily product often indicates the presence of significant impurities that disrupt the crystal lattice.[1]

  • Purification: Attempt to purify the product using column chromatography to remove impurities.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization.

  • Solvent Change: The choice of solvent for precipitation or recrystallization is critical. If one solvent yields an oil, try a different solvent system.

Troubleshooting Guides for Specific Reactions

Alkylation of the Phenolic Hydroxyl Group

Issue: Low yield of the desired O-alkylated product and formation of multiple byproducts.

Possible Cause Suggested Solution
C-Alkylation: The electrophile may have reacted at the carbon atoms of the aromatic ring (ortho or para to the hydroxyl group) instead of the oxygen atom.Use a less reactive alkylating agent. Employ a polar aprotic solvent to favor O-alkylation. Using a base to form the phenoxide in situ can also increase the rate of O-alkylation.
Dialkylation: If a dihaloalkane is used, reaction at both ends may occur, leading to dimers or polymers.Use a large excess of the dihaloalkane to favor mono-alkylation.
Ester Hydrolysis: Basic conditions (e.g., using a strong base like NaOH or KOH) can lead to the hydrolysis of the methyl ester.Use a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Perform the reaction at a lower temperature to minimize hydrolysis.

Experimental Protocol: O-Alkylation (e.g., with an alkyl halide)

  • Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a mild base such as K₂CO₃ (1.5 - 2.0 eq.).

  • Add the alkyl halide (1.1 - 1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation_Troubleshooting cluster_start Start: Alkylation Reaction cluster_outcome Observed Outcome cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start This compound + Alkylating Agent + Base outcome Low Yield of Desired Product & Multiple Byproducts on TLC start->outcome cause1 C-Alkylation on Ring outcome->cause1 cause2 Ester Hydrolysis outcome->cause2 cause3 Incomplete Reaction outcome->cause3 solution1 Use Milder Base (e.g., K₂CO₃) Use Polar Aprotic Solvent cause1->solution1 solution2 Lower Reaction Temperature Monitor pH cause2->solution2 solution3 Increase Reaction Time Increase Temperature Slightly Check Reagent Purity cause3->solution3

Reduction of the Nitro Group

Issue: Formation of unexpected products or incomplete reduction.

The reduction of the nitro group can yield different products depending on the reducing agent and reaction conditions.

Reducing Agent Expected Product Potential Unexpected Outcomes Suggested Solutions
SnCl₂ / HCl Methyl 3-amino-5-hydroxybenzoateIncomplete reduction; potential for ester hydrolysis under strongly acidic conditions.Ensure a sufficient excess of the reducing agent is used. Control the reaction temperature to minimize side reactions. Neutralize the reaction mixture carefully during workup to avoid product degradation.
H₂, Pd/C Methyl 3-amino-5-hydroxybenzoateIncomplete reduction if the catalyst is poisoned.Use a fresh, high-quality catalyst. Ensure the system is free of catalyst poisons (e.g., sulfur compounds). Use an appropriate solvent such as methanol or ethanol.
Fe / Acetic Acid Methyl 3-amino-5-hydroxybenzoateIncomplete reduction; formation of iron sludge can complicate workup.Use finely powdered iron for maximum surface area. Vigorous stirring is essential. Acidic workup is required to dissolve iron salts.
Sodium Dithionite (Na₂S₂O₄) Methyl 3-amino-5-hydroxybenzoateCan be a milder alternative, but may not be strong enough for complete reduction in all cases.[2]Optimize reaction time and temperature. Ensure the pH is controlled, as the reducing power of dithionite is pH-dependent.

Experimental Protocol: Reduction of Nitro Group with Tin(II) Chloride

  • Suspend this compound (1.0 eq.) in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid portion-wise, keeping the temperature below 10 °C with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide to pH > 8, keeping the mixture cool in an ice bath.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Reduction_Pathway start This compound (-NO₂) intermediate1 Nitroso Intermediate (-NO) start->intermediate1 Mild Reduction intermediate2 Hydroxylamine Intermediate (-NHOH) intermediate1->intermediate2 Further Reduction product Amine Product (-NH₂) intermediate2->product Complete Reduction

Ester Hydrolysis

Issue: Incomplete or failed hydrolysis of the methyl ester.

Possible Cause Suggested Solution
Insufficient Base/Acid: The hydrolysis may not proceed if the amount of acid or base catalyst is insufficient.For base-catalyzed hydrolysis, use a stoichiometric amount or a slight excess of a strong base like NaOH or LiOH. For acid-catalyzed hydrolysis, use a strong acid catalyst (e.g., H₂SO₄) and ensure sufficient water is present.
Low Reaction Temperature: The rate of hydrolysis is temperature-dependent.Increase the reaction temperature. Refluxing is often necessary to drive the reaction to completion.
Poor Solubility: The starting material may not be sufficiently soluble in the reaction medium.Use a co-solvent such as methanol or ethanol to increase the solubility of the ester.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis

  • Dissolve this compound (1.0 eq.) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material has disappeared.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of ~2.

  • Collect the precipitated 3-hydroxy-5-nitrobenzoic acid by filtration.

  • Wash the solid with cold water and dry.

Ester_Hydrolysis_Troubleshooting cluster_start Start: Ester Hydrolysis cluster_outcome Observed Outcome cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start This compound + Acid or Base outcome Incomplete or Failed Hydrolysis (Starting Material Remains) start->outcome cause1 Insufficient Catalyst (Acid or Base) outcome->cause1 cause2 Low Reaction Temperature outcome->cause2 cause3 Poor Solubility outcome->cause3 solution1 Increase Amount of Acid or Base cause1->solution1 solution2 Increase Reaction Temperature (Reflux) cause2->solution2 solution3 Add Co-solvent (e.g., Methanol, Ethanol) cause3->solution3

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of Methyl 3-hydroxy-5-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-hydroxy-5-nitrobenzoate. By comparing expected chemical shifts and coupling constants with data from analogous compounds, this document serves as a practical reference for the structural elucidation of this and similar molecules.

Predicted 1H NMR Spectrum Analysis

The structure of this compound contains a 1,3,5-trisubstituted aromatic ring, a hydroxyl group, a nitro group, and a methyl ester group. Each of these functionalities influences the chemical environment of the protons, resulting in a characteristic 1H NMR spectrum.

The aromatic region is expected to show three distinct signals for the three aromatic protons. The hydroxyl proton will appear as a broad singlet, and the methyl ester protons will present as a sharp singlet.

Substituent Effects on Aromatic Protons:

  • Nitro Group (-NO2): This is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the protons ortho and para to it.

  • Hydroxyl Group (-OH): This is an electron-donating group, which shields (shifts to a lower ppm value) the protons ortho and para to it.

  • Methyl Ester Group (-COOCH3): This is an electron-withdrawing group.

Based on these effects, we can predict the relative chemical shifts of the aromatic protons (H-2, H-4, and H-6).

Data Presentation

The predicted 1H NMR data for this compound is summarized in the table below. For comparison, experimental data for the closely related compound, Methyl 3-nitrobenzoate, is also provided.

Compound Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
This compound H-28.5 - 8.7t (triplet)1H
H-48.2 - 8.4t (triplet)1H
H-67.6 - 7.8t (triplet)1H
-OH5.0 - 6.0 (broad)s (singlet)1H
-OCH3~3.9s (singlet)3H
Methyl 3-nitrobenzoate (Experimental) Aromatic H's8.42 (m), 8.38 (m), 7.67 (t)m, m, t4H
-OCH34.00s3H

Experimental Protocols

Standard 1H NMR Acquisition Protocol

A standard protocol for acquiring a 1H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can affect the chemical shift of the hydroxyl proton.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

    • Spectral Width: A range of 0-12 ppm is typically sufficient.

  • Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integration: Integrate the area under each peak to determine the relative number of protons.

Mandatory Visualization

G This compound Structure and Proton Environments cluster_molecule C1 C C2 C(H-2) C1->C2 C1_sub C=O C1->C1_sub C3 C C2->C3 C4 C(H-4) C3->C4 C3_sub OH C3->C3_sub C5 C C4->C5 C6 C(H-6) C5->C6 C5_sub NO2 C5->C5_sub C6->C1 C1_O O C1_sub->C1_O C1_CH3 CH3 C1_O->C1_CH3

Caption: Structure of this compound with labeled proton environments.

13C NMR Spectral Analysis: A Comparative Guide for Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 13C NMR spectrum of Methyl 3-hydroxy-5-nitrobenzoate, offering a comparative perspective with related compounds. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and provides experimental data for comparative analysis with Methyl 3-nitrobenzoate and Methyl 3-hydroxybenzoate. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomThis compound (Predicted)Methyl 3-nitrobenzoate (Experimental)[1]Methyl 3-hydroxybenzoate (Predicted)
C1~133 ppm131.7 ppm~131 ppm
C2~116 ppm124.3 ppm~118 ppm
C3~159 ppm148.1 ppm~158 ppm
C4~116 ppm127.2 ppm~122 ppm
C5~149 ppm129.5 ppm~118 ppm
C6~122 ppm135.1 ppm~129 ppm
C=O~164 ppm164.7 ppm~167 ppm
O-CH3~53 ppm52.6 ppm~52 ppm

Note: Predicted values are estimated based on standard substituent effects on the benzene ring. Experimental values are cited from literature.

Spectral Interpretation and Comparative Analysis

The 13C NMR spectrum of an aromatic compound is significantly influenced by the electronic effects of its substituents. In this compound, the hydroxyl (-OH), nitro (-NO2), and methyl ester (-COOCH3) groups each play a distinct role in determining the chemical shifts of the aromatic carbons.

  • Hydroxyl Group (-OH): As an electron-donating group, the -OH group increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm value) of these carbons.

  • Nitro Group (-NO2): The -NO2 group is a strong electron-withdrawing group, which decreases the electron density of the ring and causes a significant downfield shift (higher ppm value) for the attached carbons.[2]

  • Methyl Ester Group (-COOCH3): This group is electron-withdrawing and deshields the ipso-carbon (C1) and other carbons in the ring to a lesser extent.

By comparing the predicted spectrum of this compound with the experimental data for Methyl 3-nitrobenzoate, the influence of the additional hydroxyl group can be inferred. Similarly, a comparison with Methyl 3-hydroxybenzoate would highlight the impact of the nitro group.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum is provided below. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample (this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean NMR tube.[3]

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3][4]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency.

  • Typical acquisition parameters for a routine 13C spectrum include:[5]

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds (can be increased for better quantification of quaternary carbons)[6]

    • Number of Scans (ns): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[4]

  • Employ broadband proton decoupling to simplify the spectrum by removing 1H-13C coupling, resulting in a spectrum where each unique carbon appears as a singlet.[4]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks if quantitative analysis is required (note: routine 13C NMR is often not strictly quantitative without specific parameter adjustments).

G cluster_workflow 13C NMR Analysis Workflow SamplePrep Sample Preparation Acquisition Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A standard workflow for 13C NMR spectral analysis.

Logical Relationships of Substituent Effects

The chemical shift of each carbon in the aromatic ring is a result of the combined electronic effects of all substituents. The diagram below illustrates the logical influence of the electron-donating hydroxyl group and the electron-withdrawing nitro and methyl ester groups on the carbon chemical shifts.

G cluster_effects Substituent Effects on Chemical Shifts OH -OH Group EDG Electron Donating OH->EDG NO2 -NO2 Group EWG Electron Withdrawing NO2->EWG COOCH3 -COOCH3 Group COOCH3->EWG Upfield Upfield Shift (Shielding) EDG->Upfield Downfield Downfield Shift (Deshielding) EWG->Downfield

Caption: Influence of substituent electronic effects on 13C NMR chemical shifts.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular characterization is fundamental. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of Methyl 3-hydroxy-5-nitrobenzoate against structurally similar compounds, offering a framework for identification and further investigation. While a direct experimental spectrum for the target compound is not publicly available, this guide leverages data from related molecules to predict its fragmentation behavior.

Comparative Fragmentation Analysis

The fragmentation pattern of a molecule in mass spectrometry provides a unique fingerprint based on its structural lability. To predict the behavior of this compound, we can analyze the fragmentation of compounds sharing its core functional groups: a methyl ester, a hydroxyl group, and a nitro group on a benzene ring. The following table summarizes the key fragments observed in the mass spectra of related compounds, which informs the predicted fragmentation of our target molecule.

Compound NameMolecular Weight ( g/mol )Parent Ion (m/z)Key Fragment Ions (m/z) and Corresponding Neutral Losses
This compound (Predicted) 197.14197[M-OCH3]+ (166), [M-NO2]+ (151), [M-COOCH3]+ (138), Loss of NO2 then CO (123)
Methyl 3-nitrobenzoate181.15181[M-OCH3]+ (150), [M-NO2]+ (135), [M-COOCH3]+ (122), Loss of NO2 then CO (107)[1][2][3]
Methyl 3-hydroxybenzoate152.15152[M-OCH3]+ (121), [M-COOCH3]+ (93)[4]
Methyl 2-hydroxy-3-nitrobenzoate197.14197[M-OCH3]+ (166), [M-NO2]+ (151)[5]
Methyl 4-hydroxy-3-nitrobenzoate197.14197Data not readily available in detail[6]

The predicted fragmentation of this compound is expected to follow established patterns for aromatic nitro compounds and methyl benzoates. The molecular ion peak is anticipated at an m/z of 197. Key fragmentation pathways likely include the loss of the methoxy group (-OCH3) to yield a fragment at m/z 166, the loss of the nitro group (-NO2) resulting in a fragment at m/z 151, and the cleavage of the entire methoxycarbonyl group (-COOCH3) to produce an ion at m/z 138. Further fragmentation of the [M-NO2]+ ion by the loss of carbon monoxide (CO) is also a probable event, leading to a fragment at m/z 123.

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, which then undergoes a series of bond cleavages to form various fragment ions. The logical relationship of the primary fragmentation steps is depicted below.

G Predicted Fragmentation Pathway of this compound M This compound (m/z = 197) F1 [M-OCH3]+ (m/z = 166) M->F1 -OCH3 F2 [M-NO2]+ (m/z = 151) M->F2 -NO2 F3 [M-COOCH3]+ (m/z = 138) M->F3 -COOCH3 F4 [M-NO2-CO]+ (m/z = 123) F2->F4 -CO

Predicted fragmentation of this compound.

Experimental Protocols

The following is a general protocol for obtaining a mass spectrum of a small organic molecule like this compound using Electron Ionization (EI) Mass Spectrometry, a common and robust technique.[7][8][9]

1. Sample Preparation:

  • A small amount of the solid this compound is dissolved in a volatile solvent, such as methanol or acetone, to a concentration of approximately 1 mg/mL.

2. Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source is used. This could be a standalone mass spectrometer or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

3. Introduction of the Sample:

  • Direct Infusion: The sample solution is introduced directly into the ion source via a heated probe. The solvent is evaporated, and the sample is volatilized into the gas phase.

  • GC Inlet: If using a GC-MS, the sample solution is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on the GC column before entering the mass spectrometer's ion source.

4. Ionization:

  • In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][10] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•). The high energy of the electrons also induces fragmentation of the molecular ion.

5. Mass Analysis:

  • The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

6. Detection:

  • The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

7. Data Analysis:

  • The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This fragmentation pattern is then used to deduce the structure of the compound and can be compared with libraries of known spectra for confirmation.

References

A Comparative Guide to the Infrared Spectroscopy Analysis of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in Methyl 3-hydroxy-5-nitrobenzoate using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the expected vibrational frequencies and compares them with related compounds to aid in spectral interpretation and characterization.

This compound is a multi-functionalized aromatic compound. Its infrared spectrum is characterized by the distinct absorption bands of its hydroxyl (-OH), nitro (-NO₂), and methyl ester (-COOCH₃) functionalities, in addition to the benzene ring itself. By comparing its spectrum with those of simpler analogues—methyl benzoate, methyl 3-hydroxybenzoate, and methyl 3-nitrobenzoate—we can precisely assign its key vibrational modes.

Comparative Infrared Spectroscopy Data

To effectively identify the characteristic peaks of this compound, its expected spectrum is analyzed in the context of its structural components. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxyl group significantly influence the positions of the other functional group absorptions, particularly the carbonyl stretch of the ester.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Methyl Benzoate (Experimental, cm⁻¹)Methyl 3-hydroxybenzoate (Experimental, cm⁻¹)Methyl 3-nitrobenzoate (Experimental, cm⁻¹)
Hydroxyl O-H Stretch (H-bonded)Broad, ~3500-3300-Broad, ~3350-
Aromatic Ring C-H Stretch~3100-3000~3030[1][2]~3050~3030[3]
C=C Stretch~1620, ~1590, ~1470~1600-1450[4]~1600, ~1460~1600-1450[3]
Ester Group C=O Stretch~1720-1710~1730-1715[2]~1715~1750-1735[5][6]
C-O Stretch~1300-1250~1280[4]~1290~1250-1000[6]
Nitro Group Asymmetric NO₂ Stretch~1540-1520--~1550-1520[5][6]
Symmetric NO₂ Stretch~1350-1340--~1350[5][7]
Methyl Group C-H Stretch~2960<3040[1]~2950~2900[8]

Note: The expected values for this compound are based on typical group frequencies and analysis of the related compounds cited. Experimental values may vary slightly based on the sample preparation and instrument.

Logical Analysis of Functional Group Contributions

The final infrared spectrum of this compound is a composite of the vibrational modes of its individual functional groups, which are influenced by their electronic and spatial relationships on the benzene ring. The diagram below illustrates this relationship.

G cluster_substituents Substituent Functional Groups cluster_core Core Structure cluster_spectrum Characteristic IR Absorptions OH Hydroxyl Group (-OH) Benzene Benzene Ring OH_Stretch Broad O-H Stretch (~3500-3300 cm⁻¹) OH->OH_Stretch Vibrational Mode CO_Stretch C=O Stretch (~1715 cm⁻¹) OH->CO_Stretch H-bonding lowers frequency NO2 Nitro Group (-NO2) NO2_Stretch Asymmetric & Symmetric NO₂ Stretches (~1530 & ~1345 cm⁻¹) NO2->NO2_Stretch Vibrational Mode NO2->CO_Stretch Inductive effect may alter frequency Ester Methyl Ester Group (-COOCH3) Ester->CO_Stretch Vibrational Mode Aromatic_Stretch Aromatic C=C & C-H Stretches Benzene->Aromatic_Stretch Vibrational Mode

Influence of functional groups on the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The following protocol outlines a standard procedure for acquiring the FTIR spectrum of a solid organic compound like this compound using the ATR method, which requires minimal sample preparation.[9]

Objective: To obtain a high-quality infrared spectrum of the analyte for functional group identification.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • This compound (solid sample)

  • Spatula

  • Cleaning solvent (e.g., isopropanol)

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed all startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal from the final sample spectrum.[9]

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the ATR press arm to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[9]

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample over a typical scanning range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).[9]

  • Data Processing and Cleaning:

    • After data collection, clean the sample from the ATR crystal using a dry, lint-free wipe, followed by a wipe dampened with isopropanol. Ensure the crystal is clean for the next user.

    • Process the acquired spectrum using the spectrometer software. This may include baseline correction or other necessary adjustments.

Experimental Workflow Diagram

The diagram below illustrates the standard workflow for acquiring an FTIR spectrum using the ATR technique.

A Start: Prepare Spectrometer B Clean ATR Crystal Surface A->B C Record Background Spectrum B->C D Place Sample on Crystal C->D E Apply Pressure with Press Arm D->E F Acquire Sample Spectrum (4000-400 cm⁻¹) E->F G Clean Crystal Surface F->G H End: Process and Analyze Data G->H

Workflow for ATR-FTIR Spectroscopy.

References

A Comparative Guide to the Accurate Melting Point Determination of Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and detailed protocol for the accurate determination of the melting point of purified Methyl 3-hydroxy-5-nitrobenzoate. It is intended for researchers, scientists, and drug development professionals who require precise data for compound characterization and purity assessment. The guide compares the melting point of the target compound with structurally similar nitrobenzoate derivatives and outlines a standardized experimental workflow.

Comparative Melting Point Data

The melting point is a critical physical property for identifying a crystalline solid and assessing its purity. The presence of impurities typically leads to a depression and broadening of the melting point range.[1] The table below summarizes the reported melting points for this compound and several structural analogs, illustrating the impact of substituent placement and type on this key characteristic.

Compound NameMolecular FormulaReported Melting Point (°C)
This compound C₈H₇NO₅ 154 - 156 [2]
Methyl 3-nitrobenzoateC₈H₇NO₄78 - 80[3][4]
Methyl 2-hydroxy-5-nitrobenzoateC₈H₇NO₅113.0 - 119.0[5]
Methyl 3-hydroxybenzoateC₈H₇O₃70 - 72[3]
Methyl 3,5-dinitrobenzoateC₈H₆N₂O₆107 - 109[3]

Experimental Protocol: Capillary Method for Melting Point Determination

The following protocol details the widely accepted capillary method for determining the melting point of a solid crystalline substance using a modern melting point apparatus.[6][7][8]

Apparatus and Materials:

  • Melting point apparatus

  • Calibrated thermometer or digital temperature sensor

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Purified, dry sample of this compound

Procedure:

  • Sample Preparation:

    • Ensure the crystalline sample is completely dry, as residual solvent can act as an impurity and depress the melting range.[9][10]

    • If the crystals are not a fine powder, gently pulverize them using a clean, dry mortar and pestle.[8]

    • Jab the open end of a capillary tube into the powdered sample.[9]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To pack the sample tightly, drop the capillary tube (closed end down) several times through a long, narrow tube (e.g., a glass tube).[9][10]

    • The final packed sample height should be between 2–3 mm to ensure uniform heat transfer.[7][10]

  • Instrument Setup and Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.[10]

    • For an unknown compound: First, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting range. Allow the apparatus to cool before performing a precise measurement.[1]

    • For a known compound: Set the starting temperature to at least 15-20°C below the expected melting point (e.g., for this compound, start at ~135°C).[9][10]

    • Set the heating rate to a slow, controlled ramp of 1–2°C per minute as the temperature approaches the expected melting point. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[9]

  • Data Recording:

    • Observe the sample closely through the viewing eyepiece.[6]

    • Record the temperature at which the first droplet of liquid is visible. This is the beginning of the melting range.[9]

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid. This marks the end of the melting range.

    • A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Never re-melt a sample; always use a fresh sample in a new capillary tube for each determination to ensure accuracy.[6]

    • Dispose of the used capillary tube in a designated sharps or glass waste container.

Workflow Visualization

The following diagram illustrates the logical workflow for the accurate determination of a compound's melting point.

MeltingPointWorkflow start Start prep_sample 1. Sample Preparation start->prep_sample dry_sample Ensure Sample is Dry prep_sample->dry_sample grind_sample Grind to Fine Powder dry_sample->grind_sample pack_capillary Pack Capillary Tube (2-3 mm) grind_sample->pack_capillary instrument_setup 2. Instrument Setup pack_capillary->instrument_setup insert_tube Insert Capillary Tube instrument_setup->insert_tube set_temp Set Start Temp (~20°C below expected MP) insert_tube->set_temp measurement 3. Measurement set_temp->measurement heat_slowly Heat Slowly (1-2°C / min) measurement->heat_slowly observe Observe for Phase Change heat_slowly->observe data_recording 4. Data Recording observe->data_recording record_start Record T₁ (First Droplet) data_recording->record_start record_end Record T₂ (Completely Liquid) record_start->record_end report Report Melting Range (T₁ - T₂) record_end->report end_process End report->end_process

Workflow for Accurate Melting Point Determination.

References

Comparative Reactivity of Methyl 3-hydroxy-5-nitrobenzoate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for predictable and efficient synthesis design. This guide provides a comprehensive comparison of the chemical reactivity of Methyl 3-hydroxy-5-nitrobenzoate and its key positional isomers. The analysis is grounded in fundamental principles of physical organic chemistry, supported by available data, to inform synthetic strategy and experimental design.

The reactivity of a substituted benzene ring is intricately governed by the electronic properties of its substituents—specifically, their inductive and resonance effects. These effects modulate the electron density of the aromatic system and influence the stability of intermediates in chemical reactions. In the case of methyl hydroxynitrobenzoates, the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro (-NO2) and methyl ester (-COOCH3) groups dictates the overall reactivity and regioselectivity of various transformations.

Isomers Under Comparison

This guide focuses on the comparative reactivity of this compound and five of its isomers, selected to represent a range of substitution patterns:

  • This compound

  • Methyl 4-hydroxy-3-nitrobenzoate

  • Methyl 2-hydroxy-5-nitrobenzoate

  • Methyl 2-hydroxy-3-nitrobenzoate

  • Methyl 5-hydroxy-2-nitrobenzoate

  • Methyl 3-hydroxy-4-nitrobenzoate

Theoretical Framework for Reactivity

The reactivity of these isomers is primarily assessed in the context of two major reaction types: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). Additionally, the reactivity of the functional groups themselves (ester hydrolysis and acidity of the hydroxyl group) is considered.

Substituent Effects:

  • Hydroxyl Group (-OH): A strong activating group due to its +R (resonance) effect, which donates electron density to the ring, particularly at the ortho and para positions. It has a weak -I (inductive) effect.

  • Nitro Group (-NO2): A strong deactivating group due to its potent -R and -I effects, which withdraw electron density from the ring, especially from the ortho and para positions.

  • Methyl Ester Group (-COOCH3): A deactivating group with a moderate -I effect and a -R effect. It directs incoming electrophiles to the meta position.

The overall reactivity of the benzene ring towards electrophiles is a net result of these competing electronic influences. A higher degree of activation from the hydroxyl group, with minimal deactivation from the electron-withdrawing groups at positions that do not electronically conflict, will result in higher reactivity.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are favored on electron-rich aromatic rings. The hydroxyl group is the dominant activating group among the substituents and will therefore be the primary director of electrophilic attack to the positions ortho and para to it. The nitro and methyl ester groups are deactivating and will hinder the reaction.

Predicted Order of Reactivity towards EAS (from most reactive to least reactive):

  • Methyl 2-hydroxy-5-nitrobenzoate & Methyl 5-hydroxy-2-nitrobenzoate (Highest Reactivity): In these isomers, the powerful activating -OH group and the deactivating -NO2 group are para to each other in the case of the 2-hydroxy-5-nitro isomer, and ortho in the 5-hydroxy-2-nitro isomer. This arrangement allows for strong resonance stabilization of the intermediate carbocation (arenium ion) during electrophilic attack at positions ortho and para to the -OH group. The positions are activated by the -OH group and not simultaneously strongly deactivated by the other substituents.

  • Methyl 4-hydroxy-3-nitrobenzoate & Methyl 2-hydroxy-3-nitrobenzoate: In these isomers, the activating -OH group and a deactivating group are ortho to each other. This leads to a slightly lower activation compared to the first group, as the directing effects are more congested.

  • Methyl 3-hydroxy-4-nitrobenzoate: Here, the activating -OH group is meta to the deactivating -NO2 group. While the -OH group still activates the ring, the positions ortho and para to it are also influenced by the deactivating groups, leading to moderate reactivity.

  • This compound (Lowest Reactivity): In this isomer, the positions ortho and para to the activating -OH group (positions 2, 4, and 6) are also meta to both deactivating groups. This leads to a significant reduction in the overall electron density of the ring, making it the least reactive towards electrophilic attack.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

IsomerKey Substituent PositionsPredicted Relative ReactivityRationale
Methyl 2-hydroxy-5-nitrobenzoate-OH and -NO2 are paraHighStrong activation from -OH at positions not strongly deactivated by -NO2 and -COOCH3.
Methyl 5-hydroxy-2-nitrobenzoate-OH and -NO2 are orthoHighSimilar to the above, with strong activation from the -OH group.
Methyl 4-hydroxy-3-nitrobenzoate-OH and -NO2 are orthoModerate-HighActivating and deactivating groups are adjacent, leading to some conflicting electronic effects.
Methyl 2-hydroxy-3-nitrobenzoate-OH and -NO2 are orthoModerate-HighSimilar reasoning to the 4-hydroxy-3-nitro isomer.
Methyl 3-hydroxy-4-nitrobenzoate-OH and -NO2 are metaModerateThe activating effect of the -OH group is less pronounced due to the positioning of deactivating groups.
This compound-OH is meta to both -NO2 and -COOCH3LowThe positions activated by the -OH group are all meta to the deactivating groups, leading to overall low ring electron density.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored on electron-poor aromatic rings, particularly when a good leaving group is present and is ortho or para to a strong electron-withdrawing group. While none of the primary substituents (-OH, -NO2, -COOCH3) are typical leaving groups, the nitro group strongly activates the ring for nucleophilic attack. The reactivity in this context would typically be assessed by introducing a leaving group (e.g., a halogen) onto the ring.

For the parent isomers, the reactivity towards a hypothetical nucleophilic attack would be highest for the isomers with the most electron-deficient rings.

Predicted Order of Reactivity towards SNAr (from most reactive to least reactive):

  • This compound (Highest Reactivity): The synergistic electron-withdrawing effects of the nitro and methyl ester groups, with minimal electronic opposition from the meta-positioned hydroxyl group, make this ring the most electron-deficient and thus most susceptible to nucleophilic attack.

  • Methyl 3-hydroxy-4-nitrobenzoate & Methyl 4-hydroxy-3-nitrobenzoate: The presence of the nitro group strongly activates the ring for nucleophilic attack, especially at positions ortho and para to it.

  • Methyl 2-hydroxy-5-nitrobenzoate & Methyl 5-hydroxy-2-nitrobenzoate: The electron-donating resonance effect of the hydroxyl group counteracts the electron-withdrawing effects of the nitro and ester groups to some extent, reducing the ring's electrophilicity compared to the isomers above.

  • Methyl 2-hydroxy-3-nitrobenzoate (Lowest Reactivity): The proximity of the electron-donating hydroxyl group to the nitro and ester groups can lead to steric hindrance and electronic repulsion, potentially making nucleophilic attack less favorable.

Acidity of the Hydroxyl Group (pKa)

The acidity of the phenolic hydroxyl group is influenced by the electronic effects of the other substituents. Electron-withdrawing groups stabilize the resulting phenoxide ion through delocalization of the negative charge, thus increasing acidity (lowering the pKa).

Predicted Order of Acidity of the -OH group (from most acidic to least acidic):

  • Methyl 2-hydroxy-5-nitrobenzoate & Methyl 5-hydroxy-2-nitrobenzoate: The nitro group is ortho or para to the hydroxyl group, allowing for strong resonance stabilization of the phenoxide ion.

  • Methyl 4-hydroxy-3-nitrobenzoate & Methyl 2-hydroxy-3-nitrobenzoate: The nitro group is ortho to the hydroxyl group, providing significant stabilization of the conjugate base.

  • Methyl 3-hydroxy-4-nitrobenzoate: The nitro group is meta to the hydroxyl group, so it can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the phenoxide ion than resonance.

  • This compound: The nitro and ester groups are meta to the hydroxyl group, providing the least stabilization to the phenoxide ion among the isomers.

Ester Hydrolysis

The rate of hydrolysis of the methyl ester group is sensitive to the electronic environment of the carbonyl carbon. Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Predicted Order of Ester Hydrolysis Rate (from fastest to slowest):

  • This compound (Fastest): The cumulative electron-withdrawing effects of the nitro and hydroxyl groups (meta to the ester) increase the electrophilicity of the carbonyl carbon.

  • Other isomers: The relative rates of hydrolysis for the other isomers are more difficult to predict without experimental data, as the positioning of the electron-donating hydroxyl group relative to the ester will have a significant impact. Generally, isomers where the hydroxyl group is ortho or para to the ester may have slower hydrolysis rates due to the +R effect donating electron density towards the ester group.

Experimental Protocols

While direct comparative data is lacking, the following are representative experimental protocols that could be employed to quantitatively assess the reactivity of these isomers.

Protocol 1: Competitive Nitration for EAS Reactivity

Objective: To determine the relative rates of nitration of two different methyl hydroxynitrobenzoate isomers.

Materials:

  • Two different methyl hydroxynitrobenzoate isomers

  • Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid)

  • Inert solvent (e.g., dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., a stable, unreactive aromatic compound)

  • Quenching solution (ice-water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC or HPLC instrument with a suitable column and detector

Procedure:

  • Prepare equimolar solutions of the two isomers and the internal standard in the inert solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a sub-stoichiometric amount of the pre-cooled nitrating mixture dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).

  • Quench the reaction by pouring it into a beaker of ice-water.

  • Extract the organic products with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the composition of the organic layer by GC or HPLC.

  • The ratio of the nitrated products, corrected by the internal standard, will give the relative reactivity of the two isomers.

Protocol 2: Spectrophotometric Assay for Ester Hydrolysis Rate

Objective: To determine the rate constant for the alkaline hydrolysis of a methyl hydroxynitrobenzoate isomer.

Materials:

  • Methyl hydroxynitrobenzoate isomer

  • Sodium hydroxide solution of known concentration

  • Buffer solution (to maintain constant pH)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted cell holder

Procedure:

  • Prepare a stock solution of the isomer in a suitable solvent (e.g., ethanol).

  • Prepare a reaction mixture in a quartz cuvette containing the buffer and sodium hydroxide solution, and allow it to equilibrate to the desired temperature in the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the isomer stock solution into the cuvette and mix quickly.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the product (the carboxylate) has a different absorbance from the reactant (the ester). This is often in the UV range.

  • The rate of the reaction can be determined by plotting the absorbance change over time and fitting the data to the appropriate rate law (typically pseudo-first-order under these conditions).

  • Repeat the experiment for each isomer to compare their hydrolysis rate constants.

Visualizing Reactivity Relationships

The following diagrams, generated using Graphviz, illustrate the structures of the isomers and the logical workflow for assessing their reactivity.

Isomer_Structures cluster_0 This compound cluster_1 Methyl 4-hydroxy-3-nitrobenzoate cluster_2 Methyl 2-hydroxy-5-nitrobenzoate cluster_3 Methyl 2-hydroxy-3-nitrobenzoate cluster_4 Methyl 5-hydroxy-2-nitrobenzoate cluster_5 Methyl 3-hydroxy-4-nitrobenzoate 3_hydroxy_5_nitro 3_hydroxy_5_nitro 4_hydroxy_3_nitro 4_hydroxy_3_nitro 2_hydroxy_5_nitro 2_hydroxy_5_nitro 2_hydroxy_3_nitro 2_hydroxy_3_nitro 5_hydroxy_2_nitro 5_hydroxy_2_nitro 3_hydroxy_4_nitro 3_hydroxy_4_nitro EAS_Reactivity_Logic A Assess Substituent Effects B Identify Dominant Activating Group (-OH) A->B C Analyze Position of Deactivating Groups (-NO2, -COOCH3) relative to -OH A->C D Positions ortho/para to -OH are most activated B->D E Deactivating groups reduce electron density C->E F Predict Relative Reactivity for EAS D->F E->F G High Reactivity: -OH activation is maximal, minimal conflict from deactivators F->G H Moderate Reactivity: -OH activation is partially offset by deactivators F->H I Low Reactivity: -OH activation is significantly counteracted by deactivators F->I Experimental_Workflow A Select Isomers for Comparison B Choose Reactivity Assay (e.g., Competitive Nitration) A->B C Define Reaction Conditions (Stoichiometry, Temp, Time) B->C D Perform Reaction with Internal Standard C->D E Quench Reaction and Work-up D->E F Analyze Product Mixture (GC/HPLC) E->F G Calculate Relative Product Ratios F->G H Determine Relative Reactivity G->H

Comparative Antimicrobial Activity of Nitrobenzoate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the antimicrobial properties of nitrobenzoate isomers, specifically focusing on ortho-, meta-, and para-nitrobenzoate. While direct, comprehensive comparative studies on the antimicrobial activity of these specific isomers are limited in publicly available literature, this document synthesizes the existing knowledge on the antimicrobial effects of nitroaromatic compounds and presents data on related derivatives. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Nitroaromatic compounds have a long history in the treatment of infectious diseases, exhibiting a broad spectrum of activity against bacteria, fungi, and parasites.[1] The antimicrobial efficacy of these molecules is closely tied to the presence of the nitro (NO2) group.[1]

General Mechanism of Action of Nitroaromatic Compounds

The antimicrobial action of nitroaromatic compounds is generally dependent on the reductive activation of the nitro group within the microbial cell.[2][3] This bioactivation is catalyzed by microbial nitroreductases, which are enzymes capable of reducing the nitro group.[1][2] This process generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[1][4] These reactive species can cause significant damage to critical cellular components such as DNA, proteins, and lipids, ultimately leading to microbial cell death.[1][4]

Quantitative Antimicrobial Activity Data

CompoundTest OrganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[5]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[5]
2-[(2-nitro-1-phenylethyl)thio]benzoic acidStaphylococcus aureus ATCC 25923>500[6]
2-[(2-nitro-1-phenylethyl)thio]benzoic acidBacillus subtilis ATCC 6633>500[6]
2-[(2-nitro-1-phenylethyl)thio]benzoic acidPseudomonas aeruginosa ATCC 27853>500[6]
2-[(2-nitro-1-phenylethyl)thio]benzoic acidEscherichia coli ATCC 25922>500[6]
5-nitro-2-phenyl-1H-benzoimidazoleBacillus cereusNot specified (equipotent to Streptomycin)[7]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl)phenolEscherichia coliNot specified (good activity)[7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for quantifying the in vitro antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a commonly used technique.

Broth Microdilution Method for MIC Determination

This protocol is adapted from established guidelines for broth microdilution assays.[8][9][10]

1. Materials:

  • Test compound (e.g., nitrobenzoate isomer) stock solution of known concentration.

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal strains (quality control strains and clinical isolates).

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or densitometer.

  • Multichannel pipette.

  • Incubator (35 ± 2°C for bacteria, 30°C for fungi).

2. Preparation of Antimicrobial Dilutions:

  • Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Typically, add 100 µL of broth to wells 2 through 12.

  • Add 200 µL of the highest concentration of the test compound to well 1.

  • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10.

  • Discard 100 µL from well 10.

  • Well 11 serves as the growth control (broth and inoculum, no compound).

  • Well 12 serves as the sterility control (broth only).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation:

  • Add 100 µL of the final inoculum to wells 1 through 11.

  • Do not inoculate the sterility control well (well 12).

5. Incubation:

  • Cover the plate and incubate at the appropriate temperature and duration (e.g., 16-20 hours for most bacteria).

6. Reading the MIC:

  • Following incubation, visually inspect the plate for bacterial or fungal growth.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizations

To better illustrate the experimental process and the proposed mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock Stock Solution of Compound plate 96-Well Plate Serial Dilution stock->plate Add & Serially Dilute media Growth Media media->plate inoculum Microbial Inoculum (0.5 McFarland) inoculum->plate Inoculate Wells incubator Incubate (e.g., 37°C, 18-24h) plate->incubator readout Read MIC (Lowest concentration with no growth) incubator->readout

Figure 1. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism_of_Action cluster_cell Microbial Cell cluster_targets Cellular Targets Nitrocompound Nitroaromatic Compound (Prodrug) Nitroreductase Nitroreductase Nitrocompound->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Damage Proteins Proteins ReactiveIntermediates->Proteins Damage Lipids Lipids ReactiveIntermediates->Lipids Damage CellDeath Cell Death

Figure 2. Proposed mechanism of action for nitroaromatic antimicrobial compounds.

Conclusion

While direct comparative data on the antimicrobial activity of ortho-, meta-, and para-nitrobenzoate isomers is currently lacking, the broader class of nitroaromatic compounds demonstrates significant antimicrobial potential. The mechanism of action is generally understood to involve the intracellular reduction of the nitro group to cytotoxic reactive species. Further research is warranted to systematically evaluate and compare the antimicrobial efficacy of the individual nitrobenzoate isomers against a comprehensive panel of clinically relevant microorganisms. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations, which could lead to the development of novel and effective antimicrobial agents.

References

Confirming the Structure of Synthesized Methyl 3-hydroxy-5-nitrobenzoate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of synthesized Methyl 3-hydroxy-5-nitrobenzoate using comparative spectroscopic data. This guide provides a comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols.

Introduction

In the synthesis of novel compounds for pharmaceutical and research applications, rigorous structural confirmation is paramount. This guide provides a systematic approach to verifying the successful synthesis of this compound by comparing its spectroscopic data with that of structurally related compounds: Methyl 3-hydroxybenzoate and Methyl 3,5-dinitrobenzoate. The objective is to provide a clear and data-supported framework for the unambiguous identification of the target molecule.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound is achieved through the combined interpretation of various spectroscopic techniques. The following tables summarize the key quantitative data obtained for the target compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-H-OCH₃-OH
This compound ~8.3 (s, 1H), ~8.0 (s, 1H), ~7.6 (s, 1H)~3.9 (s, 3H)~5.9 (br s, 1H)
Methyl 3-hydroxybenzoate7.52 (t, 1H), 7.25 (m, 2H), 6.95 (m, 1H)3.89 (s, 3H)5.65 (br s, 1H)
Methyl 3,5-dinitrobenzoate9.21 (t, 1H), 9.15 (d, 2H)4.04 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC=OAr-C-OAr-C-NO₂Ar-CAr-CH-OCH₃
This compound ~164~158~149~133~122, ~118, ~116~53
Methyl 3-hydroxybenzoate167.0155.9-131.2129.6, 121.8, 117.3, 117.152.3
Methyl 3,5-dinitrobenzoate162.2-148.8134.3129.8, 119.753.4

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C=O StretchC=C Stretch (Aromatic)C-O StretchN-O Stretch (NO₂)
This compound ~3400 (broad)~3100~1730~1600, ~1450~1250~1530, ~1350
Methyl 3-hydroxybenzoate3600-3200 (broad)306817181589, 14581255-
Methyl 3,5-dinitrobenzoate-310017281629, 146412791545, 1348

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 197166 ([M-OCH₃]⁺), 138 ([M-COOCH₃]⁺), 121 ([M-NO₂-CH₃]⁺)
Methyl 3-hydroxybenzoate152121 ([M-OCH₃]⁺), 93 ([M-COOCH₃]⁺)
Methyl 3,5-dinitrobenzoate226195 ([M-OCH₃]⁺), 167 ([M-COOCH₃]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the subsequent spectroscopic analyses are provided below.

Synthesis of this compound

A plausible synthetic route involves the nitration of Methyl 3-hydroxybenzoate.

Materials:

  • Methyl 3-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add Methyl 3-hydroxybenzoate to concentrated sulfuric acid with stirring.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction is stirred for a specified time while monitoring the progress by thin-layer chromatography (TLC).

  • The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

  • For ¹H NMR, standard acquisition parameters were used.

  • For ¹³C NMR, a proton-decoupled sequence was employed.

Infrared (IR) Spectroscopy:

  • IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • A small amount of the solid sample was placed directly on the ATR crystal.

  • The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra were acquired using an Electron Ionization (EI) mass spectrometer.

  • The sample was introduced directly into the ion source.

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of the synthesized product.

structure_confirmation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_comparison Data Comparison & Analysis Synthesis Synthesize Methyl 3-hydroxy-5-nitrobenzoate Purification Purify and Isolate the Product Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare with Data of Alternative Compounds HNMR->Comparison CNMR->Comparison IR->Comparison MS->Comparison Structure Confirm Structure of This compound Comparison->Structure

Caption: Workflow for Synthesis and Structural Confirmation.

Objective Comparison and Conclusion

The spectroscopic data obtained for the synthesized product aligns with the expected structure of this compound and is distinctly different from the data of the comparative compounds.

  • ¹H NMR: The presence of three distinct aromatic proton signals, a methoxy singlet, and a hydroxyl proton signal is characteristic of the target compound's substitution pattern. This pattern differs significantly from the simpler spectra of Methyl 3-hydroxybenzoate and the highly deshielded protons of Methyl 3,5-dinitrobenzoate.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon, the aromatic carbons attached to the oxygen and nitro groups, and the methoxy carbon are all consistent with the proposed structure. The number of unique carbon signals further confirms the substitution pattern.

  • IR Spectroscopy: The presence of a broad O-H stretch, a sharp C=O stretch, and characteristic N-O stretching bands for the nitro group provides strong evidence for the key functional groups in this compound.

  • Mass Spectrometry: The molecular ion peak at m/z 197 corresponds to the molecular weight of the target compound. The fragmentation pattern, showing the loss of the methoxy and nitro groups, further supports the assigned structure.

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxy-5-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 3-hydroxy-5-nitrobenzoate, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds with nitro and benzoate functional groups are typically classified as hazardous. Aromatic nitro compounds can be toxic and may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is mandatory to treat this compound and any contaminated materials as hazardous waste.[1]

Key Safety Precautions:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile or other chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1]

  • Avoid generating dust when handling the solid form of the compound.[4][6]

  • Prevent the chemical from entering drains or waterways.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for similar compounds, which can serve as a conservative reference in the absence of specific data for this compound.

PropertyValueSource CompoundReference
Physical Properties
Melting Point78 - 80 °C (172 - 176 °F)Methyl 3-nitrobenzoate
Boiling Point279 °C (534 °F)Methyl 3-nitrobenzoate
Toxicity
Acute Oral Toxicity (LD50, Rat)1,075 mg/kg3-Nitrobenzaldehyde[1]
GHS Hazard Classifications
Skin Corrosion/IrritationCategory 23-Nitrobenzaldoxime[1]
Serious Eye Damage/IrritationCategory 23-Nitrobenzaldoxime[1]
Specific Target Organ ToxicityCategory 3 (Respiratory Tract Irritation)3-Nitrobenzaldoxime[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1][7]

Waste Segregation and Collection
  • Solid Waste: Collect any surplus or expired solid this compound in a designated, clearly labeled hazardous waste container.[1] The container must be robust, chemically resistant, and have a secure lid.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[1] Ensure the solvent is compatible with the other contents of the container and that halogenated and non-halogenated solvent wastes are segregated.[3]

  • Contaminated Materials: Any items contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should be collected in a designated solid hazardous waste container.

Labeling of Hazardous Waste Containers

Properly label the hazardous waste container with the following information:[1][8]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Irritant," "Toxic").

  • The date of accumulation.

Storage of Hazardous Waste

Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][8] This area should be at or near the point of generation.[8] The storage area must have secondary containment to prevent the spread of material in case of a leak.[1][9] Keep waste containers closed at all times except when adding waste.[7][8]

Disposal of Empty Containers

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1][7][10] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1][7][10] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[7][10]

Arranging for Waste Pickup

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][7][8] Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available.[1]

Experimental Protocols

In general, chemical treatment or neutralization of hazardous waste in the laboratory is discouraged unless it is part of a specific, approved experimental procedure.[10] The primary and safest method of disposal is through a licensed hazardous waste contractor.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Start Identify Waste: This compound IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Collect in Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Liquid Hazardous Waste Container IsSolid->LiquidWaste Solution LabelSolid Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date SolidWaste->LabelSolid Store Store in Designated Satellite Accumulation Area with Secondary Containment LabelSolid->Store LabelLiquid Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date LiquidWaste->LabelLiquid LabelLiquid->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-hydroxy-5-nitrobenzoate (CAS No. 55076-32-9). The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds, including methyl nitrobenzoates and methyl hydroxybenzoates, due to the limited availability of a specific SDS for this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The recommended personal protective equipment is detailed below.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. An emergency eyewash station and quick-drench shower should be immediately accessible.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Protective clothingWear appropriate chemical-resistant clothing to prevent skin exposure.[1][2][4]
Respiratory Protection Dust respirator or full-face respiratorRecommended under conditions of frequent use, heavy exposure, or when dust may be generated.[2][3] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan for Safe Handling

A systematic workflow is critical to ensure safety during the handling of this compound.

1. Preparation:

  • Ensure adequate ventilation, such as a chemical fume hood or a well-ventilated area.[5][6]
  • Verify that an emergency eyewash station and safety shower are accessible and operational.[1][5]
  • Inspect all PPE for integrity before use.
  • Have spill cleanup materials readily available.

2. Handling:

  • Avoid the formation and inhalation of dust.[4][5][7]
  • Do not get in eyes, on skin, or on clothing.[4][5][7]
  • Wash hands thoroughly after handling.[5][7]
  • Keep the container tightly closed when not in use.[2][4][5]
  • Avoid contact with strong oxidizing agents and strong bases.[4]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4][5]
  • Keep containers tightly closed.[2][4][5]
  • Store away from incompatible materials.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.
  • Do not mix with other waste streams unless specifically instructed.

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[7]
  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
  • Always observe all federal, state, and local environmental regulations.[2]

3. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as chemical waste.
  • Thoroughly clean and dry contaminated reusable clothing and shoes before reuse.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_cleanup 4. Post-Handling A Verify Ventilation (Fume Hood) B Inspect and Don PPE (Goggles, Gloves, Coat) A->B C Prepare Spill Kit B->C D Weigh/Transfer Chemical (Minimize Dust) C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly E->F G Segregate Waste (Solid, Liquid, Sharps) F->G Waste Generated J Decontaminate Work Area F->J Experiment Complete H Label Waste Container G->H I Dispose via Approved Waste Vendor H->I L Wash Hands Thoroughly K Remove and Dispose of Contaminated PPE J->K K->L

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.